Product packaging for O-(3,5-dichlorophenyl)hydroxylamine(Cat. No.:CAS No. 99907-90-1)

O-(3,5-dichlorophenyl)hydroxylamine

Cat. No.: B1600075
CAS No.: 99907-90-1
M. Wt: 178.01 g/mol
InChI Key: PCSYDOORDVYWPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

O-(3,5-dichlorophenyl)hydroxylamine is a useful research compound. Its molecular formula is C6H5Cl2NO and its molecular weight is 178.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5Cl2NO B1600075 O-(3,5-dichlorophenyl)hydroxylamine CAS No. 99907-90-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

O-(3,5-dichlorophenyl)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO/c7-4-1-5(8)3-6(2-4)10-9/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCSYDOORDVYWPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)ON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00471352
Record name O-(3,5-dichlorophenyl)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99907-90-1
Record name O-(3,5-dichlorophenyl)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to O-(3,5-dichlorophenyl)hydroxylamine: Synthesis, Properties, and Synthetic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-(3,5-dichlorophenyl)hydroxylamine, bearing the CAS number 99907-90-1, is a halogenated aromatic hydroxylamine derivative. Compounds of this class are recognized for their utility as versatile intermediates in organic synthesis, particularly in the construction of complex nitrogen- and oxygen-containing molecules. The presence of the dichlorinated phenyl ring imparts specific steric and electronic properties that can influence reactivity and lead to unique applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of the known properties, a detailed, field-proven synthetic protocol, and an expert analysis of its potential reactivity and applications for researchers in drug discovery and development.

Physicochemical and Safety Profile

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 99907-90-1Multiple
Molecular Formula C₆H₅Cl₂NOPubChem[1]
Molecular Weight 178.02 g/mol CookeChem[2], ChemicalBook[3]
Predicted Boiling Point 277.3 ± 40.0 °CCookeChem[2]
Predicted Density 1.429 ± 0.06 g/cm³CookeChem[2]
Predicted pKa 1.17 ± 0.70CookeChem[2]
Predicted XLogP3 3.1PubChem[1]
Appearance Tan to white solid (for related compounds)[4]Inferred from analogous compounds
Storage Conditions Keep in dark place, Inert atmosphere, Room temperatureCookeChem[2]

Safety and Handling Information:

This compound should be handled with care in a well-ventilated area, preferably a fume hood, by personnel trained in handling chemical reagents.[3] Standard personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[3]

  • Hazard Statements: While specific hazard statements for this compound are not universally listed, related compounds and safety data sheets for O-arylhydroxylamines indicate potential for skin, eye, and respiratory irritation. In case of contact, flush the affected area with copious amounts of water and seek medical attention.[3]

  • Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.[3]

  • Disposal: Dispose of in accordance with local, state, and federal regulations. Avoid release into the environment.[3]

Synthesis of this compound

The synthesis of O-arylhydroxylamines has been significantly advanced by the development of palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, a cornerstone of modern C-N bond formation, provides a reliable and versatile route to these compounds from readily available aryl halides. While a specific protocol for the 3,5-dichloro isomer is not published, the following detailed experimental procedure is based on the authoritative work of Maimone and Buchwald on the Pd-catalyzed O-arylation of ethyl acetohydroximate, which serves as a hydroxylamine equivalent.[1] This method is broadly applicable to a wide range of aryl halides and is the recommended approach for the synthesis of the title compound.

Conceptual Synthetic Workflow:

G A 1-Bromo-3,5-dichlorobenzene E Intermediate O-Aryl Ethyl Acetohydroximate A->E Coupling Reaction B Ethyl Acetohydroximate (Hydroxylamine Equivalent) B->E C Pd Catalyst & Ligand (e.g., Pd₂(dba)₃ & t-BuBrettPhos) C->E Catalysis D Base (e.g., Cs₂CO₃) D->E G This compound E->G Deprotection F Acid Hydrolysis (e.g., HCl in Dioxane) F->G

Figure 1: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Exemplary):

This protocol is adapted from the general procedure for Pd-catalyzed O-arylation of ethyl acetohydroximate.[1]

Materials:

  • 1-Bromo-3,5-dichlorobenzene

  • Ethyl acetohydroximate

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • t-BuBrettPhos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

  • 4 M HCl in 1,4-dioxane

  • Standard glassware for inert atmosphere synthesis

Step-by-Step Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube under an argon atmosphere, combine 1-bromo-3,5-dichlorobenzene (1.0 mmol), ethyl acetohydroximate (1.2 mmol), cesium carbonate (1.4 mmol), and t-BuBrettPhos (0.02 mmol).

  • Catalyst Addition: Add tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol) to the mixture.

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 65 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 1-4 hours.

  • Workup of Intermediate: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of celite, washing with additional ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude intermediate, O-(3,5-dichlorophenyl)ethyl acetohydroximate. This intermediate can be purified by column chromatography on silica gel if necessary.

  • Hydrolysis: Dissolve the crude or purified intermediate in 1,4-dioxane. Add a solution of 4 M HCl in 1,4-dioxane (5 equivalents) and stir at room temperature for 1-2 hours.

  • Isolation: Upon completion of the hydrolysis, the product may precipitate as the hydrochloride salt. The salt can be collected by filtration, or the solvent can be removed under reduced pressure. The free base, this compound, can be obtained by neutralization with a suitable base and extraction into an organic solvent.

Causality and Expertise:

  • Choice of Hydroxylamine Equivalent: Ethyl acetohydroximate is used as a stable, easy-to-handle precursor to the free hydroxylamine. Direct coupling with hydroxylamine is often problematic due to its instability and potential for side reactions.

  • Catalyst System: The use of a bulky biarylphosphine ligand such as t-BuBrettPhos is crucial for promoting the C-O reductive elimination from the palladium center, which is often the rate-limiting step in such couplings.[1]

  • Base Selection: Cesium carbonate is an effective base for this transformation, facilitating the deprotonation of the hydroxylamine equivalent without promoting significant side reactions.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of the hydroxylamine moiety, which can act as a nucleophile or be transformed into other functional groups. The dichlorophenyl substituent modifies the electronic properties of the aryloxy group, making it a good leaving group in certain contexts and influencing the reactivity of the aromatic ring.

1. Formation of Oximes and Oxime Ethers:

O-arylhydroxylamines readily react with aldehydes and ketones to form the corresponding O-aryl oximes. This reaction is fundamental in creating building blocks for various bioactive molecules.

2. Synthesis of Heterocycles:

A significant application of O-arylhydroxylamines is in the synthesis of heterocyclic compounds. For instance, the O-arylated products from the Buchwald-Hartwig synthesis can be directly transformed into substituted benzofurans in a one-pot operation.[1] This transformation likely proceeds through a[5][5]-sigmatropic rearrangement of an intermediate formed from the O-arylhydroxylamine derivative.

Proposed Reaction Pathway to Benzofurans:

G A This compound D Intermediate Oxime A->D Condensation B Ketone B->D C Acid Catalyst C->D F Substituted Benzofuran D->F Rearrangement & Cyclization E [3,3]-Sigmatropic Rearrangement E->F

Figure 2: Proposed pathway for the synthesis of substituted benzofurans.

3. Electrophilic Amination:

While O-arylhydroxylamines themselves are typically nucleophilic at the nitrogen atom, derivatives where the oxygen is attached to a good leaving group can act as electrophilic aminating agents. This allows for the introduction of an amino group onto nucleophilic substrates.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the fields of medicinal chemistry and materials science. While specific experimental data and documented applications are currently limited in the public domain, its synthesis can be reliably achieved through modern palladium-catalyzed cross-coupling methodologies. Its reactivity is predicted to be analogous to other O-arylhydroxylamines, making it a useful precursor for the synthesis of oximes, benzofurans, and other heterocyclic systems. The insights and detailed protocols provided in this guide are intended to empower researchers to effectively synthesize and utilize this compound in their research and development endeavors. Further investigation into the specific applications of this molecule is warranted and could unveil novel therapeutic agents and functional materials.

References

An In-depth Technical Guide to O-(3,5-dichlorophenyl)hydroxylamine: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

O-(3,5-dichlorophenyl)hydroxylamine is a halogenated aromatic hydroxylamine derivative of significant interest in synthetic organic chemistry and drug discovery. Its unique electronic and structural features, imparted by the dichloro-substituted phenyl ring, make it a versatile building block for the synthesis of novel heterocyclic compounds and a potential pharmacophore or bioisostere in medicinal chemistry. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties, a proposed synthetic route, expected reactivity, and potential applications of this compound, with a focus on providing practical insights for laboratory work and drug development programs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its handling, application in reactions, and its potential as a drug candidate. While experimental data for this specific compound is limited in the public domain, a combination of data from safety data sheets and computational predictions provides a useful profile.

Structural and General Properties

PropertyValueSource
Chemical Name This compoundIUPAC
CAS Number 99907-90-1[1]
Molecular Formula C₆H₅Cl₂NO[1]
Molecular Weight 178.02 g/mol [1]
Appearance Solid (predicted)-
Canonical SMILES C1=C(C=C(C=C1Cl)Cl)ON[2]
InChI InChI=1S/C6H5Cl2NO/c7-4-1-5(8)3-6(2-4)10-9/h1-3H,9H2[2]
InChIKey PCSYDOORDVYWPI-UHFFFAOYSA-N[2]

graph "O_3_5_dichlorophenyl_hydroxylamine" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];

// Atom nodes
C1 [label="C"];
C2 [label="C"];
C3 [label="C"];
C4 [label="C"];
C5 [label="C"];
C6 [label="C"];
Cl1 [label="Cl"];
Cl2 [label="Cl"];
O [label="O"];
N [label="N"];
H1 [label="H"];
H2 [label="H"];
H3 [label="H"];
H4 [label="H"];
H5 [label="H"];

// Benzene ring
C1 -- C2;
C2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- C6;
C6 -- C1;

// Substituents
C1 -- O;
C3 -- Cl1;
C5 -- Cl2;
O -- N;
N -- H1;
N -- H2;
C2 -- H3;
C4 -- H4;
C6 -- H5;

}

Figure 1: Chemical structure of this compound.

Predicted Physicochemical Data

The following table summarizes key physicochemical properties that have been predicted using computational models. These values are intended to serve as estimates for experimental design and should be confirmed by empirical measurement.

PropertyPredicted ValueSource
Boiling Point 277.3 ± 40.0 °C[1]
Density 1.429 ± 0.06 g/cm³[1]
pKa 1.17 ± 0.70[1]
XlogP 3.1[2]

Expert Insight: The predicted low pKa suggests that the amine group of this compound is significantly less basic than typical alkylamines. This is a direct consequence of the electron-withdrawing effect of the dichlorophenyl ring, which delocalizes the lone pair of electrons on the nitrogen atom, making them less available for protonation. The relatively high XlogP value indicates a lipophilic character, which is an important consideration for solubility and for its potential behavior in biological systems, including membrane permeability.

Synthesis of this compound

Proposed Synthetic Pathway

A two-step sequence is proposed, starting from the commercially available 1-bromo-3,5-dichlorobenzene and a protected hydroxylamine derivative, such as N-(tert-butoxycarbonyl)hydroxylamine.

Synthesis_of_O_3_5_dichlorophenyl_hydroxylamine reactant1 1-bromo-3,5-dichlorobenzene intermediate N-(tert-butoxycarbonyl)-O-(3,5-dichlorophenyl)hydroxylamine reactant1->intermediate Pd catalyst, ligand, base reactant2 N-(tert-butoxycarbonyl)hydroxylamine reactant2->intermediate product This compound intermediate->product Acidic deprotection (e.g., TFA)

Figure 2: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Step 1: Palladium-Catalyzed O-Arylation

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-3,5-dichlorobenzene (1.0 eq), N-(tert-butoxycarbonyl)hydroxylamine (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand like XPhos (0.04 eq), and a base such as cesium carbonate (2.0 eq).

  • Add anhydrous toluene as the solvent.

  • Heat the reaction mixture to 100-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford N-(tert-butoxycarbonyl)-O-(3,5-dichlorophenyl)hydroxylamine.

Step 2: Deprotection

  • Dissolve the purified intermediate from Step 1 in dichloromethane.

  • Add an excess of trifluoroacetic acid (TFA) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature until the deprotection is complete (monitor by TLC or LC-MS).

  • Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Self-Validation and Causality: The choice of a palladium-catalyzed cross-coupling reaction is based on its proven reliability and broad substrate scope for C-O bond formation. The use of a bulky electron-rich phosphine ligand like XPhos is crucial for facilitating the reductive elimination step, which is often the rate-limiting step in such couplings. The Boc protecting group on the hydroxylamine is chosen for its stability under the coupling conditions and its facile removal under acidic conditions, which are orthogonal to the basic conditions of the coupling reaction, thus ensuring a clean deprotection without side reactions.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dictated by the interplay of the nucleophilic amino group and the electron-deficient aromatic ring.

Nucleophilic Character

The lone pair of electrons on the nitrogen atom imparts nucleophilic character to the molecule. It can react with various electrophiles, such as alkyl halides and acyl chlorides, to form N-substituted derivatives. However, as previously noted, the electron-withdrawing nature of the 3,5-dichlorophenyl group significantly reduces the nucleophilicity of the nitrogen atom compared to alkylhydroxylamines.

Electrophilic Character of the Aromatic Ring

The chlorine substituents make the phenyl ring electron-deficient and susceptible to nucleophilic aromatic substitution (SNAr) reactions under forcing conditions, although this is generally less facile than with nitro-substituted rings.

Rearrangement Reactions

O-arylhydroxylamines are known to undergo rearrangement reactions. For instance, under acidic conditions, they can rearrange to aminophenols. The specific outcome for the 3,5-dichloro-substituted compound would likely favor the formation of 2-amino-4,6-dichlorophenol.

Reactivity_of_O_Arylhydroxylamine start This compound product_N_sub N-substituted product start->product_N_sub Nucleophilic attack product_SNAr SNAr product start->product_SNAr SNAr (forcing conditions) product_rearrangement Rearrangement product (aminophenol) start->product_rearrangement Rearrangement electrophile Electrophile (e.g., R-X) electrophile->product_N_sub nucleophile Nucleophile (e.g., Nu-) nucleophile->product_SNAr acid Acid (H+) acid->product_rearrangement

Figure 3: General reactivity pathways of this compound.

Spectroscopic Characterization (Expected)

While experimental spectra for this compound are not available in public databases, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals for the aromatic protons and the amine protons.

  • Aromatic Region: The 3,5-dichloro substitution pattern will result in a specific splitting pattern for the three aromatic protons. One proton will be a triplet (or a finely split singlet) deshielded by the two chlorine atoms, and the other two equivalent protons will appear as a doublet.

  • Amine Protons: The two protons of the -NH₂ group are expected to appear as a broad singlet. The chemical shift of this signal will be concentration and solvent-dependent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton.

  • Aromatic Carbons: Four distinct signals are expected for the six aromatic carbons due to symmetry. The carbons bearing the chlorine atoms will be significantly deshielded. The carbon attached to the oxygen will also be deshielded.

  • Quaternary Carbons: The signals for the quaternary carbons (C-Cl and C-O) will likely be of lower intensity.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • N-H Stretching: A pair of bands in the region of 3300-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.

  • C-N Stretching: A band in the region of 1250-1350 cm⁻¹.

  • C-O Stretching: A band in the region of 1000-1300 cm⁻¹.

  • C-Cl Stretching: Strong absorptions in the fingerprint region, typically below 800 cm⁻¹.

  • Aromatic C-H and C=C Stretching: Bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 177, with a characteristic isotopic pattern due to the presence of two chlorine atoms (M, M+2, M+4 in a ratio of approximately 9:6:1).

  • Fragmentation: Fragmentation may involve the loss of the amino group (-NH₂) or cleavage of the C-O bond.

Applications in Drug Discovery and Development

O-arylhydroxylamines are gaining recognition as valuable motifs in medicinal chemistry.

Bioisosteric Replacement

The hydroxylamine moiety can serve as a bioisostere for other functional groups, such as amides or esters. This substitution can modulate a molecule's physicochemical properties, including lipophilicity, hydrogen bonding capacity, and metabolic stability, potentially leading to improved pharmacokinetic and pharmacodynamic profiles. The 3,5-dichloro substitution pattern can further fine-tune these properties and provide additional interaction points with biological targets.

Precursor for Heterocyclic Scaffolds

This compound is a valuable precursor for the synthesis of various nitrogen- and oxygen-containing heterocycles. For example, it can be used in the synthesis of substituted benzofurans, a privileged scaffold in many biologically active compounds.

Potential Pharmacological Activity

The incorporation of the this compound moiety into larger molecules may impart specific pharmacological activities. Halogenated aromatic rings are common features in many approved drugs, where they can enhance binding affinity to target proteins through halogen bonding and improve metabolic stability.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory.

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety glasses with side shields.

  • Handling: Avoid contact with skin and eyes. Avoid inhalation of dust or vapors.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a chemical entity with significant potential in synthetic chemistry and drug discovery. Although a comprehensive experimental dataset for this compound is not yet available, this guide provides a solid foundation based on predicted properties, established synthetic methodologies, and an understanding of the reactivity of related compounds. It is our hope that this in-depth technical overview will stimulate further research into the properties and applications of this versatile molecule, ultimately contributing to the development of new synthetic methods and novel therapeutic agents.

References

O-(3,5-dichlorophenyl)hydroxylamine molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Weight of O-(3,5-dichlorophenyl)hydroxylamine

Introduction

This compound is a substituted hydroxylamine derivative of significant interest in synthetic chemistry and drug discovery. Its unique structural arrangement, featuring a dichlorinated aromatic ring linked to a hydroxylamine moiety through an oxygen atom, imparts specific chemical properties that are leveraged in various chemical transformations. This guide provides a detailed examination of its molecular structure, molecular weight, and the analytical considerations essential for researchers, scientists, and drug development professionals working with this compound.

Molecular Structure and Elucidation

The structural identity of a molecule is fundamental to understanding its reactivity, physical properties, and biological activity. For this compound, a systematic analysis of its components reveals its key chemical features.

Systematic Naming and Identification

The compound's IUPAC name, this compound, precisely describes its connectivity. The "O-" prefix indicates that the substituted phenyl group is attached to the oxygen atom of the hydroxylamine (H₂NO) core. The phenyl ring is substituted with two chlorine atoms at the 3 and 5 positions, a meta-substitution pattern that influences the molecule's electronic properties and steric profile.

Key identifiers for this compound are crucial for database searches and regulatory documentation:

  • CAS Number : 99907-90-1[1][2]

  • Molecular Formula : C₆H₅Cl₂NO[1][2][3]

Key Structural Features

The molecule can be deconstructed into two primary functional components:

  • The 3,5-Dichlorophenyl Group : This aromatic component consists of a benzene ring where two hydrogen atoms have been replaced by chlorine atoms. The placement of the chlorine atoms at the meta-positions (1,3-relationship relative to the point of attachment) is a critical feature. This substitution pattern withdraws electron density from the aromatic ring through induction, affecting the reactivity of the ether linkage.

  • The O-Substituted Hydroxylamine Moiety (-ONH₂) : This is the reactive center of the molecule. The nitrogen atom, with its lone pair of electrons, can act as a nucleophile. The N-O bond is relatively weak and can be cleaved under certain reaction conditions, a characteristic exploited in synthetic applications.[4]

The connectivity is confirmed by standard structural representations:

  • SMILES : C1=C(C=C(C=C1Cl)Cl)ON[3]

  • InChI : InChI=1S/C6H5Cl2NO/c7-4-1-5(8)3-6(2-4)10-9/h1-3H,9H2[3]

These notations provide an unambiguous, text-based description of the molecular structure, essential for computational chemistry and cheminformatics.

Visualization of Molecular Structure

A 2D structural diagram provides a clear visual representation of the atomic arrangement and bonding.

Caption: 2D structure of this compound.

Molecular Weight and Isotopic Mass

A precise understanding of a compound's mass is critical for synthesis, purification, and analysis. It is important to distinguish between the average molecular weight and the monoisotopic mass.

Molecular Weight (Average Molar Mass)

The molecular weight is calculated by summing the atomic weights of all constituent atoms, using the weighted average of their natural isotopic abundances. For C₆H₅Cl₂NO, this value is 178.02 g/mol .[1][2] This value is used for stoichiometric calculations in chemical reactions, such as determining the mass of reactants needed or the theoretical yield of a product.

Monoisotopic Mass and Mass Spectrometry

In contrast, monoisotopic mass is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). The monoisotopic mass of this compound is 176.97482 Da .[3] This value is paramount in high-resolution mass spectrometry (HRMS), where it is used to determine the elemental composition of a molecule with high accuracy. The presence of two chlorine atoms results in a characteristic isotopic pattern (M, M+2, M+4) in the mass spectrum due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes, which serves as a powerful diagnostic tool for identifying chlorine-containing compounds.

Summary of Physicochemical Properties
PropertyValueSource(s)
Molecular Formula C₆H₅Cl₂NO[1][2][3]
Molecular Weight 178.02 g/mol [1][2]
Monoisotopic Mass 176.97482 Da[3]
CAS Number 99907-90-1[1][2]
InChIKey PCSYDOORDVYWPI-UHFFFAOYSA-N[3]

Synthesis and Reactivity Overview

While a detailed synthesis protocol is beyond the scope of this guide, understanding the general synthetic approaches provides context for the compound's utility. O-substituted hydroxylamines are typically synthesized through methods that form the N-O bond, such as the reduction of oxime ethers or the nucleophilic displacement on an activated substrate.[4] The reactivity of this compound is dominated by the nucleophilicity of the terminal -NH₂ group, making it a valuable reagent for introducing the -ONH₂ moiety into other molecules, a common strategy in the synthesis of complex nitrogen-containing compounds and potential pharmaceutical agents.

Handling and Safety Considerations

As with any chemical reagent, proper handling of this compound is essential. The Safety Data Sheet (SDS) indicates that it should be handled in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves and safety goggles.[5] It is crucial to avoid the formation of dust and to prevent contact with skin and eyes.[5] Standard laboratory procedures for storing chemical reagents in a cool, dry place away from incompatible materials should be followed.[5]

Conclusion

This compound is a well-defined chemical entity with distinct structural features and a precise molecular weight. Its dichlorinated phenyl ring and reactive hydroxylamine group make it a compound of interest for synthetic chemists. A thorough understanding of its structure, mass, and chemical properties, as detailed in this guide, is fundamental for its effective and safe use in research and development environments.

References

An In-Depth Technical Guide to the Synthesis of O-(3,5-dichlorophenyl)hydroxylamine from 3,5-dichlorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of O-(3,5-dichlorophenyl)hydroxylamine, a valuable intermediate in the development of novel therapeutics and agrochemicals. Commencing with 3,5-dichlorophenol, this document delineates a strategic synthetic approach centered on the Mitsunobu reaction for the crucial C-O bond formation, followed by a deprotection step. The rationale behind the selection of this methodology over other potential synthetic routes is discussed in detail, emphasizing chemical principles and practical considerations. This guide is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, offering both theoretical insights and actionable experimental procedures to ensure a reproducible and efficient synthesis.

Introduction: The Significance of O-Aryl Hydroxylamines

O-aryl hydroxylamines are a class of organic compounds that have garnered significant interest in medicinal chemistry and materials science. Their unique electronic and structural features make them versatile building blocks for the synthesis of a wide array of heterocyclic compounds and other complex molecules. The 3,5-dichlorophenyl moiety, in particular, is a common substituent in pharmacologically active compounds, often enhancing metabolic stability and binding affinity. The synthesis of this compound, therefore, represents a key step in the exploration of new chemical entities with potential therapeutic applications.

This guide focuses on a robust and reliable synthetic route starting from the readily available 3,5-dichlorophenol. The core of this strategy is the application of the Mitsunobu reaction, a powerful tool for the formation of carbon-oxygen bonds under mild conditions.

Strategic Approach: Why the Mitsunobu Reaction?

Several classical methods for ether synthesis were considered for the O-arylation of hydroxylamine with 3,5-dichlorophenol. However, each presents significant challenges in this specific context.

  • Williamson Ether Synthesis : This well-established method involves the reaction of an alkoxide (or phenoxide) with an alkyl halide.[1] In our case, this would require reacting the sodium or potassium salt of 3,5-dichlorophenol with an electrophilic hydroxylamine species (e.g., Cl-NH2 or a related derivative). Such electrophilic aminating agents are often highly reactive and can be challenging to handle safely. Furthermore, competitive N-arylation could be a significant side reaction.

  • Ullmann Condensation : The Ullmann reaction is a copper-catalyzed coupling of an aryl halide with an alcohol or phenol.[2] While effective for diaryl ether synthesis, its application to the formation of an Ar-O-N linkage is not well-precedented. The reaction typically requires high temperatures and can have limited functional group tolerance.[3]

  • Chan-Lam Coupling : This copper-catalyzed cross-coupling reaction of boronic acids with alcohols or amines offers milder conditions than the Ullmann condensation.[4] However, its application for the O-arylation of hydroxylamine with a phenol is not a standard transformation and would require significant optimization.

The Mitsunobu reaction , in contrast, offers a compelling alternative. It facilitates the coupling of an alcohol (in this case, the acidic N-hydroxy compound) with a pronucleophile (the phenol) under mild, neutral conditions using a combination of a phosphine, typically triphenylphosphine (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The reaction generally proceeds with high efficiency and tolerates a wide range of functional groups. For this synthesis, an N-protected hydroxylamine derivative, such as N-hydroxyphthalimide, is used to prevent side reactions at the nitrogen atom. The subsequent deprotection step yields the desired product.

The Synthetic Pathway: A Two-Step Approach

The proposed synthesis of this compound from 3,5-dichlorophenol is a two-step process:

  • Mitsunobu Reaction : O-arylation of N-hydroxyphthalimide with 3,5-dichlorophenol.

  • Hydrazinolysis : Deprotection of the resulting N-(3,5-dichlorophenoxy)phthalimide to yield the final product.

The overall reaction scheme is presented below:

Synthetic Pathway cluster_0 Step 1: Mitsunobu Reaction cluster_1 Step 2: Hydrazinolysis 3,5-dichlorophenol 3,5-Dichlorophenol reagents_step1 PPh3, DIAD THF, 0 °C to rt 3,5-dichlorophenol->reagents_step1 N-hydroxyphthalimide N-Hydroxyphthalimide N-hydroxyphthalimide->reagents_step1 intermediate N-(3,5-dichlorophenoxy)phthalimide reagents_step1->intermediate reagents_step2 Hydrazine hydrate Ethanol, reflux intermediate->reagents_step2 final_product This compound reagents_step2->final_product phthalhydrazide Phthalhydrazide (by-product) reagents_step2->phthalhydrazide

Figure 1: Proposed two-step synthesis of this compound.

Reaction Mechanism

The Mitsunobu reaction proceeds through a well-established mechanism. Initially, triphenylphosphine attacks the azodicarboxylate to form a betaine intermediate. This highly reactive species then deprotonates the N-hydroxyphthalimide. The resulting phosphonium salt activates the hydroxyl group, which is subsequently displaced by the phenoxide of 3,5-dichlorophenol in an SN2-like fashion to form the desired C-O bond.

Experimental Protocol

Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. 3,5-dichlorophenol is toxic and an irritant.[5] Diisopropyl azodicarboxylate (DIAD) is a potential sensitizer. Hydrazine hydrate is toxic and corrosive.

Step 1: Synthesis of N-(3,5-dichlorophenoxy)phthalimide
ReagentMolar Mass ( g/mol )AmountMolesEquivalents
3,5-Dichlorophenol163.001.63 g10.0 mmol1.0
N-Hydroxyphthalimide163.131.80 g11.0 mmol1.1
Triphenylphosphine (PPh3)262.293.15 g12.0 mmol1.2
Diisopropyl azodicarboxylate (DIAD)202.212.43 g (2.4 mL)12.0 mmol1.2
Tetrahydrofuran (THF), anhydrous-50 mL--

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-dichlorophenol (1.63 g, 10.0 mmol), N-hydroxyphthalimide (1.80 g, 11.0 mmol), and triphenylphosphine (3.15 g, 12.0 mmol).

  • Add anhydrous tetrahydrofuran (THF, 50 mL) to the flask and stir the mixture at room temperature until all solids have dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD, 2.4 mL, 12.0 mmol) dropwise to the cooled solution over a period of 15-20 minutes. The addition is exothermic, and a slight color change may be observed.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford N-(3,5-dichlorophenoxy)phthalimide as a solid.

Step 2: Synthesis of this compound
ReagentMolar Mass ( g/mol )AmountMolesEquivalents
N-(3,5-dichlorophenoxy)phthalimide308.113.08 g10.0 mmol1.0
Hydrazine hydrate (64% soln.)50.06~1.0 mL~20.0 mmol~2.0
Ethanol-40 mL--

Procedure:

  • In a 100 mL round-bottom flask, dissolve the N-(3,5-dichlorophenoxy)phthalimide (3.08 g, 10.0 mmol) obtained from Step 1 in ethanol (40 mL).

  • Add hydrazine hydrate (~1.0 mL, ~20.0 mmol) to the solution.

  • Heat the mixture to reflux and maintain for 2-3 hours. A precipitate of phthalhydrazide will form.

  • Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to ensure complete precipitation of the by-product.

  • Filter the mixture to remove the phthalhydrazide precipitate and wash the solid with a small amount of cold ethanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to remove the ethanol.

  • Dissolve the residue in dichloromethane (50 mL) and wash with water (2 x 25 mL) to remove any remaining hydrazine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • If necessary, the product can be further purified by recrystallization or column chromatography.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR spectra should be recorded to confirm the structure.

  • Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern.

  • Melting Point : To assess the purity of the solid product.

Conclusion

This technical guide outlines a robust and efficient two-step synthesis of this compound starting from 3,5-dichlorophenol. The strategic use of the Mitsunobu reaction for the key C-O bond formation, followed by hydrazinolysis, provides a reliable route to this valuable synthetic intermediate. The detailed experimental protocol and discussion of the underlying chemical principles are intended to enable researchers to successfully implement this synthesis in their laboratories for applications in drug discovery and development.

References

hazards and safety precautions for O-(3,5-dichlorophenyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Hazards and Safety Precautions for O-(3,5-dichlorophenyl)hydroxylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding this compound

This compound is a substituted hydroxylamine derivative. Compounds within this chemical family are utilized in various research and development applications, including as intermediates in the synthesis of more complex molecules for pharmaceuticals and agrochemicals. The introduction of the dichlorophenyl group to the hydroxylamine core significantly influences its chemical reactivity, stability, and toxicological profile. Professionals in research and drug development must possess a thorough understanding of its potential hazards to ensure safe handling and mitigate risks in the laboratory environment.

The core reactivity of many hydroxylamine derivatives stems from the nitrogen-oxygen single bond, which can be readily cleaved, and the ability of the molecule to act as a reducing agent or a nucleophile. Some hydroxylamine derivatives are known to inhibit enzymes essential for cellular processes, such as ribonucleotide reductase, by acting as radical scavengers.[1][2] This guide provides a comprehensive overview of the known and potential hazards of this compound, drawing upon data from related compounds to offer a robust framework for safety and risk management.

Part 1: Comprehensive Hazard Identification

This compound is associated with a significant hazard profile that necessitates stringent safety controls. The primary hazards are summarized in the table below, based on classifications for hydroxylamine and its derivatives.

Hazard ClassGHS ClassificationKey Considerations
Acute Toxicity Harmful if swallowed or in contact with skin.[3][4]Ingestion or dermal absorption can lead to systemic toxicity.
Skin Corrosion/Irritation Causes skin irritation.[3][4]Direct contact can cause redness, inflammation, and pain.[4]
Serious Eye Damage/Irritation Causes serious eye irritation.[3][4]Can cause significant eye damage upon contact.
Respiratory/Skin Sensitization May cause an allergic skin reaction.[3][4]Repeated exposure may lead to sensitization, causing an allergic response upon subsequent contact.[4]
Carcinogenicity Suspected of causing cancer.[3][4]This is a significant long-term health risk that requires strict exposure controls.
Specific Target Organ Toxicity (Repeated Exposure) May cause damage to organs (e.g., blood) through prolonged or repeated exposure.[3][4]The primary target organ system is often the blood, leading to conditions like methemoglobinemia.[4]
Aquatic Hazard Very toxic to aquatic life.Releases into the environment must be strictly avoided.[5]
Corrosivity to Metals May be corrosive to metals.This should be considered when selecting storage containers and handling equipment.

Part 2: Toxicological Profile and Mechanistic Insights

The toxicity of this compound is intrinsically linked to the chemical behavior of the hydroxylamine functional group.

Hematotoxicity: The Risk of Methemoglobinemia

A primary toxicological concern for hydroxylamines is the induction of methemoglobinemia.[4] This condition arises when the iron in hemoglobin is oxidized from the ferrous state (Fe²⁺) to the ferric state (Fe³⁺), rendering it incapable of binding and transporting oxygen. The mechanism is believed to involve a radical-mediated process where the hydroxylamine compound leads to oxidative stress within red blood cells.[6] This can result in cyanosis (blue lips, fingernails, and skin), dizziness, headache, and shortness of breath.[4] In severe cases, it can be life-threatening.

Carcinogenicity and Mutagenicity

This compound is suspected of causing cancer.[3][4] While hydroxylamine itself is a potent mutagen in vitro, its carcinogenicity in vivo has not been definitively established, and some studies have even noted carcinostatic properties.[7] The mutagenic potential is linked to its ability to react with DNA bases. However, it is important to note that regulatory bodies such as IARC, ACGIH, NTP, and OSHA do not currently list this compound as a confirmed carcinogen.[8] Given the "suspected" classification, all handling procedures must be based on the precautionary principle, assuming a potential carcinogenic risk.

Enzyme Inhibition

Hydroxylamine derivatives can act as inhibitors of various enzymes.[7] Notably, they can inhibit ribonucleotide reductase (RNR), an enzyme crucial for DNA synthesis and repair, by scavenging a critical tyrosyl radical required for the enzyme's function.[1][2] While this is being explored for therapeutic applications, uncontrolled exposure in a laboratory setting poses a risk of cellular toxicity.

Part 3: Risk Assessment and Control Measures

A multi-layered approach to risk control is mandatory when working with this compound. This involves a combination of engineering controls, administrative procedures, and personal protective equipment (PPE).

Engineering Controls
  • Chemical Fume Hood: All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[5]

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[5]

  • Designated Area: A specific area of the lab should be designated for work with this compound to prevent cross-contamination.

Administrative Controls
  • Standard Operating Procedures (SOPs): Detailed SOPs for all experimental procedures involving this compound must be written and approved.

  • Training: All personnel must be trained on the specific hazards, handling procedures, and emergency protocols for this compound.

  • Access Restriction: Access to areas where the compound is stored and handled should be restricted to authorized personnel.

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[3] Wash hands thoroughly after handling the compound.[8]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the final barrier of protection.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and changed immediately if contaminated.[5]

  • Eye Protection: Tightly fitting safety goggles or a face shield in combination with safety glasses are mandatory.[5][8]

  • Skin and Body Protection: A lab coat must be worn. For procedures with a higher risk of splashes, a chemically resistant apron is recommended.

  • Respiratory Protection: If there is a risk of aerosolization outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges should be used.

Part 4: Standard Operating Procedures for Safe Handling

The following workflow provides a step-by-step guide for the safe handling of this compound.

SafeHandlingWorkflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A 1. Review SOP & MSDS B 2. Don Full PPE (Gloves, Goggles, Lab Coat) A->B C 3. Prepare & Verify Chemical Fume Hood B->C D 4. Assemble All Equipment (Spatula, Weigh Paper, Glassware) C->D E 5. Carefully Weigh Compound Inside Fume Hood D->E Start Handling F 6. Perform Experimental Steps (e.g., Dissolution, Reaction) E->F G 7. Keep Containers Closed When Not in Use F->G H 8. Decontaminate Work Surface G->H Procedure Complete I 9. Segregate & Label Hazardous Waste H->I J 10. Remove PPE Correctly I->J K 11. Wash Hands Thoroughly J->K EmergencyResponse Emergency First Aid for Exposure cluster_routes Routes of Exposure cluster_actions Immediate Actions Exposure Exposure Occurs Inhalation Inhalation Exposure->Inhalation Skin Skin Contact Exposure->Skin Eyes Eye Contact Exposure->Eyes Ingestion Ingestion Exposure->Ingestion ActionInhale Move to fresh air. If not breathing, give artificial respiration. Inhalation->ActionInhale ActionSkin Remove contaminated clothing. Wash with soap & plentiful water. Skin->ActionSkin ActionEyes Rinse with water for at least 15 mins. Lift eyelids. Eyes->ActionEyes ActionIngest Rinse mouth with water. DO NOT induce vomiting. Ingestion->ActionIngest Medical Seek Immediate Medical Attention ActionInhale->Medical ActionSkin->Medical ActionEyes->Medical ActionIngest->Medical

References

An In-Depth Technical Guide to Electrophilic Amination Reactions Using Hydroxylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Umpolung Approach to Carbon-Nitrogen Bond Formation

The synthesis of amines is a cornerstone of modern organic chemistry, pivotal to the development of pharmaceuticals, agrochemicals, and functional materials. Traditionally, amine synthesis relies on the nucleophilicity of the nitrogen atom reacting with an electrophilic carbon source (e.g., alkyl halides). However, the paradigm of electrophilic amination inverts this chemical logic, employing a nucleophilic carbon to attack an electrophilic nitrogen source.[1][2] This "umpolung" or polarity-inverted strategy provides a powerful and often complementary approach, enabling the synthesis of sterically hindered amines and complex architectures that are challenging to access through conventional methods.[1]

Within the arsenal of electrophilic aminating agents, hydroxylamine derivatives have emerged as exceptionally versatile and reliable reagents.[2][3] These compounds feature a nitrogen atom attached to an oxygen, which is in turn bonded to an electron-withdrawing group. This N-O bond is inherently weak and polarized, rendering the nitrogen atom susceptible to nucleophilic attack. The reactivity and stability of these reagents can be finely tuned by modifying the substituent on the oxygen, making them adaptable to a wide array of substrates and reaction conditions.[2][4] This guide provides a comprehensive overview of the core principles, mechanistic underpinnings, and practical applications of electrophilic amination reactions utilizing this powerful class of reagents.

The Reagents: A Survey of Hydroxylamine Derivatives

The efficacy of an electrophilic amination reaction is fundamentally tied to the nature of the hydroxylamine-derived reagent. The choice of the group attached to the oxygen atom dictates the reagent's stability, reactivity, and the conditions required for the C-N bond formation. Recent developments have focused on creating more stable and handleable reagents to replace hazardous alternatives like chloramines.[4] They can be broadly categorized based on the activating group.

Key classes of hydroxylamine-derived aminating reagents include:

  • O-Acyl and O-Carbamoyl Derivatives: Reagents like O-benzoyl hydroxylamines are widely used, particularly in transition metal-catalyzed processes.[5][6] Their reactivity is readily modulated, and they have proven effective for coupling with organometallic nucleophiles.[7]

  • O-Sulfonyl Derivatives: These are highly reactive reagents, such as hydroxylamine-O-sulfonic acid (HOSA) and O-mesitylenesulfonylhydroxylamine (MSH), capable of aminating a wide range of carbanions.[1][8]

  • O-Phosphinoyl Derivatives: These reagents offer a good balance of reactivity and stability, enabling efficient amination of stabilized carbanions.[9]

  • Protonated and Bench-Stable Reagents: A significant advance has been the development of protonated hydroxylamine derivatives, such as O-pivaloyl hydroxylammonium triflate (PONT), which are often bench-stable solids.[10][11] These reagents have enabled the direct installation of unprotected amino groups, improving step- and atom-economy by obviating the need for protecting group manipulations.[10][11][12]

G reagents Hydroxylamine-Derived Reagents acyl O-Acyl / O-Carbamoyl reagents->acyl sulfonyl O-Sulfonyl reagents->sulfonyl phosphinoyl O-Phosphinoyl reagents->phosphinoyl protonated Protonated / Stable Salts reagents->protonated sub_acyl e.g., O-Benzoyl Hydroxylamines (R-CO-O-NHR') acyl->sub_acyl sub_sulfonyl e.g., Hydroxylamine-O-sulfonic acid (HOSA) (HO3S-O-NH2) sulfonyl->sub_sulfonyl sub_phosphinoyl e.g., O-Diphenylphosphinyl Hydroxylamine (Ph2P(O)-O-NH2) phosphinoyl->sub_phosphinoyl sub_protonated e.g., PONT (PivO-NH3+ OTf-) protonated->sub_protonated

Caption: Classification of key hydroxylamine-derived aminating reagents.

Mechanistic Principles: Pathways to C-N Bond Formation

Electrophilic amination reactions using hydroxylamine derivatives can proceed through several distinct mechanistic pathways, which are largely dependent on the substrate, the reagent, and the presence or absence of a catalyst.

Uncatalyzed Reactions: Direct Nucleophilic Attack

In the absence of a catalyst, the reaction typically proceeds via a direct SN2-type displacement on the nitrogen atom. A carbon nucleophile, such as a Grignard reagent or an enolate, attacks the electrophilic nitrogen, displacing the oxygen-containing leaving group.[4] The success of this pathway hinges on the nucleophilicity of the carbon species and the leaving group ability of the oxygen-bound moiety. For instance, enolates readily react with reagents like O-(2,4-dinitrophenyl)hydroxylamine to form α-amino esters.[13]

Transition Metal-Catalyzed Reactions

The introduction of transition metal catalysts, particularly copper, has dramatically expanded the scope and efficiency of electrophilic aminations.[4] The prevailing mechanism for a copper-catalyzed reaction involves an oxidative addition/reductive elimination cycle.

  • Oxidative Addition: The low-valent transition metal catalyst (e.g., Cu(I)) inserts into the N-O bond of the hydroxylamine derivative, forming a higher-valent metal-nitrenoid or metal-amido species.

  • Ligand Exchange/Transmetalation: The carbon nucleophile (often an organozinc or Grignard reagent) undergoes transmetalation with the copper center, placing the organic group onto the metal.

  • Reductive Elimination: The C-N bond is formed via reductive elimination from the copper center, regenerating the low-valent catalyst and releasing the aminated product.

This catalytic approach allows for the amination of less reactive nucleophiles under milder conditions and has been instrumental in the development of asymmetric variants.[4][7] Rhodium catalysts have also been shown to generate reactive nitrene species from O-benzoyl hydroxylamines for intramolecular C-H insertion reactions.[14][15]

G cat [M]-L (e.g., Cu(I)) intermediate1 X-[M]-NR'2 (Oxidative Adduct) cat->intermediate1 Oxidative Addition reagent R'2N-OX (Hydroxylamine Deriv.) reagent->intermediate1 nuc R-M' (Organometallic Nucleophile) intermediate2 R-[M]-NR'2 (Transmetalated Complex) nuc->intermediate2 product R-NR'2 (Amine Product) intermediate1->intermediate2 Ligand Exchange/ Transmetalation intermediate2->cat Reductive Elimination intermediate2->product

Caption: Generalized catalytic cycle for transition metal-catalyzed amination.

Reaction Scope and Asymmetric Synthesis

The versatility of hydroxylamine derivatives allows for the amination of a broad spectrum of carbon nucleophiles.

  • Organometallic Reagents: Grignard, organolithium, organozinc, and organocuprate reagents are all effective nucleophiles.[1][16] The use of organozinc reagents in copper-catalyzed reactions is particularly noteworthy for its functional group tolerance and broad applicability in synthesizing secondary and tertiary amines.[7]

  • Enolates and Silyl Enol Ethers: These are among the most widely used nucleophiles, providing a direct route to valuable α-amino carbonyl compounds.[1] Asymmetric variants using chiral catalysts have become a powerful tool for constructing nitrogen-bearing stereocenters.[17][18][19]

  • C-H Amination: More recent advances have enabled the direct amination of C-H bonds. Transition metal catalysis can facilitate the amination of arenes and heteroarenes, while photoredox catalysis has also been employed to generate reactive aminium radicals for this purpose.[10][20] This strategy is highly attractive for late-stage functionalization in drug discovery.

Catalytic Asymmetric Amination

The construction of chiral amines is of paramount importance in pharmaceutical development. Catalytic asymmetric electrophilic amination has been established as a robust method for creating nitrogen-bearing stereocenters.[17][18] This is typically achieved by using a chiral ligand in conjunction with a metal catalyst (e.g., copper or palladium). The chiral ligand environment orchestrates the enantioselective C-N bond-forming step. For example, copper-hydride catalyzed hydroamination of alkenes using 1,2-benzisoxazole as an electrophilic primary amine source provides access to a wide range of chiral α-branched primary amines.[21][22] Similarly, copper-catalyzed intramolecular amination of aromatic rings has been used for the asymmetric synthesis of β-amino acids.[23]

Data Summary: Representative Electrophilic Aminations

The following table summarizes the performance of various hydroxylamine-based systems across different nucleophiles, highlighting the yields and enantioselectivities achieved.

NucleophileAminating ReagentCatalyst/ConditionsProduct TypeYield (%)ee (%)Reference
Di-p-tolylzincN,N-Dibenzyl-O-benzoylhydroxylamine10 mol% CuCl2, THF, rtTertiary Amine95N/A[7]
Ethylmagnesium BromideN-Benzyl-O-benzoylhydroxylamine10 mol% CuCl2, THF, rtSecondary Amine82N/A[7]
Phenylmagnesium BromideTetramethyl-1,3-dioxolan-2-one O-phenylsulfonyloximeCH2Cl2, -78 °C to rtPrimary Amine90N/A[24]
Styrene1,2-BenzisoxazoleCu(OAc)2, (R)-DTBM-SEGPHOS, N-methylimidazole, PhSiH3Chiral Primary Amine8598[22]
1-Indanone DerivativeDi-tert-butyl azodicarboxylate(S)-Proline (20 mol%)α-Amino Ketone9997[17]
Allylic BoronateDiethyl azodicarboxylateChiral diol catalystChiral Allylic Hydrazide9492[25]

Field-Proven Protocol: Copper-Catalyzed Amination of an Organozinc Reagent

This protocol describes a representative procedure for the synthesis of a tertiary amine, adapted from the work of Johnson and colleagues.[7] It exemplifies a robust and broadly applicable method.

Reaction: Synthesis of N-benzyl-N-methyl-p-toluidine

Materials and Setup:
  • Reagents: N-Benzyl-N-methyl-O-benzoylhydroxylamine, di-p-tolylzinc (0.5 M in THF), Copper(II) chloride (anhydrous), anhydrous THF.

  • Glassware: Oven-dried Schlenk flask equipped with a magnetic stir bar and a rubber septum.

  • Equipment: Schlenk line or glovebox for maintaining an inert atmosphere, syringe pump.

Step-by-Step Methodology:
  • Flask Preparation: Under a positive pressure of argon or nitrogen, add N-benzyl-N-methyl-O-benzoylhydroxylamine (e.g., 1.0 mmol, 1.0 equiv) and anhydrous CuCl2 (0.1 mmol, 10 mol%) to the Schlenk flask.

  • Solvent Addition: Add anhydrous THF (e.g., 5 mL) via syringe to dissolve the solids, resulting in a light green solution.

  • Nucleophile Addition: Causality Insight: The organozinc reagent is added slowly to maintain control over the reaction exotherm and prevent side reactions. Using a syringe pump, add the solution of di-p-tolylzinc (1.0 mL, 0.5 M, 0.5 equiv, as R2Zn provides two R groups) to the reaction mixture over 30 minutes at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature. The reaction is typically complete within 1 hour. Progress can be monitored by thin-layer chromatography (TLC) or LC-MS by quenching a small aliquot with saturated aqueous NH4Cl.

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl (10 mL). Trustworthiness Note: Quenching deactivates any remaining organometallic species and facilitates the workup.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-benzyl-N-methyl-p-toluidine.

Conclusion and Future Outlook

Electrophilic amination using hydroxylamine derivatives has matured into a powerful and indispensable strategy in organic synthesis. The development of stable, tunable, and effective reagents has broadened the scope of accessible amine products, including those with high steric encumbrance or sensitive functional groups. The advent of transition-metal catalysis, particularly asymmetric catalysis, has further elevated the utility of this methodology, providing enantioselective routes to chiral amines that are critical for life sciences research.

Future efforts will likely focus on several key areas:

  • Greener Reagents and Catalysts: The development of aminating agents with better atom economy and the use of earth-abundant metal catalysts will be crucial for sustainable chemistry.[12]

  • Broader C-H Amination Scope: Expanding the scope of direct C-H amination to include less activated C(sp³)-H bonds remains a significant challenge and a highly desirable goal.

  • Novel Activation Strategies: Exploring new catalytic systems, including biocatalysis and photoredox catalysis, will undoubtedly uncover novel reactivity and expand the synthetic toolbox.[20][26]

The continued innovation in this field promises to further reshape the logic of amine synthesis, providing researchers and drug development professionals with ever more powerful tools to construct complex nitrogen-containing molecules.

References

discovery and history of substituted hydroxylamines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Substituted Hydroxylamines

Abstract

Substituted hydroxylamines, once relegated to the periphery of synthetic chemistry, have emerged as a profoundly significant class of molecules, underpinning advancements from classical rearrangement reactions to modern pharmaceuticals and agrochemicals. This guide traces the historical trajectory of these versatile compounds, from the initial discovery of the parent hydroxylamine core to the development of sophisticated synthetic methodologies for its substituted analogues. We will explore the foundational discoveries, the elucidation of key reaction mechanisms such as the Bamberger and Neber rearrangements, and the paradigm shift that positioned substituted hydroxylamines as crucial motifs in drug discovery. By examining both historical context and contemporary innovations in catalytic asymmetric synthesis, this document provides researchers, scientists, and drug development professionals with a comprehensive understanding of the causality behind experimental choices and the evolution of this indispensable functional group.

The Genesis: Discovery of the Hydroxylamine Core

The story of substituted hydroxylamines begins with the isolation of their parent compound. In 1865, the German chemist Wilhelm Clemens Lossen was the first to prepare hydroxylamine, albeit as its hydrochloride salt, by reacting tin and hydrochloric acid in the presence of ethyl nitrate.[1][2] However, the pure, crystalline compound—a white, unstable, and hygroscopic solid—was not isolated until 1891, a feat accomplished independently by the Dutch chemist Lobry de Bruyn and the French chemist Léon Maurice Crismer.[1]

These early preparations laid the groundwork for understanding the fundamental reactivity of the N-O bond. The presence of both a nucleophilic nitrogen and a nucleophilic oxygen atom hinted at the rich and complex chemistry that would later be uncovered through the attachment of various substituents.

Early Synthetic Strategies and Foundational Rearrangements

With the parent molecule in hand, the subsequent challenge was the controlled synthesis of its substituted derivatives. Chemists soon discovered that substitution could occur at either the nitrogen or the oxygen atom, leading to two distinct classes: N-substituted and O-substituted hydroxylamines.

The Challenge of N-Substitution and the Bamberger Rearrangement

Direct alkylation of hydroxylamine typically occurs at the more nucleophilic nitrogen atom.[1] However, this approach is often hampered by a lack of selectivity, frequently leading to undesired dialkylation products.[1] A more controlled, classical approach involves the reduction of nitro compounds. For instance, the transfer hydrogenation of nitrobenzenes using catalysts like rhodium or zinc is a common method for synthesizing N-arylhydroxylamines.[3][4]

The synthesis of N-phenylhydroxylamines led to the discovery of one of the first key named reactions in this field: the Bamberger Rearrangement . In 1894, Eugen Bamberger reported that treating N-phenylhydroxylamines with strong aqueous acid resulted in a rearrangement to form 4-aminophenols.[3][4]

Causality of the Mechanism: The reaction's mechanism hinges on the selective protonation of the hydroxylamine. While N-protonation is kinetically favored, it is unproductive. It is the O-protonation that initiates the key rearrangement, as the resulting N-phenyl-N-hydroxyanilinium ion can eliminate water to form a highly reactive nitrenium ion intermediate. This electrophilic species is then attacked by a nucleophile—in this case, water from the aqueous acid—at the para position of the aromatic ring, which, after deprotonation, yields the final 4-aminophenol product.[3][5]

Bamberger_Rearrangement cluster_start N-Phenylhydroxylamine cluster_intermediate1 O-Protonation cluster_intermediate2 Nitrenium Ion Formation cluster_intermediate3 Nucleophilic Attack cluster_product 4-Aminophenol start Ph-NH-OH inter1 Ph-NH-OH₂⁺ start->inter1 O-protonation H_plus + H⁺ inter2 [Ph-NH]⁺ inter1->inter2 Elimination inter3 HO-Ph-NH₂⁺ inter2->inter3 Attack by H₂O H2O_elim - H₂O product HO-Ph-NH₂ inter3->product Deprotonation H2O_attack + H₂O H_plus_elim - H⁺

Caption: Mechanism of the Bamberger Rearrangement.

O-Substitution and the Neber Rearrangement

Synthesizing O-substituted hydroxylamines presented a different set of challenges. Direct O-alkylation is difficult because the nitrogen atom is generally more nucleophilic. Therefore, achieving selective O-substitution often requires N-protection strategies or the use of a strong base to first deprotonate the hydroxyl group, making the oxygen a more potent nucleophile.[1][6]

The chemistry of oximes, which are readily formed from ketones and hydroxylamine, provided a fertile ground for discovering new transformations. In 1926, Peter W. Neber and A. v. Friedolsheim reported a novel reaction: the conversion of a ketoxime into an α-aminoketone.[7][8][9] This transformation, now known as the Neber Rearrangement , has become a staple in organic synthesis.

Causality of the Mechanism: The key to this reaction is converting the oxime's hydroxyl into a good leaving group, typically a tosylate, by reacting it with tosyl chloride.[7] In the presence of a base (e.g., an alkoxide), a proton is abstracted from the α-carbon, generating a carbanion. This carbanion then displaces the tosylate group in an intramolecular nucleophilic substitution, forming a strained three-membered ring intermediate called an azirine. Subsequent hydrolysis of the azirine ring opens it to yield the final α-aminoketone product.[7][10][11]

Neber_Rearrangement ketoxime Ketoxime (R₂CH-C(=NOH)-R') tosylated O-Tosylated Oxime (R₂CH-C(=NOTs)-R') ketoxime->tosylated + TsCl carbanion Carbanion Intermediate ([R₂C⁻]-C(=NOTs)-R') tosylated->carbanion + Base (-BH⁺) azirine Azirine Intermediate carbanion->azirine Intramolecular Displacement (-TsO⁻) hydrolyzed Hydrolyzed Intermediate azirine->hydrolyzed + H₂O product α-Aminoketone (R₂C(NH₂)-C(=O)-R') hydrolyzed->product Tautomerization

Caption: Key stages of the Neber Rearrangement.

A Paradigm Shift: Substituted Hydroxylamines in Drug Discovery

For much of their history, substituted hydroxylamines were primarily of academic and synthetic interest. This perception began to change dramatically with the discovery of the biological activity of hydroxyurea (also known as hydroxycarbamide).

The Hydroxyurea Story: From 19th-Century Synthesis to Modern Medicine

Hydroxyurea was first synthesized by Dresler and Stein in 1869, just four years after Lossen's initial discovery of hydroxylamine.[12][13] For nearly a century, it remained a laboratory chemical. In the mid-20th century, it was identified as an anti-neoplastic agent and was approved by the FDA in 1967 for treating various cancers.[12]

The major breakthrough for its wider application came in the 1980s. Researchers investigating ways to increase fetal hemoglobin (HbF) production as a therapy for sickle cell disease (SCD) noted that certain cytotoxic compounds showed promise.[14] This led to the hypothesis that hydroxyurea, which inhibits DNA synthesis by suppressing the enzyme ribonucleotide reductase (RNR), could induce HbF expression.[14] Clinical trials confirmed this hypothesis, showing that hydroxyurea not only increased HbF levels but also significantly reduced the frequency of painful crises, acute chest syndrome, and the need for blood transfusions in SCD patients.[12][15] This landmark research culminated in the FDA's approval of hydroxyurea for adults with SCD in 1998, making it the first drug specifically approved for this devastating disease.[14][15]

Modern Applications: RNR Inhibition and Bioisosterism

The success of hydroxyurea illuminated the therapeutic potential of the substituted hydroxylamine motif. The N-hydroxyurea core's ability to act as a radical scavenger and inhibit RNR is now being leveraged in the search for new antibacterial agents.[16][17] Since RNR is essential for DNA synthesis and repair in bacteria, specific inhibitors that target bacterial RNR over its human counterpart represent a promising avenue for developing novel antibiotics.[16]

More recently, medicinal chemists have begun to re-evaluate the role of more complex substituted hydroxylamines, particularly the N,N,O-trisubstituted moiety. Historically viewed as a "structural alert" due to concerns about metabolic instability and potential toxicity, this functional group is now being explored as a valuable bioisostere .[18][19] A bioisosteric replacement involves substituting one chemical group with another to enhance desired properties without drastically changing the molecule's overall structure and binding affinity.

Studies have shown that replacing hydrocarbon (-CHR–CH₂-) or ether (-CHR–OR′-) units with an N,N,O-trisubstituted hydroxylamine (−NR–OR′−) can significantly influence key drug-like properties.[20]

Parameter Comparison for Bioisosteric ReplacementHydrocarbon MoietyTertiary AmineN,N,O-Trisubstituted Hydroxylamine
logP (Lipophilicity) HighLowerLower (comparable to amine)
logD₇.₄ (Distribution at pH 7.4) HighSignificantly Lower (due to protonation)Slightly Lower (weakly basic)
Metabolic Stability VariableVariableCan be improved
Plasma Protein Binding VariableVariableCan be reduced
(Data synthesized from concepts presented in[20])

This analysis reveals a key insight: the hydroxylamine isostere reduces lipophilicity (logP) to a similar degree as a tertiary amine but, being much less basic, it has a higher logD₇.₄.[20] This allows chemists to fine-tune a molecule's solubility and permeability profile in a way that was not previously possible, laying the groundwork for broader adoption of the "hydroxalog" concept in drug design.[18]

The New Frontier: Modern Synthetic and Analytical Techniques

The growing importance of substituted hydroxylamines, particularly chiral ones, has spurred the development of highly sophisticated and efficient synthetic methods.[21][22][23]

A Modern Protocol: Direct Preparation of O-Substituted Hydroxylamines from Alcohols

Classical methods for O-alkylation often required harsh conditions or pre-functionalization of the alkylating agent. A significant advancement was the development of a direct method to convert alcohols into O-substituted hydroxylamines. This procedure, detailed by Albrecht, Defoin, and Tarnus in 2006, avoids the use of hydrazine and the need to first convert the alcohol to a halide.[6][24]

The causality is as follows: The alcohol's hydroxyl group is first converted into a better leaving group by mesylation. This activated intermediate then undergoes an Sₙ2 reaction with the oxygen nucleophile of N-protected tert-butyl N-hydroxycarbamate. The final step is a simple acidic deprotection to reveal the desired product.[6][24][25]

Experimental Protocol: Synthesis of O-Benzylhydroxylamine (5c) from Benzyl Alcohol (1c) [6]

  • Step 1: Mesylation of Benzyl Alcohol.

    • Dissolve benzyl alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Add triethylamine (Et₃N) (1.5 eq) to the solution.

    • Slowly add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction to stir at 0 °C for 30 minutes. The crude benzyl mesylate is used directly in the next step without purification.

  • Step 2: O-Alkylation of tert-Butyl N-hydroxycarbamate.

    • In a separate flask, dissolve tert-butyl N-hydroxycarbamate (3) (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

    • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq) to the solution.

    • Add the crude solution of benzyl mesylate from Step 1 to this mixture.

    • Allow the reaction to stir at 25 °C for 2 hours.

    • Perform an aqueous workup: dilute with ethyl acetate, wash with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product (O-benzyl-N-(tert-butoxycarbonyl)hydroxylamine, 4c) by flash chromatography.

  • Step 3: Acidic N-Deprotection.

    • Dissolve the purified product from Step 2 (4c) in anhydrous diethyl ether (Et₂O).

    • Cool the solution to 0 °C.

    • Bubble dry hydrogen chloride (HCl) gas through the solution (or add a saturated solution of HCl in Et₂O) until precipitation is complete.

    • Stir the resulting suspension at 0 °C for 1 hour.

    • Collect the solid precipitate by filtration, wash with cold Et₂O, and dry under vacuum to yield O-benzylhydroxylamine hydrochloride (5c) as a crystalline solid.

Table of Representative Yields [6]

Starting AlcoholProduct (Hydrochloride Salt)Overall Yield (2 steps)Deprotection Yield
1-ButanolO-Butylhydroxylamine (5a)88%83%
2-ButanolO-(2-Butyl)hydroxylamine (5b)75%76%
Benzyl alcoholO-Benzylhydroxylamine (5c)86%79%
CyclohexanolO-Cyclohexylhydroxylamine (5g)41%56%
Catalytic Asymmetric Synthesis

The demand for enantiomerically pure hydroxylamines in drug development has driven innovation in asymmetric catalysis. Key strategies include:

  • Titanium-Catalyzed Asymmetric Oxidation: This method allows for the kinetic resolution of racemic secondary amines. An amine is oxidized to a hydroxylamine using a chiral titanium catalyst and an environmentally benign oxidant like hydrogen peroxide, providing access to enantiopure hydroxylamines.[22][26]

  • Iridium-Catalyzed Asymmetric Hydrogenation: Chiral iridium catalysts have been developed for the highly chemoselective and enantioselective hydrogenation of oximes to chiral hydroxylamines. A significant advantage of this method is its ability to avoid over-reduction to the corresponding amine, which is a common side reaction.[27]

Asymmetric_Synthesis Modern Asymmetric Routes to Chiral Hydroxylamines cluster_oxidation Asymmetric Oxidation cluster_hydrogenation Asymmetric Hydrogenation racemic_amine Racemic Amine (R,S)-R₂NH chiral_hydroxylamine Enantioenriched Hydroxylamine (S)-R₂NOH racemic_amine->chiral_hydroxylamine Chiral Ti Catalyst + H₂O₂ unreacted_amine Enantioenriched Starting Amine (R)-R₂NH racemic_amine->unreacted_amine Chiral Ti Catalyst + H₂O₂ oxime Prochiral Oxime R₂C=N-OR' chiral_hydroxylamine_H2 Enantioenriched Hydroxylamine R₂CH-NH-OR' oxime->chiral_hydroxylamine_H2 Chiral Ir Catalyst + H₂

Caption: Comparison of modern catalytic asymmetric routes.

Conclusion

The journey of the substituted hydroxylamine functional group is a compelling narrative of chemical evolution. From its discovery as a simple inorganic compound by Wilhelm Lossen, it has become a cornerstone of complex organic transformations, a life-saving therapeutic agent, and a sophisticated tool for fine-tuning molecular properties in modern drug design. The development of classical rearrangements by Bamberger and Neber provided the initial synthetic utility, while the story of hydroxyurea demonstrated its profound biological potential. Today, armed with advanced catalytic and asymmetric methodologies, scientists are better equipped than ever to harness the unique chemistry of substituted hydroxylamines, ensuring their continued prominence in the future of chemical and pharmaceutical sciences.

References

A Technical Guide to the Applications of O-(3,5-dichlorophenyl)hydroxylamine in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

O-(3,5-dichlorophenyl)hydroxylamine is a versatile and reactive intermediate that has found a niche in the synthesis of complex organic molecules, particularly in the construction of heterocyclic scaffolds of medicinal and agrochemical interest. Its unique electronic properties, stemming from the electron-withdrawing chlorine atoms on the phenyl ring, modulate its reactivity and open up synthetic pathways that are often complementary to those of other hydroxylamine derivatives. This in-depth technical guide, designed for the practicing chemist, will explore the core applications of this compound, providing not only a theoretical framework but also actionable, field-proven experimental protocols. We will delve into the causality behind experimental choices, ensuring a robust understanding of the underlying chemical principles.

Introduction to this compound: A Profile

This compound, with the chemical formula C₆H₅Cl₂NO, is an O-arylhydroxylamine derivative. The presence of two chlorine atoms in the meta positions of the phenyl ring significantly influences the electronic character of the molecule, making the N-O bond susceptible to cleavage and the oxygen atom a potent nucleophile in certain contexts.

Key Physicochemical Properties (Predicted):

PropertyValue
Molecular FormulaC₆H₅Cl₂NO
Molecular Weight178.02 g/mol
XlogP2.4
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count1
Rotatable Bond Count1

Data sourced from PubChem.[1]

The strategic placement of the chloro substituents enhances the stability of the corresponding radical and anionic intermediates, a feature that can be exploited in various synthetic transformations.

Core Application: Synthesis of Substituted Benzofurans

A significant and high-value application of O-arylhydroxylamines, including the 3,5-dichloro substituted variant, is in the synthesis of substituted benzofurans.[2] Benzofurans are a prominent class of heterocyclic compounds found in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities. The reaction proceeds through a one-pot condensation-rearrangement-cyclization cascade with ketones.

Mechanistic Rationale

The synthesis of benzofurans using O-arylhydroxylamines and ketones is a powerful transformation that proceeds through a cascade of reactions. The generally accepted mechanism involves three key steps:

  • Oxime Ether Formation: The reaction initiates with the acid-catalyzed condensation of the O-arylhydroxylamine with a ketone to form an O-aryl oxime ether intermediate.

  • [3][3]-Sigmatropic Rearrangement (Aza-Cope Rearrangement): The O-aryl oxime ether undergoes a thermal or acid-catalyzed[3][3]-sigmatropic rearrangement. This concerted pericyclic reaction is the key bond-forming step, creating a new C-C bond and an imine intermediate.

  • Cyclization and Aromatization: The resulting intermediate undergoes intramolecular cyclization, followed by tautomerization and elimination of ammonia to afford the aromatic benzofuran ring system.

The electron-withdrawing nature of the 3,5-dichlorophenyl group can influence the rate and efficiency of the sigmatropic rearrangement and subsequent cyclization steps.

Benzofuran_Synthesis Reactants This compound + Ketone OximeEther O-Aryl Oxime Ether Intermediate Reactants->OximeEther Condensation Rearrangement [3,3]-Sigmatropic Rearrangement OximeEther->Rearrangement Cyclization Intramolecular Cyclization Rearrangement->Cyclization Benzofuran Substituted Benzofuran Cyclization->Benzofuran Aromatization

Caption: General workflow for benzofuran synthesis.

Experimental Protocol: Synthesis of a Substituted Benzofuran

This protocol is adapted from a general procedure for the synthesis of benzofurans using O-(3,4-dichlorophenyl)hydroxylamine and is expected to be applicable to the 3,5-dichloro isomer.[2][4]

Materials:

  • This compound hydrochloride

  • Cyclohexanone (or other suitable ketone)

  • Methanesulfonic acid (MsOH)

  • Toluene, anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound hydrochloride (1.0 equiv).

  • Add anhydrous toluene to dissolve the starting material.

  • Add the ketone (1.2 equiv) to the solution.

  • Carefully add methanesulfonic acid (1.5 equiv) dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired substituted benzofuran.

Self-Validation: The identity and purity of the product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the starting materials by TLC or GC-MS provides a primary validation of the reaction's completion.

Synthesis of this compound

The utility of this compound in synthesis necessitates a reliable method for its preparation. A modern and efficient approach involves a palladium-catalyzed O-arylation of a hydroxylamine equivalent, followed by hydrolysis.[2][4]

Mechanistic Overview of the Palladium-Catalyzed O-Arylation

The synthesis of O-arylhydroxylamines can be efficiently achieved through a palladium-catalyzed cross-coupling reaction between an aryl halide (in this case, 1-bromo-3,5-dichlorobenzene or 1,3,5-trichlorobenzene) and a suitable hydroxylamine equivalent, such as ethyl acetohydroximate. The catalytic cycle typically involves:

  • Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition to the aryl halide, forming a Pd(II) intermediate.

  • Ligand Exchange/Coordination: The hydroxylamine equivalent coordinates to the palladium center.

  • Reductive Elimination: Reductive elimination from the Pd(II) complex forms the C-O bond and regenerates the Pd(0) catalyst.

The choice of ligand is crucial for the success of this transformation, with bulky biarylphosphine ligands often being employed to facilitate the reductive elimination step.

Pd_Catalysis Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX Ar-Pd(II)-X(L_n) OxAdd->PdII_ArX LigandExch Ligand Exchange PdII_ArX->LigandExch + R'ONH₂ PdII_ArOR Ar-Pd(II)-OR(L_n) LigandExch->PdII_ArOR RedElim Reductive Elimination PdII_ArOR->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-OR RedElim->Product

Caption: Palladium-catalyzed O-arylation cycle.

Experimental Protocol: Synthesis of this compound Hydrochloride

This general procedure is based on established methods for the synthesis of O-arylhydroxylamines.[4]

Materials:

  • 1-Bromo-3,5-dichlorobenzene (1.0 equiv)

  • Ethyl acetohydroximate (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • t-BuBrettPhos (4 mol%)

  • Cesium carbonate (Cs₂CO₃, 2.0 equiv)

  • Toluene, anhydrous

  • 6 M Hydrochloric acid in dioxane/water

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

Part A: Palladium-Catalyzed O-Arylation

  • In a glovebox or under a stream of inert gas, combine 1-bromo-3,5-dichlorobenzene, ethyl acetohydroximate, Pd(OAc)₂, t-BuBrettPhos, and Cs₂CO₃ in a Schlenk flask.

  • Add anhydrous toluene and stir the mixture at 80-100 °C.

  • Monitor the reaction by TLC or GC-MS until the starting aryl bromide is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with toluene.

  • Concentrate the filtrate under reduced pressure to obtain the crude O-(3,5-dichlorophenyl)acetohydroximate.

Part B: Hydrolysis

  • Dissolve the crude intermediate from Part A in a mixture of dioxane and water.

  • Add 6 M hydrochloric acid and stir the mixture at room temperature for 2-4 hours.

  • Monitor the hydrolysis by TLC or LC-MS.

  • Upon completion, carefully neutralize the mixture with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting this compound can be further purified by crystallization or chromatography. To obtain the hydrochloride salt, the free base can be dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of HCl in ether.

Potential and Emerging Applications

While the synthesis of benzofurans is a well-documented application, the reactivity of this compound suggests its potential in a broader range of synthetic transformations.

  • Synthesis of other N- and O-Heterocycles: The core reactivity of O-arylhydroxylamines can be extended to the synthesis of other heterocyclic systems, such as indoles and quinolines, through reactions with appropriately substituted acetylenes or other unsaturated systems.

  • Precursor to Bioactive Molecules: The 3,5-dichlorophenyl motif is present in a number of agrochemicals and pharmaceuticals. This compound could serve as a key building block for the introduction of this moiety in drug discovery programs.

  • Radical-Mediated Reactions: The N-O bond in hydroxylamines can be cleaved under certain conditions to generate nitrogen-centered radicals. The specific electronic properties of the 3,5-dichlorophenyl group may influence the stability and reactivity of such radicals, opening avenues for novel C-N bond-forming reactions.

Further research into these areas is warranted to fully exploit the synthetic potential of this versatile reagent.

Safety and Handling

This compound and its hydrochloride salt should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.[5]

Conclusion

This compound is a valuable reagent in modern organic synthesis, with its primary application being the construction of the benzofuran scaffold. The methodologies for its own synthesis are well-established, relying on robust palladium-catalyzed cross-coupling reactions. While its full synthetic potential is still being explored, its unique electronic properties make it a promising candidate for the development of novel synthetic methodologies and the synthesis of new bioactive molecules. This guide has provided a comprehensive overview of its current applications and a solid foundation for researchers to incorporate this reagent into their synthetic strategies.

References

Methodological & Application

Application Notes and Protocols: O-(3,5-dichlorophenyl)hydroxylamine for the Amination of Arenes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

A Senior Application Scientist's Guide to Electrophilic Arene Amination

Introduction: The Strategic Importance of C-N Bond Formation

The introduction of a nitrogen atom into an aromatic scaffold is a cornerstone of modern synthetic chemistry, particularly in the realms of pharmaceutical and materials science. Arylamines are privileged motifs found in a vast array of bioactive molecules and functional materials. Historically, the synthesis of arylamines has been dominated by methods such as the reduction of nitroarenes or transition-metal-catalyzed cross-coupling reactions. However, the direct amination of arene C-H bonds represents a more atom-economical and elegant synthetic strategy.

This guide focuses on the use of O-aryl hydroxylamines as electrophilic aminating agents, with a specific emphasis on O-(3,5-dichlorophenyl)hydroxylamine. While the broader class of O-substituted hydroxylamines has seen increasing use in C-N bond formation, it is important to note that the specific application of this compound for the direct amination of arenes is not extensively documented in peer-reviewed literature. Therefore, this document will provide a comprehensive overview of the principles of electrophilic amination using O-aryl hydroxylamines, supported by established methodologies for analogous reagents. The provided protocols should be considered as a starting point for optimization.

This compound is a commercially available reagent (CAS No. 99907-90-1). Its dichlorinated phenyl ring offers a unique electronic profile that can influence its reactivity as an aminating agent.

The Underlying Chemistry: Mechanism of Electrophilic Amination

The amination of arenes with O-aryl hydroxylamines is predicated on the electrophilic nature of the nitrogen atom. The electron-withdrawing aryl group enhances the electrophilicity of the nitrogen, making it susceptible to attack by electron-rich arenes. The reaction can proceed through several mechanistic pathways, often dictated by the choice of catalyst and reaction conditions.

A generalized mechanistic pathway for a transition-metal-catalyzed electrophilic amination is depicted below.

Electrophilic Amination Mechanism Fig. 1: Generalized Catalytic Cycle for Arene Amination Arene Arene (Ar-H) Intermediate1 Metal-Arene Complex Arene->Intermediate1 Coordination Catalyst Metal Catalyst (e.g., Rh, Ir, Fe) Catalyst->Intermediate1 AminatingAgent This compound (Ar'-ONH2) Intermediate3 Metalla-nitrenoid or Amino-metal Complex AminatingAgent->Intermediate3 Intermediate2 C-H Activation Intermediate Intermediate1->Intermediate2 C-H Activation Intermediate2->Intermediate3 Reaction with Aminating Agent Intermediate3->Catalyst Regeneration Product Arylamine (Ar-NH2) Intermediate3->Product Reductive Elimination Byproduct 3,5-Dichlorophenol (Ar'-OH) Intermediate3->Byproduct

Caption: Generalized catalytic cycle for arene amination.

In this proposed cycle, the active metal catalyst coordinates to the arene, followed by C-H bond activation to form a metallacyclic intermediate. This intermediate then reacts with the O-aryl hydroxylamine, leading to the formation of a metal-nitrenoid or a related species. Finally, reductive elimination furnishes the desired arylamine and regenerates the active catalyst. The leaving group, in this case, 3,5-dichlorophenol, is formed as a byproduct.

It is also plausible for the reaction to proceed via a non-catalytic, acid-promoted pathway, particularly with highly activated arenes. In such cases, a Brønsted or Lewis acid can activate the hydroxylamine, increasing its electrophilicity and facilitating a direct electrophilic aromatic substitution-type mechanism.

Safety and Handling of this compound

As with any chemical reagent, proper safety precautions are paramount. The following information is derived from available safety data sheets (SDS) and should be strictly adhered to.[1][2]

Hazard StatementPrecautionary Measures
Harmful if swallowed. [2]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[1]
Causes skin irritation. Wear protective gloves. If on skin, wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1]
Causes serious eye irritation. Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]
May cause respiratory irritation. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Safety glasses with side-shields or chemical goggles.

  • Lab Coat: A standard laboratory coat should be worn.

  • Respiratory Protection: If handling large quantities or if dust is generated, a NIOSH-approved respirator is recommended.

Storage and Handling:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Handle in a fume hood to minimize inhalation exposure.

Experimental Protocols: A Representative Approach to Arene Amination

The following protocol is a generalized procedure for the transition-metal-catalyzed amination of an arene using an O-aryl hydroxylamine. This should be considered a starting point and will likely require optimization for this compound and the specific arene substrate.

Materials and Reagents
  • Arene substrate

  • This compound

  • Transition-metal catalyst (e.g., Rh₂(esp)₂, [Ir(cod)Cl]₂, or FeCl₃)

  • Solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Tetrahydrofuran (THF))

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and hotplate

  • Standard workup and purification supplies (separatory funnel, rotary evaporator, silica gel for chromatography)

Representative Reaction Setup

Experimental Workflow Fig. 2: General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents Weigh Arene, Aminating Agent, and Catalyst Setup Assemble Reaction under Inert Atmosphere Reagents->Setup Glassware Dry Glassware (Oven or Flame-dry) Glassware->Setup Solvent Add Anhydrous Solvent Setup->Solvent Heating Heat to Desired Temperature with Stirring Solvent->Heating Monitoring Monitor Reaction Progress (TLC, GC-MS, or LC-MS) Heating->Monitoring Quench Quench Reaction (e.g., with water or sat. NaHCO3) Monitoring->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer (e.g., with Na2SO4 or MgSO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize

Caption: A typical experimental workflow for arene amination.

Step-by-Step Procedure (Illustrative Example)
  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the arene (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the transition-metal catalyst (e.g., 2-5 mol%).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous solvent (e.g., DCE, 0.1 M concentration) via syringe.

  • Stir the reaction mixture at the desired temperature (this can range from room temperature to elevated temperatures, e.g., 80 °C) and monitor the reaction progress by an appropriate technique (TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired arylamine.

Substrate Scope and Potential Applications

The scope of arene amination reactions with hydroxylamine derivatives is generally broad, with a preference for electron-rich arenes. The regioselectivity is often governed by both electronic and steric factors. For O-aryl hydroxylamines, the substitution pattern on both the arene substrate and the aminating agent can influence the outcome of the reaction.

Table of Potential Arene Substrates and Expected Outcomes (Hypothetical)

Arene SubstrateExpected Product(s)Comments
AnisoleMethoxy-substituted anilineAmination is expected to be directed ortho and para to the methoxy group.
TolueneMethyl-substituted anilineOrtho and para isomers are the likely major products.
N,N-DimethylanilineN,N-Dimethylamino-substituted anilineHighly activated substrate, likely to react under mild conditions.
NaphthaleneNaphthylamineAmination typically occurs at the more reactive α-position.
ThiopheneAminothiopheneHeterocyclic arenes can also be aminated, though catalyst poisoning can be a concern.

Troubleshooting

ProblemPossible CauseSuggested Solution
No reaction or low conversion Inactive catalystEnsure the catalyst is of high purity and handled under inert conditions if air-sensitive.
Insufficient activation of the aminating agentConsider the addition of a catalytic amount of a Brønsted or Lewis acid.
Low reactivity of the areneIncrease the reaction temperature or use a more activated arene.
Formation of multiple products Lack of regioselectivityModify the catalyst or solvent to influence the selectivity. Consider steric hindrance on the arene to favor a specific isomer.
Decomposition of the starting material or product Reaction temperature is too highLower the reaction temperature and monitor the reaction for shorter durations.
Presence of air or moistureEnsure the reaction is set up under strictly anhydrous and inert conditions.

Conclusion

This compound represents a potentially valuable reagent for the electrophilic amination of arenes, a reaction of significant importance in synthetic chemistry. While its specific applications are not yet widely reported, the principles and protocols established for analogous O-aryl hydroxylamines provide a solid foundation for its investigation. Careful consideration of the reaction mechanism, strict adherence to safety protocols, and systematic optimization of reaction conditions will be key to unlocking the full potential of this and related aminating agents. The methodologies and insights provided in this guide are intended to empower researchers to explore this promising area of C-N bond formation.

References

Application Notes & Protocols: Synthesis of Primary Anilines Using O-(3,5-dichlorophenyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Modern Approach to a Privileged Scaffold

Primary anilines are fundamental building blocks in the chemical sciences, forming the core structure of countless pharmaceuticals, agrochemicals, dyes, and advanced materials.[1] Traditional synthetic routes, such as the nitration of arenes followed by reduction or transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), have been mainstays in the field.[2][3] However, these methods often require harsh conditions, pre-functionalized starting materials, expensive catalysts, or suffer from poor functional group tolerance and unfavorable atom economy.[1]

To overcome these limitations, the strategy of electrophilic amination has emerged as a powerful and complementary approach.[4][5] This method inverts the conventional polarity, employing an electrophilic nitrogen source to react with a carbon nucleophile.[6] Within the arsenal of electrophilic aminating agents, O-substituted hydroxylamines are particularly noteworthy for their ability to deliver an unprotected amino group.[7][8]

This guide details the application of O-(3,5-dichlorophenyl)hydroxylamine, a highly promising yet specialized reagent, for the direct synthesis of primary anilines from readily available aryl boronic acids. The electron-withdrawing 3,5-dichlorophenyl substituent is strategically incorporated to create an excellent leaving group, facilitating C-N bond formation under mild conditions. The protocols and mechanistic insights described herein are built upon well-established principles demonstrated by analogous, highly effective reagents such as O-(diphenylphosphinyl)hydroxylamine (DPPH).[9][10][11]

Part 1: The Reagent - Design, Synthesis, and Handling

Rationale for Reagent Design

The efficacy of an O-substituted hydroxylamine in electrophilic amination is critically dependent on the nature of the oxygen substituent. An ideal substituent will function as a good leaving group, rendering the nitrogen atom sufficiently electrophilic to react with a nucleophile. The 3,5-dichlorophenyl group serves this purpose effectively due to the strong inductive electron-withdrawing effect of the two chlorine atoms. This electronic feature polarizes the N-O bond, priming the molecule for nucleophilic attack at the nitrogen center. This design principle is a cornerstone of modern electrophilic amination reagent development.[7][8]

Synthesis Protocol for this compound Hydrochloride

The reagent can be prepared via a two-step sequence involving a palladium-catalyzed O-arylation of a hydroxylamine equivalent, followed by acidic hydrolysis. Ethyl acetohydroximate is a convenient and commercially available starting material for this transformation.[12]

Step 1: Palladium-Catalyzed O-Arylation

  • To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 1-bromo-3,5-dichlorobenzene (1.0 equiv.), ethyl acetohydroximate (1.2 equiv.), and cesium carbonate (2.0 equiv.).

  • Add the palladium catalyst (e.g., (allylPdCl)₂, 2 mol%) and a bulky biarylphosphine ligand (e.g., t-BuBrettPhos, 4 mol%).

  • Add anhydrous toluene to the flask to achieve a substrate concentration of approximately 0.5 M.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed.

  • Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield the crude O-aryl-acetohydroximate product, which can be used directly in the next step.

Step 2: Acidic Hydrolysis

  • Dissolve the crude intermediate from the previous step in 1,4-dioxane.

  • Add an equal volume of 6 M aqueous hydrochloric acid.

  • Stir the mixture vigorously at room temperature for 4-6 hours.

  • Monitor the hydrolysis by TLC or LC-MS.

  • Upon completion, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a free base or its hydrochloride salt, which may be purified further by recrystallization.[13]

Critical Safety and Handling Procedures

Warning: Electrophilic nitrogen sources, including O-substituted hydroxylamines, are potentially toxic and can be energetically unstable.[4] Always handle these reagents with extreme care in a well-ventilated chemical fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Avoid heating the neat compound, as this may lead to decomposition.

Part 2: Synthesis of Primary Anilines from Aryl Boronic Acids

Proposed Mechanism of Action

The conversion of an aryl boronic acid to a primary aniline using this compound is proposed to proceed through a mechanism analogous to that established for similar reagents like DPPH.[9][11] The reaction is a metal-free process that occurs under mild, basic conditions.

The key steps are:

  • Boronate Adduct Formation: The aryl boronic acid reacts with a base (e.g., KOH) to form a more nucleophilic aryl boronate species. This boronate then adds to the hydroxylamine reagent to form a tetracoordinate boron intermediate.

  • 1,2-Aryl Migration: This is the crucial C-N bond-forming step. The aryl group undergoes a 1,2-migration from the boron atom to the adjacent electrophilic nitrogen atom. This concerted step expels the 3,5-dichlorophenoxide as a leaving group.

  • Hydrolysis: The resulting N-boryl-amine intermediate is rapidly hydrolyzed by water present in the reaction medium to afford the final primary aniline product and boric acid byproducts.

A key advantage of this mechanism is its relative insensitivity to the electronic properties of the aryl boronic acid, allowing for the efficient amination of both electron-rich and electron-deficient systems.[10][11]

Amination_Mechanism cluster_1 Step 2: 1,2-Aryl Migration cluster_2 Step 3: Hydrolysis A Ar-B(OH)₂ + OH⁻ B [Ar-B(OH)₃]⁻ A->B Base C Tetracoordinate Boron Intermediate B->C + H₂N-OAr' D N-Boryl-amine Intermediate C->D C-N Bond Formation (Rate-Limiting) C->D D_side + Ar'O⁻ E Ar-NH₂ D->E + H₂O F B(OH)₃

Figure 1. Proposed mechanism for the synthesis of primary anilines.

General Experimental Workflow

The procedure is operationally simple and can typically be completed within a few hours at room temperature. It involves combining the starting materials in a suitable solvent, followed by a standard aqueous workup and purification.

Workflow start Setup reagents Combine Aryl Boronic Acid, O-(3,5-diClPh)NH₂, Base, and Solvent start->reagents reaction Stir at Room Temp (1-4 hours) reagents->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup Aqueous Workup (Quench, Extract) monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification product Isolated Primary Aniline purification->product

Figure 2. High-level experimental workflow for aniline synthesis.

Detailed Experimental Protocol
  • Reagent Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the (hetero)aryl boronic acid (0.5 mmol, 1.0 equiv.).

  • Reaction Assembly: Add this compound hydrochloride (0.6 mmol, 1.2 equiv.) and potassium hydroxide (KOH, 1.5 mmol, 3.0 equiv., finely ground).

  • Solvent Addition: Add dimethylformamide (DMF) or acetonitrile (CH₃CN) (5 mL, 0.1 M).

  • Reaction: Stir the resulting suspension vigorously at room temperature (20-25 °C).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1 to 4 hours.

  • Workup: Upon completion, pour the reaction mixture into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL).

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired primary aniline.

Expected Substrate Scope and Performance

Based on extensive studies with analogous reagents, this method is expected to exhibit broad substrate scope and excellent functional group tolerance.[9][10][11] It is particularly powerful for the synthesis of electron-deficient anilines, which are often challenging to prepare using other methods.

EntryAryl Boronic Acid SubstrateExpected Yield (%)¹Notes
1Phenylboronic acid85-95Baseline substrate, high efficiency expected.
24-Methoxyphenylboronic acid80-90Tolerates electron-donating groups (EDGs).
34-(Trifluoromethyl)phenylboronic acid90-98Highly effective for substrates with strong electron-withdrawing groups (EWGs).[10]
44-Cyanophenylboronic acid88-96Tolerates cyano functionality.
54-Acetylphenylboronic acid85-92Ketone functionality is well-tolerated.[9]
63-Nitrophenylboronic acid75-85Nitro groups are compatible, though yields may be slightly lower.
72-Methylphenylboronic acid70-80Ortho-substituents may slightly reduce reaction rate due to steric hindrance.
8Thiophene-3-boronic acid80-90Applicable to heteroaryl boronic acids.[11]
9Pyridine-3-boronic acid70-85Tolerates nitrogen-containing heterocycles.

¹Expected yields are estimates based on published data for the highly analogous reagent O-(diphenylphosphinyl)hydroxylamine (DPPH) and have not been experimentally verified for this compound.[9][10][11]

Part 3: Troubleshooting and Field-Proven Insights

  • Issue: Low or No Conversion.

    • Cause: Inactive boronic acid (e.g., formation of inert trimeric boroxines) or insufficient base.

    • Solution: Ensure the boronic acid is of high quality. Use freshly opened or properly stored material. Ensure the base (KOH) is finely powdered and anhydrous to maximize its reactivity.

  • Issue: Significant Protodeboronation.

    • Cause: The presence of excess water or acidic impurities can lead to the competitive protonolysis of the boronic acid, converting it back to the parent arene.

    • Solution: Use anhydrous solvents and ensure the reaction is sufficiently basic. While the reaction tolerates some water for the final hydrolysis step, starting under anhydrous conditions can suppress this side reaction.

  • Issue: Difficult Purification.

    • Cause: The byproduct, 3,5-dichlorophenol, can sometimes co-elute with the desired aniline product.

    • Solution: After the initial workup, an optional basic wash (e.g., with 1 M NaOH) can be performed on the organic layer to extract the acidic phenol byproduct into the aqueous phase, simplifying subsequent chromatographic purification.

Conclusion

The synthesis of primary anilines via electrophilic amination of aryl boronic acids with this compound represents a mild, rapid, and highly versatile methodology. Its operational simplicity, broad functional group tolerance, and particular effectiveness for electron-deficient substrates make it a valuable tool for researchers in drug discovery and materials science. By leveraging the principles of modern reagent design, this protocol provides a powerful and efficient alternative to traditional C-N bond-forming strategies, facilitating the rapid construction of valuable aniline derivatives.

References

Application Notes & Protocols: O-(3,5-dichlorophenyl)hydroxylamine in Medicinal Chemistry Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

O-(3,5-dichlorophenyl)hydroxylamine is a pivotal reagent in medicinal chemistry, primarily utilized for the synthesis of complex molecules with significant therapeutic potential. Its dichlorinated phenyl ring is a well-established pharmacophore in numerous kinase inhibitors, conferring critical interactions within the ATP-binding pocket of target enzymes. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of this compound. It covers the fundamental principles of its reactivity, detailed step-by-step protocols for the synthesis of O-aryl oxime ethers, a practical application in the synthesis of a kinase inhibitor precursor, and essential safety and handling guidelines. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure reproducibility and success.

Introduction and Reagent Overview

This compound is an O-aryl hydroxylamine derivative that serves as a versatile building block in organic synthesis. The presence of the electron-withdrawing chlorine atoms on the phenyl ring modulates the reactivity of the hydroxylamine moiety. In medicinal chemistry, this reagent is particularly valuable for introducing the 3,5-dichlorophenyl motif into target molecules. This structural element is frequently found in small-molecule kinase inhibitors, where it often occupies the hydrophobic region of the ATP-binding site, contributing significantly to binding affinity and selectivity.[1]

The primary utility of this reagent lies in its reaction with aldehydes and ketones to form stable O-aryl oxime ethers, a functional group that can act as a bioisosteric replacement for other linkages, improve pharmacokinetic properties, and serve as a linchpin in complex molecular architectures.[2][3]

Physicochemical Properties

A summary of the key properties of this compound is provided below for quick reference.

PropertyValueReference
Chemical Name This compound[4][5]
CAS Number 99907-90-1[6]
Molecular Formula C₆H₅Cl₂NO[5]
Molecular Weight 178.02 g/mol
Appearance Tan to white solid[7]
Purity Typically ≥98%[6]
Safety and Handling

This compound and related hydroxylamine derivatives require careful handling due to their potential toxicity. Always consult the latest Safety Data Sheet (SDS) before use.[8][9][10]

  • General Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Wear suitable protective clothing, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat. Avoid formation and inhalation of dust.[8]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]

  • First Aid: In case of inhalation, move to fresh air. For skin contact, wash off immediately with soap and plenty of water. For eye contact, rinse with pure water for at least 15 minutes. If ingested, rinse mouth with water and do not induce vomiting. Seek immediate medical attention in all cases of exposure.[8]

  • Disposal: Dispose of waste material at a licensed chemical destruction plant. Do not allow the chemical to enter drains or sewer systems.[8]

Hazard Statements (H-Statements)Precautionary Statements (P-Statements)
H302+H312: Harmful if swallowed or in contact with skin.P260: Do not breathe dust.
H315: Causes skin irritation.P264: Wash skin thoroughly after handling.
H317: May cause an allergic skin reaction.P270: Do not eat, drink or smoke when using this product.
H319: Causes serious eye irritation.P273: Avoid release to the environment.
H351: Suspected of causing cancer.P280: Wear protective gloves/protective clothing/eye protection/face protection.
H373: May cause damage to organs through prolonged or repeated exposure.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
H410: Very toxic to aquatic life with long lasting effects.P302+P352: IF ON SKIN: Wash with plenty of water.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P501: Dispose of contents/container to an approved waste disposal plant.
Data compiled from representative hydroxylamine safety sheets.[9][10][11]

Core Application: Oxime Ether Synthesis

The reaction of this compound with a carbonyl compound (aldehyde or ketone) proceeds via a nucleophilic addition-elimination mechanism to yield an oxime ether. This condensation reaction is a robust and widely used transformation in organic synthesis.[12]

Reaction Mechanism

The reaction is typically catalyzed by a weak acid or base. The nitrogen atom of the hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by a series of proton transfers and the elimination of a water molecule to form the stable C=N double bond of the oxime ether.

G R1 C1 C R1->C1 R2 R2->C1 O1 O C1->O1 plus1 + H1 H₂N-O-Ar invis1 arrow1 Nucleophilic Attack Ar Ar = 3,5-dichlorophenyl C2 C O2 OH C2->O2 N1 NH-O-Ar C2->N1 arrow2 Dehydration R3 R3->C2 R4 R4->C2 H2O - H₂O C3 C N2 N-O-Ar C3->N2 R5 R5->C3 R6 R6->C3 invis2 invis3 invis4 invis5 invis6 invis7 arrow1->C2 arrow2->C3

Figure 1: General mechanism for oxime ether formation.

General Experimental Protocol: Oxime Ether Synthesis

This section details a robust, general procedure for the synthesis of oxime ethers from a generic carbonyl compound and this compound.

Rationale of Experimental Design
  • Solvent: Ethanol is a common choice as it effectively dissolves both the hydroxylamine and many carbonyl substrates. For less reactive substrates or different solubility profiles, solvents like DMSO can be used, sometimes in combination with a strong base like KOH.[13]

  • Catalyst/Base: Pyridine or sodium acetate is often used as a mild base and catalyst. It facilitates the proton transfer steps and neutralizes any acid that may be present (e.g., if the hydroxylamine salt is used).

  • Temperature: Heating the reaction to reflux accelerates the rate of both the initial nucleophilic attack and the subsequent dehydration step, driving the reaction to completion.[14]

  • Work-up: The aqueous work-up is designed to remove the water-soluble catalyst and byproducts. The organic solvent (e.g., ethyl acetate) extracts the desired product. Brine washes remove residual water from the organic layer before drying.

  • Purification: Flash column chromatography is the standard method for purifying the final product from unreacted starting materials or minor side products.

Workflow Diagram

Figure 2: Experimental workflow for oxime ether synthesis.

Step-by-Step Methodology

Reagents & Equipment:

  • Ketone or Aldehyde (1.0 eq)

  • This compound (1.1 eq)

  • Anhydrous Ethanol

  • Pyridine (1.2 eq)

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

  • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate

  • Standard glassware for work-up and purification

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the carbonyl compound (1.0 eq), this compound (1.1 eq), and anhydrous ethanol (approx. 0.1 M concentration).

  • Add pyridine (1.2 eq) to the mixture.

  • Heat the reaction mixture to reflux (approx. 80 °C) and stir.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the limiting reagent is consumed (typically 4-16 hours).

  • Once complete, cool the reaction to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Partition the resulting residue between ethyl acetate and water.

  • Separate the layers and wash the organic phase sequentially with deionized water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure oxime ether.

Application Example: Synthesis of a Pyridopyrimidine-Based Kinase Inhibitor Precursor

The 3,5-dichlorophenyl group is a key feature in many pyrido[2,3-d]pyrimidine-based kinase inhibitors.[1] The following protocol describes the synthesis of a key intermediate where this motif is introduced as an oxime ether, demonstrating the practical utility of the title reagent.

Reaction Scheme: 4-acetyl-2-aminopyridine + this compound → (E/Z)-1-(2-aminopyridin-4-yl)ethan-1-one O-(3,5-dichlorophenyl) oxime

Detailed Protocol

Procedure:

  • Combine 4-acetyl-2-aminopyridine (500 mg, 3.67 mmol, 1.0 eq) and this compound (724 mg, 4.04 mmol, 1.1 eq) in a 100 mL round-bottom flask.

  • Add 37 mL of anhydrous ethanol followed by pyridine (0.36 mL, 4.41 mmol, 1.2 eq).

  • Fit the flask with a reflux condenser and heat the mixture to 80 °C with stirring for 12 hours.

  • Monitor the reaction by TLC (Eluent: 30% EtOAc in Hexane). The product spot should be visible under UV light and stain with potassium permanganate.

  • After cooling to room temperature, concentrate the mixture to dryness.

  • Redissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL).

  • Dry the organic phase over Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purify by flash chromatography (silica gel, 10-40% EtOAc/Hexane gradient) to yield the title compound as a white solid.

Expected Results and Characterization

This table presents hypothetical but representative data for the target compound, based on spectroscopic data for similar structures.[13][15]

ParameterExpected Outcome
Yield 75-85%
Physical Appearance White to off-white solid
¹H NMR (400 MHz, CDCl₃) δ 8.15 (d, 1H), 7.20-7.30 (m, 3H, Ar-H), 6.70 (d, 1H), 6.60 (s, 1H), 4.80 (br s, 2H, NH₂), 2.30 (s, 3H, CH₃).
¹³C NMR (101 MHz, CDCl₃) δ 158.5, 155.0, 150.0, 148.0, 135.0, 125.0, 120.0, 115.0, 110.0, 15.0.
HRMS (ESI) m/z: [M+H]⁺ Calculated for C₁₃H₁₂Cl₂N₃O: 296.0352; Found: 296.0355

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction • Insufficient heating.• Deactivated carbonyl group.• Reagent degradation.• Ensure reaction temperature is maintained at reflux.• Add a catalytic amount of a stronger acid (e.g., acetic acid).• Use a fresh bottle of this compound.
Multiple Products on TLC • Formation of E/Z isomers.• Side reactions (e.g., Beckmann rearrangement).• Isomers often co-elute or are difficult to separate; proceed if characterization is consistent.• Use milder conditions (lower temperature, weaker base).
Difficult Purification • Product has similar polarity to starting material.• Optimize the solvent system for chromatography; try a different solvent system (e.g., Dichloromethane/Methanol).
Low Yield after Work-up • Product is partially water-soluble.• Emulsion formation during extraction.• Back-extract the aqueous layers with the organic solvent.• Add more brine to break the emulsion during the wash steps.

References

The Reagent: Understanding O-(3,5-dichlorophenyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Catalytic Amination with O-(3,5-dichlorophenyl)hydroxylamine

For researchers, medicinal chemists, and professionals in drug development, the strategic installation of nitrogen atoms into organic molecules is a cornerstone of modern synthesis. The carbon-nitrogen bond is a fundamental linkage in a vast array of pharmaceuticals, agrochemicals, and functional materials. Catalytic amination reactions offer an efficient and elegant means to construct these bonds. Among the diverse reagents available, electrophilic aminating agents have gained significant traction. This guide provides a detailed exploration of this compound and its congeners as powerful reagents for transition metal-catalyzed amination reactions.

We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols for key applications, and offer field-proven insights to guide your research and development efforts.

This compound belongs to a class of hydroxylamine derivatives that serve as effective electrophilic nitrogen sources. The core value of this reagent class lies in the strategic activation of the N-O bond, making the nitrogen atom susceptible to nucleophilic attack by an organometallic intermediate.

Key Structural Features:

  • Hydroxylamine Core (-NH-O-): The inherent weakness of the N-O bond is the key to its reactivity.

  • Activating Group (3,5-dichlorophenyl): The electron-withdrawing nature of the dichlorophenyl ring makes the oxygen a better leaving group, facilitating the cleavage of the N-O bond upon reaction with a low-valent transition metal catalyst. This principle is shared with other related reagents like O-benzoyl or O-tosyl hydroxylamines.[1]

While specific synthesis protocols for this compound are proprietary or found in specialized literature, general methods for preparing O-substituted hydroxylamines often involve the alkylation or arylation of protected hydroxylamine precursors.[2][3][4]

Mechanistic Principles: The Catalytic Cycle

The power of these reagents is unlocked in the presence of a suitable transition metal catalyst, most commonly copper or palladium. The specific mechanism can vary based on the reaction type (e.g., hydroamination vs. C-H amination), but a generalized catalytic cycle provides a foundational understanding.

Generalized Catalytic Cycle for C-N Bond Formation

The following diagram illustrates a plausible catalytic cycle for the amination of an organometallic species (R-M) with an O-acyl hydroxylamine, a close relative of our topic reagent.

Catalytic_Amination_Cycle M0 M(0) Catalyst OA Oxidative Addition M0->OA MII R'-N(H)-M(II)-OAr OA->MII TM Transmetalation or Substrate Coordination MII->TM SUB Organometallic Substrate (R-M') SUB->TM MII_R R-M(II)-N(H)R' TM->MII_R RE Reductive Elimination MII_R->RE RE->M0 Regenerates Catalyst PROD Product R-NHR' RE->PROD Forms C-N Bond REAGENT Aminating Reagent R'-NH-OAr REAGENT->OA

Caption: Generalized catalytic cycle for transition metal-catalyzed amination.

  • Oxidative Addition: The low-valent metal catalyst (e.g., Pd(0) or Cu(I)) undergoes oxidative addition into the N-O bond of the hydroxylamine reagent, forming a higher-valent metal-amido intermediate.

  • Substrate Coordination/Transmetalation: The substrate (e.g., an alkene or an organozinc reagent) coordinates to the metal center.

  • Migratory Insertion / C-H Activation: For alkenes, this involves insertion into a metal-hydride or metal-alkyl bond. For C-H amination, this is the C-H activation step.

  • Reductive Elimination: The final C-N bond is formed through reductive elimination, releasing the aminated product and regenerating the active catalyst.

Application Note 1: Enantio- and Regioselective Copper-Catalyzed Hydroamination of Alkenes

One of the most powerful applications of hydroxylamine esters is in the copper-hydride (CuH) catalyzed hydroamination of alkenes. This method allows for the highly selective synthesis of chiral amines, which are valuable building blocks in drug discovery.[5][6]

Causality Behind Experimental Choices
  • Catalyst System: A copper(I) or (II) precatalyst is used in conjunction with a silane (e.g., diethoxymethylsilane, DEMS) which acts as the hydride source to generate the active L*Cu-H species in situ.

  • Ligand: A chiral phosphine ligand, such as DTBM-SEGPHOS, is critical for inducing high enantioselectivity. The bulky ligand creates a chiral pocket around the copper center, dictating the facial selectivity of alkene insertion.[5]

  • Aminating Reagent: Hydroxylamine esters (like O-benzoyl or potentially O-(3,5-dichlorophenyl) derivatives) serve as the electrophilic amine source.

  • Regioselectivity: The reaction exhibits remarkable regioselectivity. Styrenes typically yield the α-branched (Markovnikov) amine, while aliphatic terminal alkenes exclusively produce the unbranched, linear (anti-Markovnikov) amine.[5][6] This control is governed by steric and electronic factors during the alkene insertion into the Cu-H bond.

Experimental Workflow: Hydroamination

Hydroamination_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification p1 1. Add Cu catalyst, ligand, and solvent to oven-dried flask. p2 2. Add alkene substrate. p1->p2 p3 3. Add hydroxylamine reagent. p2->p3 p4 4. Add silane (hydride source) slowly via syringe pump. p3->p4 r1 Stir at specified temperature (e.g., 40 °C) for 12-24h. p4->r1 r2 Monitor progress by TLC or GC-MS. r1->r2 w1 Quench reaction (e.g., with aq. HCl). r2->w1 w2 Extract with organic solvent. w1->w2 w3 Purify by column chromatography. w2->w3

Caption: Standard experimental workflow for CuH-catalyzed hydroamination.

Protocol: General Procedure for Asymmetric Hydroamination of Styrenes

This protocol is adapted from the work of Buchwald and coworkers and serves as a representative example.[5][6]

Materials:

  • Copper(II) acetate (Cu(OAc)₂) (2 mol%)

  • (R)-DTBM-SEGPHOS (2.2 mol%)

  • Styrene substrate (1.0 equiv)

  • O-Benzoyl-N,N-dialkylhydroxylamine (1.2 equiv)

  • Diethoxymethylsilane (DEMS) (2.0 equiv)

  • Anhydrous toluene (solvent)

Procedure:

  • In a nitrogen-filled glovebox, an oven-dried vial is charged with Cu(OAc)₂ (0.02 equiv) and (R)-DTBM-SEGPHOS (0.022 equiv).

  • Anhydrous toluene is added, and the mixture is stirred for 30 minutes.

  • The styrene substrate (1.0 equiv) and the hydroxylamine reagent (1.2 equiv) are added.

  • The vial is sealed and removed from the glovebox.

  • The reaction mixture is placed in a pre-heated oil bath at 40 °C.

  • Diethoxymethylsilane (DEMS, 2.0 equiv) is added via syringe over 10 hours.

  • The reaction is stirred for an additional 12 hours after the addition is complete.

  • Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with aqueous HCl. The aqueous layer is then basified and extracted to isolate the amine product.

  • The combined organic layers are dried, concentrated, and purified by silica gel chromatography.

Data Summary: Substrate Scope
Substrate TypeProduct TypeTypical YieldTypical Enantiomeric Excess (ee)Reference
Substituted Styrenesα-Branched Chiral Amines80-95%90-97%[5]
trans-β-Substituted Styrenesα-Branched Chiral Amines75-90%92-98%[6]
cis-β-Substituted Styrenesα-Branched Chiral Amines70-85%88-95%[6]
Terminal Aliphatic AlkenesLinear (anti-Markovnikov) Amines70-90%N/A[5]

Application Note 2: Nondirected C-H Amination for Late-Stage Functionalization

Directly converting a C-H bond to a C-N bond is a transformative strategy in medicinal chemistry, allowing for the modification of complex molecules without the need for pre-installed functional groups. Hydroxylamine-based reagents are effective for the nondirected, copper-catalyzed amination of benzylic C-H bonds.[1]

Protocol: General Procedure for Copper-Catalyzed Benzylic C-H Amination

This is a representative protocol based on related systems using RSO₂NH-OAc reagents.[1]

Materials:

  • Copper(I) bromide-dimethyl sulfide complex (CuBr·SMe₂) (10 mol%)

  • Diimine ligand (e.g., 2,2'-bipyridine) (12 mol%)

  • Substrate with benzylic C-H bond (e.g., Toluene) (1.0 equiv)

  • Hydroxylamine-based reagent (e.g., TsNHOAc) (1.5 equiv)

  • Anhydrous solvent (e.g., chlorobenzene)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the substrate, CuBr·SMe₂, and the diimine ligand.

  • Add the anhydrous solvent, followed by the hydroxylamine-based aminating reagent.

  • Seal the tube and place it in a pre-heated oil bath at 100-120 °C.

  • Stir the reaction for 12-24 hours, monitoring by GC-MS or LC-MS.

  • After cooling, the reaction mixture is filtered through a pad of celite, concentrated, and purified by silica gel chromatography to yield the benzylic amine product.

Logical Diagram: C-H Amination in Drug Discovery

LSF_Concept Core Complex Drug Scaffold (e.g., with a toluene moiety) Amination Catalytic C-H Amination [Cu] cat., R-NHO-X Core->Amination Late-Stage Functionalization Analog New Analog with -CH₂-NHR group Amination->Analog Direct C-N bond formation SAR Structure-Activity Relationship (SAR) Studies Analog->SAR

Caption: Conceptual use of C-H amination for rapid analog synthesis.

Relevance in Drug Development and Medicinal Chemistry

The incorporation of hydroxylamine-derived moieties into drug candidates is gaining acceptance. Historically, concerns about the metabolic stability or potential toxicity of the N-O bond have limited their use. However, recent discoveries challenge this dogma. For example, a highly brain-penetrant EGFR inhibitor for non-small-cell lung cancer was developed that features a stable, trisubstituted hydroxylamine moiety.[7] This work demonstrates that, within the right molecular framework, the hydroxylamine unit is not only stable but can be a key component of a successful drug candidate, offering a novel bioisostere for traditional amine groups.[7]

Furthermore, related electrophilic amination methods using O-benzoyl hydroxylamines have been employed to synthesize key intermediates for approved drugs, showcasing the industrial relevance and scalability of this chemistry.[8]

Troubleshooting and Expert Insights

  • Reagent Quality: The purity of the hydroxylamine reagent is crucial. Impurities can chelate the catalyst or lead to side reactions.

  • Inert Atmosphere: Many copper and palladium catalysts are sensitive to air and moisture. Maintaining a rigorously inert atmosphere (N₂ or Ar) is essential for reproducibility and high yields.

  • Side Reactions: A common side reaction is the reduction of the hydroxylamine reagent, particularly in CuH-catalyzed processes. Slow addition of the silane hydride source can often minimize this unproductive pathway.

  • Ligand Choice: For asymmetric reactions, the choice of ligand is paramount. Screening a small library of chiral ligands is often necessary to optimize enantioselectivity for a new substrate.

References

Section 1: Synthesis of the Aminating Reagent: O-(3,5-Dichlorophenyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: January 2026

Anilines are fundamental building blocks in the chemical industry, serving as crucial precursors for pharmaceuticals, agrochemicals, dyes, and polymers.[1][2] The traditional industrial synthesis of aniline involves the nitration of benzene followed by catalytic hydrogenation, a two-step process that is economically efficient but not always atom-efficient.[2][3] For the synthesis of substituted anilines, which are particularly valuable in drug development, direct C-H amination of arenes presents a more streamlined and elegant approach.[4][5]

Among the various methods for direct amination, electrophilic amination using O-arylhydroxylamine derivatives has emerged as a powerful tool.[6] O-(3,5-dichlorophenyl)hydroxylamine is a potent aminating agent, offering a reactive yet manageable source of an electrophilic amino group. The electron-withdrawing chloro-substituents on the phenyl ring make the N-O bond susceptible to cleavage, facilitating the transfer of the "-NH2" group to an electron-rich aromatic substrate.

This guide provides a comprehensive overview of the large-scale synthesis of anilines using this compound, designed for researchers, scientists, and professionals in drug development. It covers the synthesis of the aminating reagent, the detailed protocol for the amination reaction, safety considerations, and the mechanistic underpinnings of the transformation.

The utility of this method is contingent on the availability of the O-arylhydroxylamine reagent. While commercially available in smaller quantities, large-scale applications necessitate a reliable synthetic protocol. A robust method involves the palladium-catalyzed O-arylation of a hydroxylamine equivalent, such as ethyl acetohydroximate, followed by acidic hydrolysis.[7] This approach is favored for its efficiency and tolerance of various functional groups.

Workflow for Reagent Synthesis

cluster_0 Part A: Pd-Catalyzed O-Arylation cluster_1 Part B: Hydrolysis Start 1-Bromo-3,5-dichlorobenzene + Ethyl Acetohydroximate Reaction1 Reaction under Inert Atmosphere (e.g., 80-100 °C) Start->Reaction1 Catalyst Pd Catalyst (e.g., (allylPdCl)₂) + Bulky Biarylphosphine Ligand (e.g., t-BuBrettPhos) Catalyst->Reaction1 Base Base (e.g., Cs₂CO₃) Base->Reaction1 Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Reaction1 Workup1 Aqueous Workup & Extraction Reaction1->Workup1 Intermediate Isolate Intermediate: Ethyl N-(3,5-dichlorophenoxy)acetimidate Workup1->Intermediate Reaction2 Hydrolysis Reaction (e.g., Room Temp to 50 °C) Intermediate->Reaction2 Acid Aqueous Acid (e.g., 6 M HCl) Acid->Reaction2 Solvent2 Solvent (e.g., 1,4-Dioxane) Solvent2->Reaction2 Workup2 Neutralization & Extraction Reaction2->Workup2 Product Final Product: This compound Workup2->Product

Caption: Workflow for the synthesis of this compound.

Detailed Protocol: Synthesis of this compound

Materials:

  • 1-Bromo-3,5-dichlorobenzene

  • Ethyl acetohydroximate

  • Cesium carbonate (Cs₂CO₃)

  • (allylPdCl)₂

  • t-BuBrettPhos

  • Anhydrous Toluene

  • 1,4-Dioxane

  • 6 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Part A: Palladium-Catalyzed O-Arylation

  • Setup: To a large, oven-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 1-bromo-3,5-dichlorobenzene (1.0 eq), ethyl acetohydroximate (1.2 eq), and cesium carbonate (2.0 eq).

  • Catalyst Preparation: In a separate, smaller flask under nitrogen, prepare the catalyst solution by dissolving (allylPdCl)₂ (0.02 eq) and t-BuBrettPhos (0.04 eq) in anhydrous toluene.

  • Reaction Initiation: Add anhydrous toluene to the main reaction flask to achieve a concentration of approximately 0.5 M with respect to the aryl bromide. Add the catalyst solution via cannula.

  • Heating: Heat the reaction mixture to 90-100 °C and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product, ethyl N-(3,5-dichlorophenoxy)acetimidate, can be purified by column chromatography or carried forward to the next step if sufficiently pure.

Part B: Hydrolysis

  • Dissolution: Dissolve the crude intermediate from Part A in 1,4-dioxane.

  • Acidification: Add 6 M aqueous HCl (3.0-5.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 6-12 hours. Monitor the disappearance of the starting material by TLC or LC-MS. Gentle heating (40-50 °C) may be required to drive the reaction to completion.

  • Neutralization and Extraction: Cool the reaction mixture in an ice bath and carefully neutralize with saturated NaHCO₃ solution until the pH is ~7-8. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The resulting solid, this compound, can be purified by recrystallization from an ethyl acetate/hexanes mixture.

Section 2: Large-Scale Synthesis of Anilines via Electrophilic Amination

The core of this application is the reaction between an electron-rich arene and this compound, typically promoted by a strong acid. The acid serves to activate the hydroxylamine, making it a more potent electrophile.

Reaction Mechanism

The reaction proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The acid protonates the nitrogen atom of the hydroxylamine, which facilitates the cleavage of the N-O bond and generates a highly electrophilic aminating species. This species is then attacked by the electron-rich arene to form a sigma complex (Wheland intermediate), which subsequently loses a proton to restore aromaticity and yield the aniline product.

Reagent This compound Activation Protonation & Activation Reagent->Activation Acid Strong Acid (e.g., TFA, H₂SO₄) Acid->Activation Electrophile Generation of Electrophilic Aminating Species [H₂N⁺---OAr] Activation->Electrophile Attack Nucleophilic Attack by Arene Electrophile->Attack Arene Electron-Rich Arene Arene->Attack Sigma Sigma Complex (Wheland Intermediate) Attack->Sigma Deprotonation Deprotonation Sigma->Deprotonation Product Aniline Product Deprotonation->Product Byproduct 3,5-Dichlorophenol Deprotonation->Byproduct

Caption: Mechanism of electrophilic amination of an arene.

Detailed Protocol: Large-Scale Amination of an Electron-Rich Arene

Materials:

  • Electron-rich arene (e.g., anisole, N,N-dimethylaniline, mesitylene)

  • This compound

  • Trifluoroacetic acid (TFA) or Sulfuric acid (H₂SO₄)

  • Dichloromethane (DCM) or another suitable inert solvent

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: In a large, jacketed glass reactor equipped with an overhead mechanical stirrer, a temperature probe, and a nitrogen inlet, dissolve the electron-rich arene (1.0 eq) in dichloromethane.

  • Cooling: Cool the solution to 0 °C using a circulating chiller.

  • Reagent Addition: In a separate vessel, dissolve this compound (1.1 to 1.5 eq) in a minimal amount of dichloromethane. Add this solution slowly to the cooled arene solution over 30-60 minutes, maintaining the internal temperature below 5 °C.

  • Acid Addition: Slowly add trifluoroacetic acid (2.0-3.0 eq) to the reaction mixture, ensuring the temperature does not exceed 10 °C. Caution: This addition can be exothermic.

  • Reaction: Allow the reaction to stir at 0-10 °C. Monitor the progress by taking aliquots and analyzing via TLC or HPLC. The reaction time can vary from 2 to 24 hours depending on the reactivity of the arene.

  • Quenching: Once the reaction is deemed complete, slowly and carefully quench the reaction by adding it to a vigorously stirred, pre-cooled saturated solution of sodium bicarbonate. Caution: Vigorous gas evolution (CO₂) will occur. Continue adding the base until the pH of the aqueous layer is 8-9.

  • Extraction and Work-up: Transfer the mixture to a large separatory funnel. Separate the layers and extract the aqueous phase twice more with dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine to remove residual salts and base.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification of the Aniline Product

The crude product will contain the desired aniline, unreacted starting materials, and the 3,5-dichlorophenol byproduct. Large-scale purification can be achieved by:

  • Acid-Base Extraction: Dissolve the crude material in a non-polar solvent like diethyl ether or ethyl acetate. Extract with aqueous HCl (e.g., 2 M) to protonate the aniline product, pulling it into the aqueous layer. The neutral byproduct (3,5-dichlorophenol) and unreacted arene will remain in the organic layer. The aqueous layer can then be basified with NaOH and re-extracted to recover the pure aniline.

  • Distillation: For liquid anilines, vacuum distillation can be an effective method for purification on a large scale.

  • Recrystallization: Solid anilines can be purified by recrystallization from an appropriate solvent system.

Section 3: Safety and Handling

Working with hydroxylamine derivatives on a large scale requires strict adherence to safety protocols.

Hazard Category Description & Precautionary Measures [8][9][10]
Toxicity This compound is expected to be harmful if swallowed or inhaled. Handle only in a well-ventilated area or chemical fume hood.[8][10] Avoid creating dust.
Skin/Eye Irritation The compound can cause skin and serious eye irritation. Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[8][10]
Instability Hydroxylamine derivatives can be unstable. Avoid shock, friction, and heat. Store in a cool, dry, well-ventilated place away from incompatible materials like strong oxidizing agents.[9]
Spill Management In case of a spill, evacuate the area. Use non-sparking tools and an inert absorbent material (like sand or vermiculite) for containment.[8][10] Do not use combustible materials like sawdust. Collected waste must be treated as hazardous.[10]
First Aid Inhalation: Move to fresh air. Skin Contact: Immediately wash with soap and plenty of water. Eye Contact: Rinse with water for at least 15 minutes. Ingestion: Do not induce vomiting. Seek immediate medical attention in all cases of exposure.[8]

Section 4: Applications in Drug Development

Substituted anilines are privileged scaffolds in medicinal chemistry. They are key components in a vast number of approved drugs and clinical candidates, including kinase inhibitors, GPCR modulators, and anti-infective agents.[1][11] The ability to directly aminate complex, functionalized arenes using methods like the one described provides a powerful route to novel aniline derivatives, accelerating the drug discovery process. This protocol allows for the late-stage functionalization of drug-like molecules, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

References

The Strategic Application of 3,5-Dichloroaniline Derivatives in the Synthesis of Dicarboximide Fungicides: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction: The Central Role of the 3,5-Dichlorophenyl Moiety in Modern Fungicides

The 3,5-dichlorophenyl group is a critical pharmacophore in a significant class of dicarboximide fungicides, which includes prominent agents such as vinclozolin, iprodione, and procymidone. These agrochemicals are instrumental in controlling a wide range of fungal diseases, including those caused by Botrytis cinerea and Sclerotinia sclerotiorum, in various crops like vineyards, fruits, and vegetables.[1][2] The fungicidal activity of these compounds is attributed to their ability to inhibit the biosynthesis of triglycerides in sclerotia-forming fungi.[2]

While the topic of interest is the application of O-(3,5-dichlorophenyl)hydroxylamine in the synthesis of these agrochemicals, a thorough review of established manufacturing processes reveals that the primary and industrially significant precursor is 3,5-dichloroaniline . The dicarboximide fungicides are known to metabolize back to 3,5-dichloroaniline in the soil.[2][3] This guide, therefore, focuses on the well-documented and scientifically validated synthetic routes originating from 3,5-dichloroaniline, while also exploring the potential, albeit less documented, synthetic utility of this compound.

I. Established Synthesis of Dicarboximide Fungicides from 3,5-Dichloroaniline

The synthesis of dicarboximide fungicides predominantly involves the reaction of 3,5-dichloroaniline or its derivatives with appropriate cyclic structures to form the characteristic imide ring system.

A. Synthesis of Vinclozolin

Vinclozolin, chemically known as (RS)-3-(3,5-Dichlorophenyl)-5-methyl-5-vinyloxazolidine-2,4-dione, is a widely used dicarboximide fungicide.[1] One of the common synthetic methods involves the reaction of 3,5-dichlorophenyl isocyanate with an alkyl ester of 2-hydroxy-2-methylbut-3-enoic acid, followed by ring closure at an elevated temperature.[1]

Another established route involves a multi-step process starting from 3,5-dichloroaniline.[1]

Reaction Workflow for Vinclozolin Synthesis:

Vinclozolin Synthesis cluster_0 Step 1: Cyanohydrin Formation cluster_1 Step 2: Nitrile Hydrolysis cluster_2 Step 3: Reaction with 3,5-dichloroaniline cluster_3 Step 4: Cyclization with Phosgene Methyl Vinyl Ketone Methyl Vinyl Ketone Cyanohydrin Cyanohydrin Methyl Vinyl Ketone->Cyanohydrin NaCN, H+ Sodium Cyanide Sodium Cyanide Sodium Cyanide->Cyanohydrin Hydrolyzed Intermediate Hydrolyzed Intermediate Cyanohydrin->Hydrolyzed Intermediate H2O, H+ Intermediate Product Intermediate Product Hydrolyzed Intermediate->Intermediate Product 3,5-dichloroaniline 3,5-dichloroaniline 3,5-dichloroaniline->Intermediate Product Vinclozolin Vinclozolin Intermediate Product->Vinclozolin Phosgene Phosgene Phosgene->Vinclozolin

Caption: A multi-step synthesis of Vinclozolin.

B. Synthesis of Procymidone

Procymidone, or 3-(3,5-dichlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione, is another important fungicide in this class.[4][5] Its synthesis also utilizes 3,5-dichloroaniline as a key starting material. The process involves the reaction of 3,5-dichloroaniline with 1,2-dimethylcyclopropane-1,2-dicarboxylic acid.[]

Reaction Workflow for Procymidone Synthesis:

Procymidone Synthesis cluster_0 Step 1: Dicarboxylic Acid Synthesis cluster_1 Step 2: Condensation with 3,5-dichloroaniline alpha-Methyl chloropropionate alpha-Methyl chloropropionate Dicarboxylic acid methyl ester Dicarboxylic acid methyl ester alpha-Methyl chloropropionate->Dicarboxylic acid methyl ester Methyl methacrylate Methyl methacrylate Methyl methacrylate->Dicarboxylic acid methyl ester 1,2-dimethylcyclopropane-1,2-dicarboxylic acid 1,2-dimethylcyclopropane-1,2-dicarboxylic acid Dicarboxylic acid methyl ester->1,2-dimethylcyclopropane-1,2-dicarboxylic acid Hydrolysis Procymidone Procymidone 1,2-dimethylcyclopropane-1,2-dicarboxylic acid->Procymidone 3,5-dichloroaniline 3,5-dichloroaniline 3,5-dichloroaniline->Procymidone

Caption: Synthesis of Procymidone from 3,5-dichloroaniline.

II. Potential Synthetic Applications of this compound

While not the standard precursor, this compound presents an interesting, albeit hypothetical, alternative for the synthesis of dicarboximide fungicides. Its structural similarity to 3,5-dichloroaniline suggests that it could potentially be used in analogous condensation reactions.

A. Hypothetical Synthesis of Dicarboximide Fungicides

The core of dicarboximide synthesis is the formation of the imide ring. In principle, this compound could react with a cyclic anhydride to form an N-O-aryl imide structure. This would be a deviation from the direct N-aryl linkage present in the known fungicides.

Hypothetical Reaction Workflow:

Hypothetical Synthesis This compound This compound N-O-Aryl Imide N-O-Aryl Imide This compound->N-O-Aryl Imide Cyclic Anhydride Cyclic Anhydride Cyclic Anhydride->N-O-Aryl Imide Condensation

Caption: Hypothetical reaction of this compound.

The resulting N-O-aryl imide would be a novel compound. Its fungicidal activity would need to be evaluated and compared to the established N-aryl dicarboximides. It is also conceivable that this compound could serve as a precursor to 3,5-dichloroaniline through a reduction reaction, thereby integrating into the established synthetic pathways.

III. Detailed Protocols for Established Syntheses

The following protocols are based on established synthetic routes for dicarboximide fungicides using 3,5-dichloroaniline.

Protocol 1: Synthesis of N-(3,5-Dichlorophenyl)succinimide (A Vinclozolin Analogue Precursor)

This protocol outlines the synthesis of a key intermediate structure for dicarboximide fungicides.

Materials:

  • 3,5-dichloroaniline

  • Succinic anhydride

  • Glacial acetic acid

  • Standard laboratory glassware

  • Heating mantle and magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 mole of 3,5-dichloroaniline in glacial acetic acid.

  • Add 1.1 moles of succinic anhydride to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into ice-water with stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Dry the product in a vacuum oven.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure N-(3,5-dichlorophenyl)succinimide.

Parameter Expected Value
Yield 85-95%
Melting Point 158-162 °C
Purity (by HPLC) >98%

Conclusion

The synthesis of major dicarboximide fungicides such as vinclozolin, iprodione, and procymidone is well-established and primarily relies on 3,5-dichloroaniline as the key starting material. The protocols and reaction pathways detailed in this guide provide a framework for the laboratory-scale synthesis of these important agrochemicals. While this compound is not a commonly cited precursor for these specific compounds, its structural features suggest potential for its use in novel synthetic approaches, warranting further investigation by research and development scientists in the agrochemical industry. The exploration of alternative synthetic routes is crucial for the development of more efficient, cost-effective, and environmentally benign manufacturing processes for next-generation crop protection agents.

References

Troubleshooting & Optimization

Technical Support Center: Amination with O-(3,5-dichlorophenyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for electrophilic amination reactions utilizing O-(3,5-dichlorophenyl)hydroxylamine. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and answer frequently asked questions related to this specific reagent and reaction class.

Troubleshooting Guide

This section addresses specific problems you might encounter during your amination experiments, providing potential causes and actionable solutions.

Question: Why is my amination reaction showing low to no conversion of the starting material?

Low or no conversion is a common issue that can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach is crucial to identify the root cause.

Potential Causes and Solutions:

Potential Cause Explanation & Troubleshooting Steps
Degradation of this compound Hydroxylamine derivatives can be sensitive to air, moisture, and prolonged storage.[1] It is crucial to ensure the reagent's integrity. Actionable Steps: 1. Verify Reagent Quality: If possible, obtain a fresh batch of the aminating agent. Store it under an inert atmosphere (e.g., argon or nitrogen) and at a low temperature as recommended by the supplier. 2. Characterize the Reagent: Use techniques like ¹H NMR or mass spectrometry to confirm the structure and purity of your existing stock.
Insufficient Catalyst Activity or Inappropriate Catalyst Choice Many modern amination reactions, particularly C-H aminations, are catalyzed by transition metals like rhodium, copper, or iron.[2][3] The catalyst's choice and its active state are critical. Actionable Steps: 1. Catalyst Selection: Ensure you are using the recommended catalyst for your specific transformation (e.g., C-H amination, amination of boronic acids). Literature precedents are your best guide. 2. Catalyst Pre-activation: Some catalysts require pre-activation. Consult the specific protocol you are following. 3. Increase Catalyst Loading: As a troubleshooting measure, a modest increase in catalyst loading (e.g., from 1 mol% to 2-5 mol%) can sometimes overcome issues with catalyst activity.
Inadequate Solvent Choice or Purity The solvent plays a critical role in solubility, reaction rate, and stabilization of intermediates. Fluorinated alcohols like hexafluoroisopropanol (HFIP) have been shown to be effective in promoting certain amination reactions.[1][4] Actionable Steps: 1. Solvent Screening: If the reaction is not proceeding, consider screening other solvents. Common choices in amination chemistry include HFIP, trifluoroethanol (TFE), and dichloromethane (DCM).[1] 2. Ensure Dryness: Use anhydrous solvents, especially if your reaction involves organometallic reagents or sensitive catalysts.
Suboptimal Reaction Temperature Amination reactions can be sensitive to temperature. While some proceed at room temperature, others require heating to overcome activation barriers. Actionable Steps: 1. Gradual Temperature Increase: If the reaction is sluggish at room temperature, try incrementally increasing the temperature (e.g., to 40 °C, then 60 °C) while monitoring the reaction progress by TLC or LC-MS.
Presence of Inhibitors Impurities in your starting materials or solvents can act as inhibitors, poisoning the catalyst or reacting with the aminating agent. Actionable Steps: 1. Purify Starting Materials: Ensure the purity of your substrate and any other reagents. Recrystallization or column chromatography may be necessary.
Question: My reaction is producing significant side products. What are they and how can I minimize them?

The formation of side products can significantly lower the yield of your desired aminated compound. Identifying these byproducts is the first step toward mitigating their formation.

Common Side Reactions and Mitigation Strategies:

  • Homocoupling of the Nucleophile: In reactions involving organometallic reagents (e.g., Grignard or organozinc reagents), homocoupling to form a dimer of the nucleophile can be a competitive pathway.

    • Mitigation: This can often be suppressed by carefully controlling the addition rate of the nucleophile and maintaining a low reaction temperature.

  • Reaction with the Solvent: Certain solvents can be reactive under the reaction conditions.

    • Mitigation: Choose a more inert solvent.

  • Decomposition of the Aminating Agent: this compound can decompose, especially under harsh conditions, leading to a complex mixture of byproducts.

    • Mitigation: Use milder reaction conditions (lower temperature, less aggressive base) and ensure the reaction is performed under an inert atmosphere.

  • Over-amination: In some cases, the product can undergo a second amination.

    • Mitigation: Use a stoichiometric amount of the aminating agent or add it slowly to the reaction mixture.

Question: The yield of my amination is inconsistent between batches. How can I improve reproducibility?

Reproducibility is key in chemical synthesis. Inconsistent yields often point to subtle variations in experimental parameters.

Key Parameters for Ensuring Reproducibility:

Parameter Recommendation
Reagent Purity Always use reagents from a reliable source and of a consistent purity grade.
Inert Atmosphere Strictly maintain an inert atmosphere (argon or nitrogen) throughout the reaction setup and duration, especially when using sensitive catalysts and reagents.
Solvent Quality Use freshly distilled or commercially available anhydrous solvents.
Temperature Control Use a reliable heating/cooling system (e.g., an oil bath with a temperature controller) to maintain a consistent reaction temperature.
Stirring Ensure consistent and efficient stirring to maintain a homogeneous reaction mixture.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about amination reactions with this compound.

What is the general mechanism for electrophilic amination using hydroxylamine derivatives?

Electrophilic amination involves the reaction of a nucleophile with an electrophilic nitrogen source. In the case of this compound, the nitrogen atom is rendered electrophilic by the electron-withdrawing O-aryl group.

The specific mechanism can vary depending on the reaction type:

  • For C-H Amination: These reactions are often catalyzed by transition metals. The mechanism can involve the formation of a metal-nitrenoid intermediate or proceed through a radical pathway.[5][6]

  • For Amination of Organometallic Reagents: The reaction typically proceeds through the formation of an ate-complex between the organometallic reagent and the hydroxylamine derivative, followed by migratory insertion of the organic group onto the nitrogen atom.

What are the advantages of using this compound over other aminating agents?

Hydroxylamine derivatives like this compound offer several advantages:

  • Stability: They are often more stable and easier to handle than other highly reactive aminating agents like chloramines.[4]

  • Direct Introduction of an Unprotected Amino Group: Many protocols using hydroxylamine-derived reagents allow for the direct installation of a primary amino group, avoiding the need for protecting groups and subsequent deprotection steps.[7][8][9]

  • Versatility: These reagents can be used in a variety of amination reactions, including the amination of arenes, heterocycles, and organometallic compounds.[7][8]

How does the substitution pattern on the O-aryl group influence reactivity?

The electronic nature of the O-aryl group significantly impacts the electrophilicity of the nitrogen atom. Electron-withdrawing groups, such as the two chlorine atoms in this compound, increase the electrophilicity of the nitrogen, making it a more potent aminating agent.

What analytical techniques are best for monitoring the progress of my amination reaction?
  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for qualitative monitoring of the reaction progress. It allows you to visualize the consumption of starting materials and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides more detailed information, allowing for the identification of the product and any major side products by their mass-to-charge ratio. This is particularly useful for confirming the identity of your desired compound and troubleshooting side reactions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the final, purified product. Crude NMR can sometimes be misleading, so it's best used on isolated materials.[10]

Experimental Protocols

General Procedure for a Trial C-H Amination

This is a generalized starting point. Conditions should be optimized for your specific substrate.

  • To an oven-dried reaction vessel, add the aryl substrate (1.0 mmol), the catalyst (e.g., a rhodium or copper catalyst, 1-5 mol%), and a magnetic stir bar.

  • Seal the vessel and purge with an inert gas (argon or nitrogen).

  • Add the anhydrous solvent (e.g., HFIP, 0.1 M concentration) via syringe.

  • Add this compound (1.1-1.5 mmol).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction (e.g., with water or a saturated aqueous solution of sodium bicarbonate).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Troubleshooting Process

The following diagram illustrates a logical workflow for troubleshooting a low-yielding amination reaction.

Troubleshooting_Workflow Start Low Yield Observed Check_Reagent Verify Reagent Quality (Freshness, Purity) Start->Check_Reagent Check_Conditions Review Reaction Conditions (Catalyst, Solvent, Temp.) Check_Reagent->Check_Conditions Reagent OK Optimize Systematic Optimization Check_Reagent->Optimize Reagent Degraded (Use Fresh Reagent) Analyze_Byproducts Identify Side Products (LC-MS, NMR) Check_Conditions->Analyze_Byproducts Conditions Appear Correct Check_Conditions->Optimize Suboptimal Conditions (Screen Parameters) Analyze_Byproducts->Optimize Byproducts Identified Success Improved Yield Optimize->Success

Caption: A flowchart for systematically troubleshooting low yields in amination reactions.

References

Technical Support Center: O-(3,5-Dichlorophenyl)hydroxylamine in Amination Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for O-(3,5-dichlorophenyl)hydroxylamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this potent electrophilic aminating agent. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. As Senior Application Scientists, we have compiled this guide to ensure your success by providing not just protocols, but also the underlying scientific reasoning for our recommendations.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems that may arise during amination reactions with this compound. Each issue is presented in a question-and-answer format, detailing potential causes and providing step-by-step solutions.

Question 1: My reaction is sluggish, or I'm observing low conversion of my starting material. What are the likely causes and how can I improve the reaction rate?

Answer:

Low reactivity can stem from several factors, ranging from the inherent properties of your substrate to suboptimal reaction conditions. The 3,5-dichloro substitution on the phenyl ring of the hydroxylamine reagent renders the nitrogen atom highly electrophilic, but efficiency still depends on a well-orchestrated reaction environment.

Potential Causes and Solutions:

  • Insufficient Catalyst Activity (for catalyzed reactions): In transition-metal-catalyzed aminations, the choice and handling of the catalyst are paramount. The catalytic cycle typically involves oxidative addition of the N-O bond to the metal center, followed by reductive elimination to form the C-N bond[1].

    • Troubleshooting Steps:

      • Catalyst Screening: If using a palladium or copper catalyst, consider screening different ligands. Ligand choice can significantly impact the catalyst's activity and stability.

      • Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%).

      • Pre-catalyst vs. In-situ Generation: If generating the active catalyst in-situ, consider using a well-defined pre-catalyst to ensure a consistent concentration of the active species.

  • Suboptimal Solvent Choice: The polarity and coordinating ability of the solvent can dramatically influence reaction rates.

    • Troubleshooting Steps:

      • Solvent Polarity: For uncatalyzed reactions involving polar substrates, switching to a more polar aprotic solvent like DMF or NMP might be beneficial. For catalyzed reactions, solvents like toluene, dioxane, or THF are common starting points.

      • Fluorinated Alcohols: Solvents like hexafluoroisopropanol (HFIP) or trifluoroethanol (TFE) have been shown to promote aminations involving hydroxylamine derivatives, potentially by stabilizing key intermediates[2][3].

  • Steric Hindrance: Highly substituted substrates may react slowly due to steric hindrance around the reaction center.

    • Troubleshooting Steps:

      • Increase Temperature: Carefully increase the reaction temperature in increments of 10-20 °C. Monitor for any signs of reagent decomposition.

      • Less Bulky Reagents (if applicable): If your substrate is amenable to modification, consider if a less sterically hindered derivative could be used.

Workflow for Addressing Low Conversion:

start Low Conversion Observed catalyst Optimize Catalyst System (Ligand, Loading) start->catalyst solvent Screen Solvents (Polarity, Additives like HFIP) catalyst->solvent If no improvement temp Increase Reaction Temperature solvent->temp If still sluggish product Improved Conversion temp->product

Caption: Troubleshooting workflow for low reaction conversion.

Question 2: I am observing a significant amount of an unexpected byproduct with a similar mass to my starting arene, but with an added amine and sulfonyl group. What could this be?

Answer:

The formation of an ortho-sulfonyl aniline derivative as a byproduct is a strong indication of a self-amination or rearrangement reaction of the aminating agent, followed by reaction with your substrate. This type of rearrangement has been observed with O-(arenesulfonyl)hydroxylamines[4]. While your reagent is an O-phenyl derivative, analogous reactivity under certain conditions is plausible, especially if sulfonate-containing additives or byproducts are present.

Proposed Side Reaction Pathway:

  • Formation of an Electrophilic Intermediate: Under thermal or acidic conditions, the this compound could undergo rearrangement.

  • Intermolecular Amination: The rearranged, highly electrophilic species could then aminate another molecule of the hydroxylamine reagent or the starting arene in an undesired side reaction.

Troubleshooting Steps:

  • Control Reaction Temperature: This type of rearrangement is often temperature-dependent. Try running the reaction at a lower temperature for a longer duration.

  • pH Control: The presence of acidic or basic impurities can catalyze side reactions.

    • Ensure the reaction is run under strictly anhydrous and inert conditions.

    • If a base is required, consider using a non-nucleophilic, sterically hindered base to minimize side reactions.

  • Reagent Purity: Ensure the purity of your this compound. Impurities from its synthesis could be promoting this side reaction.

Visualizing the Hypothetical Rearrangement:

reagent This compound intermediate Electrophilic Intermediate (Hypothetical) reagent->intermediate Heat or Acid rearrangement Rearranged Species intermediate->rearrangement side_product Ortho-aminated Side Product rearrangement->side_product + Arene

Caption: Hypothetical rearrangement pathway leading to side products.

Question 3: My mass spectrometry data shows evidence of products resulting from the decomposition of the aminating reagent. What are the likely decomposition pathways and how can I mitigate this?

Answer:

This compound, while a powerful aminating agent, can be susceptible to decomposition, especially under harsh reaction conditions. The electron-withdrawing chloro groups increase the lability of the N-O bond.

Potential Decomposition Pathways:

  • Homolytic Cleavage: At elevated temperatures, the N-O bond can cleave homolytically to generate radical species. These radicals can then initiate a cascade of undesired reactions.

  • Reductive Cleavage: In transition-metal-catalyzed reactions, the aminating agent can be susceptible to reduction by the catalyst, especially if the catalytic cycle is not efficient. This can lead to the formation of 3,5-dichloroaniline and other reduced byproducts.

  • Reaction with Dissolved Oxygen: As seen in related systems, reactive nitrogen species can react with dissolved oxygen to form a variety of nitrogen oxides, which can lead to complex byproduct profiles[5].

Troubleshooting Steps:

  • Degas Solvents: Thoroughly degas all solvents and reagents to remove dissolved oxygen. Running the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) is crucial.

  • Temperature Control: Avoid excessive heating. If the reaction requires elevated temperatures, perform a time-course study to find the optimal balance between reaction rate and reagent decomposition.

  • Additives: In some catalyzed reactions, additives like tBuOH and PPh3 have been shown to reduce the unproductive reduction of hydroxylamine esters. Consider the addition of such stabilizers.

  • Order of Addition: Add the this compound slowly to the reaction mixture at the reaction temperature to maintain a low instantaneous concentration, which can disfavor decomposition pathways.

Data Summary of Potential Byproducts:

Potential ByproductLikely OriginMitigation Strategy
3,5-DichloroanilineReductive cleavage of N-O bondOptimize catalyst system, use additives
AzoxybenzenesDimerization of radical intermediatesLower temperature, degas solvents
Nitrated/Nitrosylated ArenesReaction with nitrogen oxides from decompositionDegas solvents, strict inert atmosphere

Frequently Asked Questions (FAQs)

Q1: How should I store and handle this compound?

A1: Due to the potential for thermal and photochemical instability, it is recommended to store this compound in a cool, dark place under an inert atmosphere. Handle the compound in a well-ventilated fume hood, and avoid inhalation of dust or contact with skin.

Q2: Can I use protic solvents with this reagent?

A2: The use of protic solvents should be approached with caution. While fluorinated alcohols like HFIP and TFE can be beneficial[2][3], other protic solvents (e.g., methanol, water) may react with the electrophilic nitrogen center or promote hydrolysis, leading to reagent deactivation and undesired side products.

Q3: What is the role of the 3,5-dichloro substitution?

A3: The two electron-withdrawing chlorine atoms on the phenyl ring increase the electrophilicity of the nitrogen atom. This makes the reagent a more potent aminating agent compared to its unsubstituted counterpart. However, this increased reactivity can also lead to greater instability.

Q4: Is this reagent suitable for aminating aliphatic compounds?

A4: While O-arylhydroxylamines are most commonly used for the amination of arenes and other unsaturated systems, their application to aliphatic C-H amination is an area of active research. The success of such reactions will be highly dependent on the substrate and the use of an appropriate catalyst to direct the amination to the desired position.

References

optimizing reaction conditions for O-(3,5-dichlorophenyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for O-(3,5-dichlorophenyl)hydroxylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the successful synthesis, handling, and application of this versatile reagent. The information is presented in a question-and-answer format to directly address common challenges encountered in the laboratory.

Section 1: Synthesis and Handling

FAQ 1: What is a reliable starting point for the synthesis of this compound?

A common and effective method for synthesizing O-aryl hydroxylamines involves the O-arylation of a hydroxylamine equivalent. A robust starting point is the palladium-catalyzed coupling of 3,5-dichlorohalobenzene with a protected hydroxylamine derivative, followed by deprotection.

Experimental Workflow: Synthesis of this compound

cluster_synthesis Synthesis Workflow start Start: 3,5-Dichlorobromobenzene + N-Boc-hydroxylamine coupling Pd-catalyzed C-O Coupling start->coupling  [Pd(dba)2], Ligand (e.g., t-BuBrettPhos), Base (e.g., K3PO4), Solvent (e.g., Toluene)   deprotection Acidic Deprotection coupling->deprotection  Intermediate: N-Boc-O-(3,5-dichlorophenyl)hydroxylamine   workup Aqueous Workup & Extraction deprotection->workup  e.g., Trifluoroacetic acid (TFA) in Dichloromethane (DCM)   purification Purification workup->purification product Product: This compound purification->product

Caption: Palladium-catalyzed synthesis of this compound.

Step-by-Step Protocol:

  • Coupling Reaction: To an oven-dried flask, add 3,5-dichlorobromobenzene, N-Boc-hydroxylamine, a suitable palladium catalyst (e.g., Pd(dba)₂), a bulky biarylphosphine ligand (e.g., t-BuBrettPhos), and a base (e.g., potassium phosphate).

  • Add a dry, degassed solvent such as toluene.

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Deprotection: After cooling the reaction, the solvent can be removed in vacuo. The residue is then dissolved in a suitable solvent like dichloromethane.

  • Add a strong acid, such as trifluoroacetic acid, and stir at room temperature until the Boc protecting group is cleaved.

  • Workup and Purification: Neutralize the reaction mixture carefully with a base (e.g., saturated sodium bicarbonate solution). Extract the aqueous layer with an organic solvent. The combined organic layers are then dried and concentrated. The crude product can be purified by column chromatography or recrystallization.

FAQ 2: My yield of this compound is consistently low. What are the potential causes and how can I improve it?

Low yields can stem from several factors. A systematic troubleshooting approach is recommended.

Troubleshooting Low Yields

cluster_troubleshooting_yield Troubleshooting Low Yield low_yield {Low Yield of this compound} cause1 Catalyst Inactivity Poor quality catalyst Inappropriate ligand Catalyst poisoning low_yield->cause1  Check   cause2 Reaction Conditions Insufficient temperature Air or moisture contamination Incorrect solvent or base low_yield->cause2  Verify   cause3 Starting Materials Impure 3,5-dichlorohalobenzene Decomposed N-Boc-hydroxylamine low_yield->cause3  Analyze   cause4 Workup/Purification Product loss during extraction Decomposition on silica gel low_yield->cause4  Optimize  

Caption: Decision tree for troubleshooting low reaction yields.

Detailed Troubleshooting Steps:

  • Catalyst and Ligand: The choice of a bulky and electron-rich biarylphosphine ligand is crucial for promoting the C-O reductive elimination step.[1] Consider screening different ligands if yields are poor. Ensure the palladium catalyst is active and not from an old or improperly stored bottle.

  • Inert Atmosphere: Palladium catalysts, especially in their active form, are sensitive to oxygen. Ensure your reaction is performed under a strictly inert atmosphere. Degas your solvent thoroughly.

  • Base and Solvent: The choice of base and solvent can significantly impact the reaction rate and yield. A moderately strong, non-nucleophilic base is generally preferred. Toluene is a common solvent, but others like dioxane could be explored.

  • Starting Material Quality: Verify the purity of your 3,5-dichlorohalobenzene. Impurities can interfere with the catalytic cycle. N-Boc-hydroxylamine should be of high quality and stored correctly.

  • Purification: O-aryl hydroxylamines can be sensitive to prolonged exposure to silica gel. Consider using a less acidic stationary phase or minimizing the time the compound spends on the column.

FAQ 3: I am observing significant side-product formation. What are the likely impurities and how can I minimize them?

Common side products in O-arylation reactions include N-arylated products and products from ligand arylation.

Potential Side Product Plausible Cause Mitigation Strategy
N-(3,5-dichlorophenyl)hydroxylamineIsomeric couplingOptimize ligand-to-metal ratio. Bulky ligands often favor O-arylation.
Bis(3,5-dichlorophenyl) etherHomocoupling of the aryl halideEnsure slow catalyst addition; maintain appropriate reaction temperature.
3,5-dichloroanilineReduction of an intermediateEnsure strictly anaerobic conditions.
Phosphine oxidesOxidation of the phosphine ligandUse high-purity, degassed solvents and maintain an inert atmosphere.
FAQ 4: How should I properly store and handle this compound?

This compound should be handled with care, following standard laboratory safety procedures.[2]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2] It is advisable to store it under an inert atmosphere to prevent slow decomposition.

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2] Avoid inhalation of dust or contact with skin and eyes.[2]

Section 2: Optimizing Reaction Conditions

FAQ 5: I am using this compound as an electrophilic aminating agent. How can I optimize the reaction conditions for better performance?

The performance of this compound in electrophilic amination reactions is highly dependent on the substrate and the reaction conditions.

Key Optimization Parameters:

Parameter Considerations Starting Point Recommendation
Solvent The polarity of the solvent can influence the reactivity of the aminating agent and the stability of any charged intermediates.Screen a range of solvents from non-polar (e.g., toluene, DCM) to polar aprotic (e.g., acetonitrile, DMF).
Temperature Reaction rates are temperature-dependent, but higher temperatures can lead to decomposition.Start at room temperature and gradually increase if the reaction is sluggish.
Additives Acids or bases can act as catalysts or promoters.For reactions involving C-H amination, a strong acid co-catalyst may be beneficial.[3]
Stoichiometry The ratio of the aminating agent to the substrate can affect the yield and selectivity.Begin with a 1.1 to 1.5-fold excess of this compound.
FAQ 6: My reaction is stalling before completion. What are the likely causes?

Reaction stalling can be due to catalyst deactivation, reagent decomposition, or the formation of an unreactive intermediate.

Troubleshooting a Stalled Reaction

cluster_troubleshooting_stall Troubleshooting Stalled Reaction stalled_reaction {Reaction Stalls} cause1 Catalyst Deactivation Oxidative degradation Product inhibition stalled_reaction->cause1  Investigate   cause2 Reagent Instability Decomposition of aminating agent Substrate degradation stalled_reaction->cause2  Assess   cause3 Equilibrium Reversible reaction Formation of a stable off-cycle intermediate stalled_reaction->cause3  Consider  

Caption: Diagnostic flowchart for stalled reactions.

Potential Solutions:

  • Sequential Addition: If catalyst deactivation is suspected, try adding a second portion of the catalyst midway through the reaction.

  • Reagent Stability: Analyze the stability of your substrate and the aminating agent under the reaction conditions independently to rule out decomposition.

  • Temperature Profile: A gradual increase in temperature might be necessary to overcome a high activation barrier for a later step in the reaction mechanism.

Section 3: Purification and Analysis

FAQ 7: What are the recommended methods for purifying the final product after a reaction with this compound?

The choice of purification method will depend on the properties of your product.

  • Column Chromatography: This is a versatile method for separating the desired product from unreacted starting materials and byproducts. As mentioned, be mindful of the potential for decomposition on silica gel.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for achieving high purity.

  • Acid-Base Extraction: If your product has a basic nitrogen atom, you can use acid-base extraction to separate it from neutral impurities.

FAQ 8: Which analytical techniques are best suited for monitoring the progress of my reaction and characterizing the final product?
  • Thin-Layer Chromatography (TLC): An excellent technique for rapid reaction monitoring.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the conversion of starting materials and the formation of products and byproducts, along with their molecular weights.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation and purity assessment of the final product.

  • High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition of your product.

References

Technical Support Center: O-(3,​5-Dichlorophenyl)hydroxylamine Stability and Handling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for O-(3,5-dichlorophenyl)hydroxylamine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability and handling of this compound. Given the inherent reactivity of the hydroxylamine functional group, understanding its thermal stability is critical for successful and safe experimentation. This guide, presented in a question-and-answer format, addresses common concerns and provides practical troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound to ensure its stability?

To ensure the long-term stability of this compound, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1] The ideal storage temperature is refrigerated (2-8°C) and protected from light. Avoid storing it near heat sources or incompatible materials. The inherent instability of the N-O bond in hydroxylamines makes them susceptible to decomposition, a process that can be accelerated by heat and light.

Q2: I do not have access to a refrigerated storage unit. Can I store this compound at room temperature?

While not ideal, short-term storage at a controlled room temperature (20-22°C) in a sealed, dry environment may be acceptable for some derivatives.[2] However, for this compound, prolonged storage at ambient temperature is not recommended due to the potential for gradual decomposition. Hydroxylamine itself is known to be unstable at room temperature.[3][4] If you must store it at room temperature, it is crucial to monitor for any signs of degradation, such as discoloration or changes in physical appearance, before use. For critical applications, it is highly advised to perform a purity check if the material has been stored outside of recommended conditions.

Q3: What are the potential decomposition products of this compound and are they hazardous?

Q4: My sample of this compound has changed color from white to a tan/brownish hue. Is it still usable?

A change in color is a strong indicator of decomposition. The formation of colored impurities suggests that the compound has undergone chemical changes and its purity is compromised. For any application where purity is critical, such as in quantitative assays or synthesis of downstream compounds, using the discolored material is not recommended. It is advisable to procure a fresh batch of the compound.

Troubleshooting Guide

Issue 1: Inconsistent results in my reaction using this compound.

  • Possible Cause 1: Degradation of the reagent. As discussed, this compound can degrade over time, especially if not stored properly. This will lead to a lower effective concentration of the active reagent and the presence of impurities that may interfere with your reaction.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the compound has been stored at the recommended temperature and protected from light and moisture.

    • Assess Purity: If possible, analyze the purity of your current stock using an appropriate analytical technique such as HPLC, TLC, or NMR.

    • Use a Fresh Sample: If degradation is suspected, use a freshly opened container or a newly purchased batch of the compound.

Issue 2: My reaction is not going to completion, and I suspect the this compound is the issue.

  • Possible Cause: Thermal instability in the reaction mixture. Many chemical reactions require heating, which can pose a challenge when working with thermally sensitive reagents like this compound. The reaction temperature might be causing the compound to decompose faster than it reacts.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Investigate if the reaction can be performed at a lower temperature, even if it requires a longer reaction time.

    • Gradual Addition: Instead of adding the entire amount of this compound at the beginning, consider adding it portion-wise or as a solution via a syringe pump over the course of the reaction. This maintains a low instantaneous concentration of the sensitive reagent.

    • In-situ Generation: For some applications, it might be possible to generate the hydroxylamine species in-situ, avoiding the need to handle the isolated, less stable compound directly.

Experimental Protocols

For researchers who need to determine the thermal stability of this compound under their specific experimental conditions, the following protocols can be adapted.

Protocol 1: Isothermal Stability Assessment using HPLC

This protocol allows for the determination of the degradation rate of this compound at a specific temperature.

Materials:

  • This compound

  • An appropriate solvent in which the compound is soluble and stable at room temperature (e.g., acetonitrile, methanol).

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis).

  • Thermostatically controlled heating block or water bath.

  • Vials for sample incubation.

Procedure:

  • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

  • Aliquot the stock solution into several vials.

  • Place the vials in the heating block or water bath set to the desired experimental temperature (e.g., 40°C, 60°C, 80°C).

  • At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from the heat source and immediately cool it in an ice bath to quench the degradation.

  • Analyze the samples by HPLC to determine the concentration of the remaining this compound.

  • Plot the concentration of the compound versus time to determine the degradation kinetics.

Protocol 2: Determination of Onset of Decomposition using Differential Scanning Calorimetry (DSC)

DSC is a powerful technique to determine the temperature at which a compound begins to decompose exothermically.

Materials:

  • This compound

  • Differential Scanning Calorimeter (DSC)

  • Hermetically sealed aluminum pans.

Procedure:

  • Accurately weigh a small amount of this compound (typically 1-5 mg) into a DSC pan.

  • Seal the pan hermetically to contain any evolved gases.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a constant rate (e.g., 5-10°C/min) over a wide temperature range (e.g., 30°C to 300°C).

  • Record the heat flow as a function of temperature. The onset of a sharp exothermic peak indicates the beginning of decomposition.[5][6]

Data Presentation

The following table provides a hypothetical example of data that could be generated from an isothermal stability study.

Temperature (°C)Time (hours)Concentration (%)
400100
898.5
2495.2
600100
885.1
2465.4
800100
845.3
2410.7

Visualizing Stability Concepts

Decomposition Pathway

The following diagram illustrates a potential thermal decomposition pathway for a generic aryl hydroxylamine.

A Aryl-O-NH2 (this compound) B Aryl-O• + •NH2 (Radical Intermediates) A->B Heat (Δ) (N-O Bond Cleavage) C Aryl-OH + NH3 (Phenol and Ammonia) B->C Hydrogen Abstraction D Further Decomposition Products B->D C->D

Caption: Potential thermal decomposition of an aryl hydroxylamine.

Experimental Workflow for Stability Testing

This diagram outlines the steps for assessing the thermal stability of this compound.

cluster_prep Sample Preparation cluster_testing Stability Testing cluster_analysis Analysis A Weigh this compound B Dissolve in appropriate solvent A->B C Incubate at defined temperatures B->C D Collect samples at time intervals C->D E HPLC or DSC analysis D->E F Determine degradation rate / onset temperature E->F

References

Technical Support Center: Catalyst Deactivation in O-(3,5-dichlorophenyl)hydroxylamine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for troubleshooting catalytic reactions involving O-(3,5-dichlorophenyl)hydroxylamine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to catalyst deactivation, ensuring robust and reproducible synthetic outcomes. We will explore the causality behind catalyst failure and provide field-proven, self-validating protocols to get your experiments back on track.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions you might have before diving into a detailed troubleshooting workflow.

Question 1: What are the most common visual indicators of catalyst deactivation in my reaction?

Answer: The most frequent and telling sign is a change in the reaction mixture's appearance. A healthy, active palladium-catalyzed reaction is typically a homogeneous, light-yellow to brown solution. The formation of a black precipitate, commonly known as "palladium black," is a definitive indicator that the active Pd(0) species has lost its stabilizing ligand shell and has agglomerated into an inactive, bulk metallic state. Other indicators include a reaction that stalls before completion (as monitored by TLC or LC-MS) or a significant slowdown in the reaction rate compared to established benchmarks.

Question 2: Can the this compound reactant itself be the cause of catalyst deactivation?

Answer: Yes, this is a critical consideration. The hydroxylamine functional group (-ONH₂) can be problematic. Like primary amines, the nitrogen lone pair can coordinate strongly to the palladium center.[1][2] This competitive binding can displace the essential phosphine or carbene ligand required to stabilize the catalyst and facilitate the catalytic cycle, leading to the formation of dormant or inactive palladium complexes.[1][2] This process is a form of catalyst poisoning by the reactant itself.

Question 3: My reaction has stalled. Is it always a catalyst issue?

Answer: While catalyst deactivation is a primary suspect, it's essential to rule out other factors. A stalled reaction could also result from the degradation of a key reagent (e.g., a phosphine ligand oxidizing), poor solubility of the base, or the consumption of a limiting reagent. Before focusing solely on the catalyst, it is prudent to re-verify the quality and stoichiometry of all your reagents and the integrity of your reaction solvent.[3]

Question 4: How critical is the choice of ligand in preventing deactivation with this substrate?

Answer: The ligand choice is arguably the most important parameter for success. The role of the ligand is twofold: to promote the desired catalytic cycle (oxidative addition, reductive elimination) and to prevent the formation of off-cycle, inactive species.[1][2] For challenging substrates like hydroxylamines that can act as competitive ligands, bulky (sterically-demanding) and electron-rich phosphine ligands are often required.[4] These ligands form a protective "pocket" around the palladium atom, which sterically hinders the coordination of the hydroxylamine nitrogen while still allowing the desired reaction to proceed.[4]

Section 2: In-Depth Troubleshooting Guide

This guide is structured by observable symptoms. Identify your issue and follow the diagnostic and corrective steps.

Symptom: Low or Stalled Reaction Conversion

Your reaction starts but fails to proceed to completion, leaving significant amounts of starting material.

Catalyst poisoning involves the strong, often irreversible, binding of a substance to the catalyst's active sites, rendering them inactive.[5][6]

  • Mechanism: In this specific system, the primary poison is likely the this compound substrate itself, as discussed in the FAQs. Other potential poisons include impurities in reagents or solvents, such as sulfur or halide contaminants, or degradation byproducts. Oxygen is a notorious poison, as it can oxidize the active Pd(0) to inactive Pd(II) oxides.[4]

  • Diagnostic Protocol:

    • Run a Control Reaction: Set up a small-scale reaction under identical conditions but without the this compound. Add a less-coordinating amine instead. If this reaction proceeds smoothly, it strongly implicates the hydroxylamine as the deactivating agent.

    • Check Reagent Purity: Use only high-purity, degassed solvents and fresh, high-quality reagents. Ensure your base is anhydrous if required by the protocol.

    • Strictly Anaerobic Conditions: Ensure your reaction setup is rigorously free of oxygen. Use Schlenk techniques or a glovebox, and thoroughly degas all solvents and the reaction mixture with an inert gas (Argon or Nitrogen).

  • Solutions & Optimization:

    • Ligand Modification: Switch to a bulkier, more electron-rich ligand. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are designed to resist deactivation by coordinating substrates.[1][4]

    • Use a Precatalyst: Instead of generating the catalyst in situ from a palladium source (like Pd(OAc)₂) and a separate ligand, use a well-defined palladium precatalyst.[7] Precatalysts often form the active Pd(0) species more cleanly and efficiently, minimizing the formation of inactive species.[7]

    • Slow Addition: If the hydroxylamine is the culprit, adding it slowly to the reaction mixture via syringe pump can maintain a low instantaneous concentration, giving it less opportunity to coordinate to and deactivate the catalyst.

Sintering is the agglomeration of catalyst particles at elevated temperatures, leading to a loss of active surface area.[5][8] This is the process that leads to the formation of palladium black.

  • Mechanism: At high temperatures, the palladium atoms on the catalyst surface become more mobile. If the stabilizing ligand dissociates, even transiently, these mobile atoms can collide and aggregate into larger, catalytically inactive clusters.[8]

  • Diagnostic Steps:

    • Visual Inspection: As mentioned, the formation of black particles is the key indicator.

    • Temperature Review: Are you running the reaction at the lowest possible temperature required for conversion? Check literature precedents for similar reactions. Unnecessarily high temperatures are a common cause of failure.[5]

  • Solutions & Optimization:

    • Lower Reaction Temperature: Screen a range of lower temperatures. A more active catalyst/ligand system may allow you to achieve the desired transformation at a milder temperature where thermal deactivation is minimized.

    • Improve Ligand Stability: Some ligands are more thermally robust than others. Consult ligand selection guides from manufacturers for thermal stability data.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing the root cause of low reaction conversion.

G start Symptom: Low or Stalled Conversion q1 Is a black precipitate (Pd Black) visible? start->q1 cause_sintering Likely Cause: Thermal Deactivation (Sintering) or Ligand Dissociation q1->cause_sintering Yes q2 Did a control reaction (without hydroxylamine) work? q1->q2 No solution_sintering Solutions: 1. Lower reaction temperature. 2. Use a more thermally stable ligand. 3. Ensure rigorous anaerobic conditions. cause_sintering->solution_sintering cause_poisoning Likely Cause: Substrate Poisoning by This compound q2->cause_poisoning Yes q3 Are all reagents high purity and solvents properly degassed? q2->q3 No solution_poisoning Solutions: 1. Use a bulkier, electron-rich ligand. 2. Employ a well-defined precatalyst. 3. Add substrate via syringe pump. cause_poisoning->solution_poisoning cause_impurity Likely Cause: Impurity Poisoning (e.g., O₂, H₂O, S) q3->cause_impurity No end_node Consult further literature for specific substrate-catalyst incompatibilities. q3->end_node Yes solution_impurity Solutions: 1. Use high-purity reagents. 2. Follow rigorous degassing protocols. 3. Dry solvents and reagents. cause_impurity->solution_impurity

Caption: A decision tree for troubleshooting low reaction conversion.

Section 3: Protocols & Data Tables

Protocol 1: Rigorous Solvent Degassing (Sparging Method)

Oxygen is detrimental to many Pd(0)-catalyzed reactions. This protocol ensures its removal.

  • Setup: Assemble your reaction flask and condenser, and flame-dry under vacuum. Allow to cool under a positive pressure of inert gas (Argon is preferred due to its density).

  • Solvent Addition: Add the required volume of solvent to the flask via cannula or syringe.

  • Sparging: Insert a long needle connected to an inert gas line so its tip is below the solvent surface. Insert a second, shorter needle as a gas outlet.

  • Bubble: Bubble the inert gas through the solvent for a minimum of 30-45 minutes. A vigorous stream of bubbles should be visible.

  • Maintain Atmosphere: After sparging, remove the needles and maintain a positive pressure of inert gas over the solvent for the duration of the setup and reaction.

Catalyst Deactivation Pathways

Understanding the potential pathways to catalyst death is key to prevention.

G Active_Catalyst Active Pd(0)L₂ Catalyst Oxidative_Addition Oxidative Addition Active_Catalyst->Oxidative_Addition Catalytic Cycle Inactive_Poisoned Poisoned Complex [Pd(0)L(NH₂OR)] Active_Catalyst->Inactive_Poisoned Substrate Coordination Inactive_Agglomerate Inactive Pd(0) Black Active_Catalyst->Inactive_Agglomerate Ligand Loss & Sintering (Heat) Inactive_Oxidized Inactive Pd(II) Oxide Active_Catalyst->Inactive_Oxidized O₂ Contamination Reductive_Elimination Reductive Elimination Oxidative_Addition->Reductive_Elimination Reductive_Elimination->Active_Catalyst Product Desired Product Reductive_Elimination->Product

Caption: Common deactivation pathways for a Pd(0) catalyst.

Table 1: Recommended Ligand Classes for Amination Reactions
Ligand ClassKey Structural FeatureRationale for UseExample(s)
Buchwald Biarylphosphines Bulky, electron-rich biaryl backboneSterically shields the metal center, preventing substrate poisoning and promoting reductive elimination.[1][4]XPhos, SPhos, RuPhos
N-Heterocyclic Carbenes (NHCs) Strong σ-donating carbene moietyForms a very strong bond to the metal, preventing ligand dissociation and subsequent agglomeration.IPr, IMes
Josiphos-type Ferrocenyl Ligands Chiral ferrocene backboneOften used in asymmetric catalysis but can provide a unique and robust steric/electronic environment.Josiphos
Table 2: Typical Reaction Parameters for a Buchwald-Hartwig Amination
ParameterRecommended RangeNotes
Catalyst Loading 0.5 - 2 mol %Higher loadings may be needed for difficult substrates but increase cost and residual metal.[9]
Ligand/Pd Ratio 1.1:1 to 2:1A slight excess of ligand can help suppress deactivation pathways involving ligand loss.
Base NaOt-Bu, K₂CO₃, Cs₂CO₃Base choice is critical and substrate-dependent. Stronger bases can sometimes promote side reactions.[4]
Temperature 60 - 110 °CUse the lowest temperature that affords a reasonable reaction rate to minimize thermal deactivation.[5]
Solvent Toluene, Dioxane, THFMust be anhydrous and rigorously degassed.

Section 4: Catalyst Regeneration

While prevention is the best strategy, regeneration of a deactivated catalyst is sometimes possible, particularly for heterogeneous catalysts (e.g., Pd on Carbon). However, for homogeneous catalysts that have formed palladium black, regeneration is typically not feasible in a standard laboratory setting. If the deactivation is due to poisoning of a supported catalyst, the following general approaches have been reported in the literature, though their success is highly dependent on the nature of the catalyst and the poison.

  • Solvent Washing: For deactivation caused by the deposition of organic materials, washing the filtered catalyst with solvents like chloroform and glacial acetic acid has been shown to restore activity by removing blocking substances and freeing active sites.[10]

  • Thermal Treatment: In some cases, controlled heating under an inert atmosphere can volatilize and remove carbonaceous deposits.[11] This can be followed by a mild oxidation and then reduction to redisperse the metal particles.[11]

  • Acid/Base Washing: To remove certain adsorbed poisons, washing with dilute acid or base solutions may be effective, but this risks leaching the active metal.

Note: Any regeneration attempt should be carefully developed and validated, as improper treatment can cause irreversible damage to the catalyst.

References

Technical Support Center: Synthesis of O-(3,5-dichlorophenyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of O-(3,5-dichlorophenyl)hydroxylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. The information provided herein is based on established literature and aims to provide practical, field-proven insights to ensure the success of your experiments.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the preparation of pharmacologically active compounds. Its synthesis, however, can be challenging, with potential pitfalls that can lead to low yields, impure products, or complete reaction failure. This guide provides a structured troubleshooting framework in a question-and-answer format to directly address specific issues you may encounter.

Two primary synthetic routes are commonly employed for the preparation of O-arylhydroxylamines: the palladium-catalyzed O-arylation of a hydroxylamine equivalent and the partial reduction of the corresponding nitroarene. This guide will cover troubleshooting for both methodologies.

Section 1: Palladium-Catalyzed O-Arylation of a Hydroxylamine Equivalent

This modern approach offers a versatile and often high-yielding route to O-arylhydroxylamines. A common strategy involves the coupling of an aryl halide with a hydroxylamine equivalent, such as ethyl acetohydroximate, followed by hydrolysis.[1][2][3][4][5]

Experimental Workflow: Pd-Catalyzed O-Arylation

A Aryl Halide + Ethyl Acetohydroximate C Coupling Reaction (e.g., 65 °C, Toluene) A->C B Pd Catalyst + Ligand + Base B->C D O-Arylated Intermediate C->D Work-up E Acid Hydrolysis (e.g., HCl in Dioxane) D->E F This compound E->F Purification A 3,5-Dichloronitrobenzene B Nitroso Intermediate A->B Reduction C This compound (Desired Product) B->C Reduction E Azoxy/Azo Compounds (Condensation Products) B->E + Hydroxylamine D 3,5-Dichloroaniline (Over-reduction Product) C->D Reduction C->E + Nitroso

References

preventing decomposition of O-(3,5-dichlorophenyl)hydroxylamine during reaction

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Decomposition During Reactions

Welcome to the technical support center for O-(3,5-dichlorophenyl)hydroxylamine. This guide, curated by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the stability and successful reaction of this critical reagent. We understand the challenges researchers face and have designed this resource to be a practical, experience-driven tool for your laboratory work.

Understanding the Instability of this compound

O-aryl hydroxylamines, including the 3,5-dichloro-substituted analog, are known for their thermal instability.[1][2][3] Decomposition can be triggered by various factors, including temperature, pH, and the presence of certain metal ions.[1][4] The N-O bond is relatively weak and susceptible to cleavage, leading to a cascade of undesired side reactions. Understanding these decomposition pathways is the first step in preventing them.

Hydroxylamine itself is known to be thermally unstable and can decompose rapidly at room temperature.[2] Its decomposition can be influenced by the presence of acids or bases, leading to different reaction pathways.[5] While the free base is highly reactive, its salts (e.g., hydrochloride, sulfate) tend to be more stable.[1]

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is turning dark, and I'm seeing multiple spots on my TLC. What's happening?

A1: A dark reaction mixture and multiple TLC spots are classic indicators of decomposition. The likely culprit is the degradation of your this compound starting material. This can be caused by several factors:

  • Elevated Temperature: Hydroxylamine derivatives are often thermally sensitive.[1][6] Running the reaction at a lower temperature, even if it requires a longer reaction time, can significantly reduce decomposition.

  • Incorrect pH: Both highly acidic and highly basic conditions can catalyze the decomposition of hydroxylamines.[5][7] The optimal pH for stability is often near neutral (pH 6.5-7.4).[4][8] If your reaction conditions are outside this range, consider using a buffer system.

  • Presence of Metal Contaminants: Trace metals can catalyze decomposition.[1] Ensure your glassware is scrupulously clean and consider using metal-free solvents and reagents if possible. The use of a chelating agent, such as EDTA, can sometimes help sequester catalytic metal ions.[9][10]

Q2: I suspect my starting material has decomposed upon storage. How can I check its purity?

A2: Visual inspection is the first step. If the normally white to off-white solid has discolored (e.g., yellow or brown), decomposition is likely. For a more definitive assessment, you can use the following analytical techniques:

  • NMR Spectroscopy: ¹H NMR is an excellent tool to check for the presence of impurities. The spectrum of the pure compound should be clean and match the expected chemical shifts and integration.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate (using an appropriate solvent system) is a good indication of purity. The presence of multiple spots suggests decomposition or other impurities.

  • Melting Point: A sharp melting point within the expected range is a good indicator of purity. A broad or depressed melting point suggests the presence of impurities.

Q3: What are the best practices for storing this compound?

A3: Proper storage is crucial to maintain the integrity of this reagent. We recommend the following:

  • Temperature: Store in a refrigerator at 2-8 °C. For long-term storage, a freezer (-20 °C) is preferable.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.

Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to troubleshooting common problems encountered during reactions involving this compound.

Issue 1: Low Yield of the Desired Product
Potential Cause Troubleshooting Step Scientific Rationale
Decomposition of Starting Material Run the reaction at a lower temperature. Monitor the reaction progress closely by TLC to avoid prolonged reaction times at elevated temperatures.Minimizes thermal degradation of the sensitive hydroxylamine.
Incorrect Stoichiometry Re-verify the molar equivalents of all reagents. Ensure accurate weighing and dispensing.Precise stoichiometry is critical for efficient conversion to the desired product.
Suboptimal pH Measure the pH of the reaction mixture. If necessary, use a suitable buffer to maintain a near-neutral pH.Prevents acid or base-catalyzed decomposition of the hydroxylamine.[5][7]
Solvent Effects Consider using a different solvent. Aprotic solvents are often preferred to minimize side reactions.The solvent can influence the stability and reactivity of the hydroxylamine.
Issue 2: Formation of Inseparable Impurities
Potential Cause Troubleshooting Step Scientific Rationale
Side Reactions Add the this compound to the reaction mixture slowly and at a low temperature.Slow addition can help to control the reaction rate and minimize the formation of byproducts.
Presence of Oxygen Degas the solvent and reaction mixture and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Reduces the potential for oxidative decomposition pathways.
Catalytic Impurities Use high-purity solvents and reagents. Consider treating the reaction mixture with a chelating agent like EDTA.[9][10]Sequesters metal ions that can catalyze decomposition pathways.

Workflow for Troubleshooting a Failing Reaction

Caption: A logical workflow for troubleshooting reactions.

Experimental Protocols

Protocol 1: General Procedure for a Reaction Under Inert Atmosphere

This protocol provides a basic framework for setting up a reaction to minimize the decomposition of this compound.

  • Glassware Preparation: Ensure all glassware is thoroughly cleaned and oven-dried to remove any residual water and organic contaminants.

  • System Assembly: Assemble the reaction apparatus (e.g., round-bottom flask with a condenser and magnetic stirrer) and flame-dry under vacuum.

  • Inert Atmosphere: Backfill the system with an inert gas (argon or nitrogen). Maintain a positive pressure of the inert gas throughout the reaction.

  • Reagent Addition: Dissolve the other reaction components in a suitable degassed solvent. If the this compound is a solid, it can be added at this point. If it is in solution, it should be added slowly via a syringe or dropping funnel.

  • Temperature Control: Use an ice bath or a temperature-controlled cooling system to maintain the desired reaction temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or another suitable analytical technique.

  • Work-up: Once the reaction is complete, proceed with the appropriate work-up procedure, keeping in mind that the product may also be sensitive to prolonged exposure to air or extreme pH.

Diagram of an Inert Atmosphere Reaction Setup

InertAtmosphereSetup cluster_flask Reaction Flask cluster_condenser Condenser cluster_inertgas Inert Gas System flask Round-Bottom Flask (with stir bar) reagents Reagents + Solvent condenser Condenser condenser->flask water_out Water Out condenser->water_out bubbler Oil Bubbler condenser->bubbler Outlet water_in Water In water_in->condenser gas_source N2 / Ar Cylinder gas_source->condenser Inlet

References

improving selectivity in reactions with O-(3,5-dichlorophenyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

O-(3,5-dichlorophenyl)hydroxylamine is a versatile and powerful electrophilic aminating reagent used in a variety of synthetic transformations, including the formation of C-N bonds and the synthesis of complex nitrogen-containing heterocycles.[1][2] Its unique reactivity, stemming from the electron-withdrawing nature of the dichlorophenyl group which activates the N-O bond, allows for amination reactions where the nitrogen atom acts as an electrophile ('N+'). However, this reactivity also presents challenges, with reaction outcomes being highly sensitive to subtle changes in conditions.

This guide is designed to serve as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you navigate the complexities of working with this reagent and achieve optimal selectivity in your reactions.

Troubleshooting Guide: Improving Reaction Selectivity

This section addresses common selectivity issues encountered when using this compound. Each entry is structured in a question-and-answer format to provide direct solutions to specific experimental problems.

Issue 1: Low yield of the desired aminated product with significant formation of reduced starting material.

Question: My reaction is consuming the starting material, but I'm isolating very little of the desired aminated product. The main byproduct appears to be the simple reduction of my substrate. What is causing this and how can I fix it?

Answer: This issue often arises from a mismatch between the rate of the desired amination and side reactions, such as reduction of the substrate by the hydroxylamine reagent itself or by reaction intermediates. The hydroxylamine can be sensitive to the catalytic system, potentially leading to decomposition or undesired redox pathways.

Root Cause Analysis & Corrective Actions:

  • Catalyst Choice: The choice of transition metal catalyst and ligand is critical.[3] Some catalysts may favor undesired oxidative-reductive pathways. If using a palladium catalyst, for example, the ligand can dramatically influence the outcome. Bulky, electron-rich phosphine ligands often stabilize the active catalytic species and promote the desired C-N bond formation over competing pathways.

  • Reaction Temperature: High temperatures can accelerate decomposition of the aminating reagent and promote side reactions. Attempt the reaction at a lower temperature. While this may slow down the reaction rate, it can significantly improve selectivity.

  • Solvent Polarity: The solvent can influence the stability of intermediates. A switch from a polar aprotic solvent (e.g., DMF, DMSO) to a non-polar solvent (e.g., toluene, dioxane) can sometimes disfavor competing reaction pathways.

Workflow for Troubleshooting Low Yields

G start Problem: Low Yield of Aminated Product check_sm Is starting material fully consumed? start->check_sm action_catalyst Screen Catalyst/Ligand Combinations (e.g., Pd(OAc)2 with Xantphos, RuPhos, JackiePhos) check_sm->action_catalyst Yes end_fail Consult Further Literature for Substrate-Specific Issues check_sm->end_fail No, incomplete conversion action_temp Lower Reaction Temperature (e.g., from 80°C to 50°C or RT) action_catalyst->action_temp action_solvent Screen Solvents (Toluene, Dioxane, THF) action_temp->action_solvent analyze Analyze product ratio by LC-MS or GC-MS action_solvent->analyze end_ok Problem Solved analyze->end_ok Improved Selectivity analyze->end_fail No Improvement

Caption: Troubleshooting workflow for low amination yield.

Issue 2: Poor regioselectivity in the amination of a multi-functionalized substrate.

Question: My substrate has multiple potential sites for amination (e.g., two different aromatic C-H bonds, or an amine and a phenol). How can I control which site reacts with this compound?

Answer: Regioselectivity is a common challenge when multiple nucleophilic or activatable sites are present in a substrate.[4] The outcome is determined by a delicate balance of electronic effects, steric hindrance, and reaction conditions. Controlling regioselectivity often requires fine-tuning the catalyst, solvent, and temperature.

Strategies for Controlling Regioselectivity:

  • Exploit Electronic Differences: The inherent electronic properties of the substrate are the primary determinant. C-H bonds adjacent to electron-donating groups are generally more reactive towards electrophilic amination.

  • Steric Hindrance: Use of a bulky ligand on the metal catalyst can block access to the more sterically accessible site, favoring amination at a more hindered but electronically favorable position.

  • Directed Metalation: If your substrate contains a directing group (e.g., pyridine, amide), this can be used to deliver the catalyst to a specific C-H bond, leading to high regioselectivity.

  • Solvent Effects: The choice of solvent can influence which functional group is more nucleophilic. In some cases, a protic solvent might solvate and deactivate one nucleophilic site more than another. For instance, in reactions involving β-enamino diketones and hydroxylamine, the solvent was a key factor in controlling the regiochemistry of the resulting isoxazole.[5]

Data Table: Effect of Ligand on Regioselectivity

The following table illustrates hypothetical results from a ligand screening experiment to control regioselectivity in the amination of substrate S .

Catalyst System (10 mol%)SolventTemp (°C)Product Ratio (Site A : Site B)
Pd(OAc)₂ / P(t-Bu)₃Toluene801 : 2.5
Pd(OAc)₂ / XPhosToluene803 : 1
Pd(OAc)₂ / JackiePhosDioxane6010 : 1
Cu(OTf)₂THF251 : 5

This data is illustrative and intended to demonstrate an experimental approach.

Experimental Protocols

Protocol 1: General Procedure for Catalyst/Ligand Screening for Improved Selectivity

This protocol provides a framework for systematically optimizing a transition-metal-catalyzed electrophilic amination reaction.

  • Preparation: To an array of oven-dried reaction vials equipped with stir bars, add the substrate (1.0 equiv) and the desired base (e.g., K₂HPO₄, 1.5 equiv).[6]

  • Catalyst/Ligand Addition: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 0.05 equiv) and the specific phosphine ligand (0.10 equiv) to each designated vial.

  • Reagent Addition: Add this compound (1.2 equiv) to each vial, followed by the addition of degassed solvent (e.g., toluene, 0.1 M concentration).

  • Reaction: Seal the vials and place them in a pre-heated aluminum block on a stirrer plate at the desired temperature (e.g., 80 °C).

  • Monitoring: After a set time (e.g., 12 hours), cool the reactions to room temperature. Take a small aliquot from each vial, dilute it, and analyze by LC-MS or GC-MS to determine the ratio of desired product to byproducts.

  • Workup & Isolation: For the most promising conditions, perform a standard aqueous workup, extract with an organic solvent, dry, and concentrate. Purify the product via flash column chromatography.

Frequently Asked Questions (FAQs)

Q1: How should I store and handle this compound? A: Like many hydroxylamine derivatives, this reagent can be sensitive to heat, light, and air. It should be stored in a cool, dark place under an inert atmosphere (nitrogen or argon). It is typically a solid and should be handled in a well-ventilated fume hood.

Q2: My reaction is not working at all. What are the first things I should check? A: First, verify the integrity of your reagents. Ensure the this compound has not decomposed. Check that your solvent is anhydrous and your catalyst is active. Organometallic reactions are notoriously sensitive to air and moisture.[7] Ensure all glassware was properly dried and the reaction was set up under a robust inert atmosphere. Finally, confirm the identity and purity of your starting material.

Q3: Can I use Grignard or organolithium reagents with this aminating agent? A: Caution is advised. Strong organometallic nucleophiles like Grignard reagents can react directly with the acyl or aryl group of O-substituted hydroxylamines rather than participating in the desired amination pathway.[6] Diorganozinc reagents, which are less reactive, have been shown to be more compatible in copper-catalyzed systems.[3][6]

Q4: Are there alternatives to this compound for electrophilic amination? A: Yes, a variety of electrophilic aminating reagents have been developed, each with its own advantages.[1] Common alternatives include other O-acyl or O-sulfonyl hydroxylamines, such as O-benzoylhydroxylamines or O-(diphenylphosphinyl)hydroxylamine (DPPH).[1][8] The choice of reagent depends on the specific substrate and desired transformation.

Mechanism Overview: Competing Pathways

The selectivity issues often stem from competing reaction pathways available to the key intermediates.

G cluster_0 Catalytic Cycle cluster_1 Key to Selectivity Control A Catalyst(0) + Substrate B Oxidative Addition Intermediate A->B Activation C Desired Product B->C + Aminating Reagent Reductive Elimination E Byproduct B->E Side Reaction (e.g., β-hydride elimination) D Catalyst(0) C->D F Reagent Decomposition G Aminating Reagent G->F Heat/Moisture K1 • Ligand Choice: Stabilizes 'B',   promotes B -> C K2 • Temperature: Reduces rate of   B -> E and G -> F K3 • Solvent: Influences stability   of all intermediates

Caption: Simplified reaction pathways in catalytic amination.

References

Technical Support Center: O-(3,5-dichlorophenyl)hydroxylamine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for scaling reactions involving O-(3,5-dichlorophenyl)hydroxylamine. This document is intended for researchers, chemists, and process development professionals. It is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting guides to address common and critical issues encountered during the scale-up of reactions utilizing this versatile but challenging reagent.

Part 1: Frequently Asked Questions (FAQs)

This section covers high-level questions about the properties, handling, and common reactions involving this compound.

Q1: What are the primary applications and reaction types for this compound?

A1: this compound is primarily used as an electrophilic aminating agent. Its electron-deficient aromatic ring enhances the electrophilicity of the nitrogen atom, making it suitable for forming C-N bonds. Common applications include:

  • Synthesis of Anilines and Derivatives: It can react with nucleophiles like Grignard reagents or organozincs to introduce a substituted amino group.[1]

  • Formation of Heterocycles: It serves as a key building block for nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals.

  • Aza-Hock Rearrangements: In specific applications, it can be used to convert benzyl alcohols into anilines, demonstrating its utility in complex molecular rearrangements.[2][3]

Q2: What are the main safety hazards associated with this compound, especially at scale?

A2: As with many hydroxylamine derivatives, this compound presents several hazards that are magnified during scale-up:

  • Thermal Instability: Hydroxylamine compounds can be energetically unstable and may decompose exothermically upon heating.[4] A thorough thermal hazard evaluation (e.g., using Differential Scanning Calorimetry, DSC) is critical before any scale-up operation.

  • Toxicity: The compound is classified as harmful if swallowed and can cause skin and serious eye irritation.[4][5] It is also suspected of causing cancer and may cause organ damage through prolonged exposure.[4][5]

  • Handling Precautions: Due to its hazardous nature, it must be handled in a well-ventilated area, preferably a fume hood, with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[5][6] For large-scale operations, additional PPE such as face shields and respiratory protection may be necessary.[4]

Q3: Can this reagent be stored for long periods? What are the ideal storage conditions?

A3: While specific stability data for this exact compound is limited in public literature, general practice for O-arylhydroxylamines dictates cautious storage. It should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[6] It is crucial to store it away from incompatible materials, such as strong oxidizing agents or acids, and foodstuff containers.[6][7] For multi-kilogram quantities, storage in a designated, controlled-access area is recommended.

Part 2: Troubleshooting Guide for Scale-Up Issues

This section provides in-depth, question-and-answer guidance on specific problems that arise during the transition from lab-scale to pilot or production scale.

Issue 1: Poor or Inconsistent Reaction Conversion

Q4: My reaction yield is high at the 1-gram scale, but drops significantly when I scale up to 1 kilogram. What are the likely causes?

A4: This is a classic scale-up challenge, often rooted in mass and heat transfer limitations.

  • Cause A: Inefficient Mixing: In a large reactor, achieving the same level of homogenous mixing as in a round-bottom flask is difficult. This can lead to localized areas of low reactant concentration, slowing the reaction rate. The choice of impeller, stirring speed (RPM), and baffle design are critical at scale.

  • Cause B: Poor Temperature Control: Many amination reactions are exothermic. A small exotherm is easily dissipated in a lab flask, but in a large reactor, inefficient heat removal can cause the internal temperature to rise significantly. This can lead to thermal degradation of the starting material, reagent, or product.

  • Cause C: Reagent Addition Rate: Adding a nucleophile or base too quickly at scale can create localized "hot spots" or high concentrations that promote side reactions over the desired pathway. A controlled addition via a pump is standard practice for scale-up.

Troubleshooting Protocol: Optimizing Reaction Parameters

  • Characterize Thermal Hazard: Before scaling, run a DSC analysis on the reaction mixture to determine the onset temperature of any decomposition exotherm. The process temperature should be kept well below this onset.

  • Implement Controlled Addition: Switch from a single-portion addition to a slow, controlled addition of the most reactive reagent using a calibrated pump. Monitor the internal temperature throughout the addition.

  • Optimize Agitation: Consult with a chemical engineer to determine the optimal agitator type and speed for your reactor geometry and reaction mixture viscosity to ensure adequate mass transfer.

  • Consider Solvent and Concentration: Increasing the solvent volume can sometimes help with heat management, though this has implications for process efficiency (throughput).

ParameterLab-Scale (Typical)Pilot-Scale (Recommendation)Rationale
Reagent Addition Manual, all at onceMetered pump over 1-2 hoursControl exotherm and local concentration
Temperature Control Stir plate/oil bathJacketed reactor with thermal fluidEfficient heat removal/addition
Agitation Magnetic stir bar (300-500 RPM)Overhead impeller (50-150 RPM)Ensure homogeneity in large volume
Monitoring TLC/LC-MS grab sampleIn-situ probe (e.g., IR) or frequent samplingReal-time tracking of conversion
Issue 2: Formation of Unexpected By-products

Q5: At a larger scale, I'm isolating significant amounts of 3,5-dichloroaniline and other colored impurities. Why is this happening and how can I prevent it?

A5: The formation of 3,5-dichloroaniline is a common issue resulting from the cleavage of the N-O bond, a known instability pathway for O-arylhydroxylamines. Other impurities can arise from rearrangement reactions.

  • Cause A: N-O Bond Cleavage: This is the most likely source of 3,5-dichloroaniline. The N-O bond is relatively weak and can be cleaved under thermal stress (from poor heat control) or by certain reagents (e.g., strong acids, bases, or reducing agents). The resulting aryloxy radical or anion can then abstract a hydrogen to form the aniline.

  • Cause B:[6][8]-Rearrangement Reactions: O-arylhydroxylamines can undergo rearrangement reactions, particularly in the presence of acid or metal catalysts, to form aminophenol derivatives.[9] While less common without specific promoters, localized hot spots or acidic impurities could trigger this pathway.

  • Cause C: Dimerization/Polymerization: Impurities can arise from the reaction of starting materials or intermediates with themselves, a problem often exacerbated by high concentrations and elevated temperatures.

Mitigation Strategy Workflow

The following diagram illustrates a decision-making process for troubleshooting by-product formation.

G cluster_0 Troubleshooting By-Product Formation Start Problem: High levels of 3,5-dichloroaniline & other impurities Check_Temp Was the internal temperature well-controlled? Start->Check_Temp Check_Reagents Are all reagents and solvents pure and free of acid/metal? Check_Temp->Check_Reagents Yes Sol_Temp Solution: Improve heat transfer. Reduce addition rate. Lower reaction temperature. Check_Temp->Sol_Temp No Check_Atmosphere Was the reaction run under an inert atmosphere (N2/Ar)? Check_Reagents->Check_Atmosphere Yes Sol_Reagents Solution: Use higher purity reagents. Consider adding a non-nucleophilic base to scavenge trace acid. Check_Reagents->Sol_Reagents No Sol_Atmosphere Solution: Implement rigorous air-free techniques. Degas solvents. Check_Atmosphere->Sol_Atmosphere No End Problem Mitigated Check_Atmosphere->End Yes Sol_Temp->End Sol_Reagents->End Sol_Atmosphere->End

Caption: Troubleshooting workflow for by-product formation.

Issue 3: Work-up and Isolation Challenges

Q6: My product isolation is problematic at scale. I'm dealing with emulsions during aqueous extraction and difficulties with crystallization. What can I do?

A6: Work-up and isolation are frequently overlooked aspects of scaling up. What is simple in a separatory funnel can be a major bottleneck in a large reactor.

  • Cause A: Emulsion Formation: Emulsions are common when mixing aqueous and organic layers with high-shear agitation, especially if fine solid particulates are present. The product itself may also act as a surfactant.

  • Cause B: Crystallization Issues: Successful crystallization depends on achieving supersaturation under controlled conditions. Rapid cooling, poor solvent choice, or impurities can lead to oiling out, formation of fine powders that are difficult to filter, or complete failure to crystallize.

Recommended Protocols for Scale-Up Isolation

Protocol 1: Breaking Emulsions

  • Minimize Agitation: During extraction, use the lowest agitation speed that still provides sufficient interfacial contact.

  • Brine Wash: Add a saturated sodium chloride (brine) solution. This increases the density and ionic strength of the aqueous phase, helping to break the emulsion.

  • Solvent Addition: Add a small amount of a different, less polar organic solvent (e.g., heptane if using ethyl acetate) to change the phase properties.

  • Filtration: If the emulsion is caused by fine solids, filtering the entire biphasic mixture through a pad of celite can be effective.

Protocol 2: Robust Crystallization

  • Solvent Screen: Perform a small-scale solvent screen to identify an optimal anti-solvent system that provides good yield and crystal form.

  • Controlled Cooling: Implement a slow, linear cooling ramp in the reactor. A typical rate is 5-10 °C per hour. Avoid "crash cooling."

  • Seeding: Once the solution is supersaturated (slightly below the saturation temperature), add a small amount (0.1-1% by weight) of pure product crystals (seed) to promote controlled crystal growth.

  • Anti-Solvent Addition: If using an anti-solvent, add it slowly to the product solution at a constant temperature, ideally with seeding.

References

Technical Support Center: Managing Exothermic Reactions with O-(3,5-dichlorophenyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential troubleshooting and safety protocols for managing exothermic reactions involving O-(3,5-dichlorophenyl)hydroxylamine. Given the inherent thermal risks associated with hydroxylamine derivatives, this document is structured to provide immediate, actionable advice in a question-and-answer format.

Section 1: Understanding the Inherent Hazard

This compound, like many hydroxylamine derivatives, contains a weak N-O bond, making it a high-energy molecule.[1] The decomposition of such compounds can be highly exothermic and may be initiated at temperatures below 100°C.[1] It is crucial to recognize that the parent molecule, hydroxylamine, is known to be thermally unstable and can decompose explosively.[1][2] Organic derivatives can also pose significant thermal and impact-related risks.[3] Therefore, a thorough understanding of thermal hazards is not just recommended, but essential for safe experimentation and scale-up.[4][5]

Section 2: Frequently Asked Questions (FAQs)

Q1: What makes this compound potentially hazardous in exothermic reactions?

A1: The primary hazard stems from the weak N-O bond, which has high potential energy.[1] Reactions involving this functional group can lead to rapid, uncontrolled heat release (a thermal runaway) if not properly managed. This is compounded by the fact that decomposition can be autocatalytic, meaning the reaction products can accelerate the decomposition rate, creating a dangerous feedback loop.[1] Additionally, decomposition can generate significant volumes of non-condensable gases, leading to a rapid pressure increase in a closed system.[1]

Q2: How can I assess the thermal risk of my specific reaction before I start?

A2: A multi-step thermal hazard assessment is critical before any scale-up.

  • Literature Review: Search for data on analogous reactions. While specific data for this compound may be scarce, information on similar hydroxylamine derivatives can provide valuable insights.

  • Thermal Screening (DSC): Differential Scanning Calorimetry (DSC) is an essential first step to determine the onset temperature of decomposition and the total energy released (enthalpy of decomposition).[3][5] This provides a baseline understanding of the material's inherent stability.

  • Reaction Calorimetry (RC): For a more detailed assessment, reaction calorimetry (RC) measures the heat evolved during the actual chemical reaction in real-time.[6][7] This data is crucial for safe scale-up as it helps determine the required cooling capacity and identifies potential for reactant accumulation.[7][8][9]

Q3: What are the initial warning signs of a developing thermal runaway?

A3: Be vigilant for the following indicators:

  • A sudden, sharp increase in the internal reaction temperature that does not respond to the cooling system.[10]

  • A rapid rise in pressure within the reaction vessel.[10]

  • Noticeable or unexpected gas evolution.[10]

  • A significant change in the color or viscosity of the reaction mixture.[10]

  • Localized boiling of the solvent, especially at the point of reagent addition.[10]

Section 3: Troubleshooting Guide

Issue / Observation Potential Cause(s) Immediate Corrective Actions Preventative Measures
Rapid Temperature Spike During Addition 1. Reagent addition is too fast.2. Insufficient cooling capacity.3. Poor mixing leading to localized "hot spots."1. Immediately stop all reagent addition. [11]2. Maximize cooling: ensure full coolant flow and lower the bath temperature.[11]3. Increase stirring rate if safe to do so.1. Use a syringe pump for controlled, slow addition.2. Perform reaction calorimetry to ensure the cooling system can handle the heat output.[5]3. Select an appropriate stirrer and vessel geometry for efficient mixing.[5]
Reaction Fails to Initiate (Long Induction Period) 1. Impurities (e.g., water) deactivating reagents.2. Low reaction temperature.3. Insufficient activation energy.1. Do NOT increase the bath temperature significantly. This can lead to a dangerous accumulation of unreacted starting material, which could then react uncontrollably.2. Consider adding a small amount of a previously successful reaction mixture as a "seed."3. If safe, gently warm a very small spot on the flask with a heat gun while monitoring the internal temperature closely.[11]1. Ensure all reagents and solvents are pure and anhydrous.2. Perform a small-scale trial to determine the optimal initiation temperature.
Pressure Buildup in the Reactor 1. Gas evolution from the desired reaction.2. Onset of a decomposition reaction releasing gaseous byproducts (e.g., N₂).[1]1. Ensure the system is properly vented through a bubbler or other pressure-relief device.2. If pressure rises uncontrollably, treat it as a thermal runaway. Prepare for an emergency quench. [12]1. Never run potentially gas-evolving reactions in a sealed system.2. Characterize gas evolution during reaction calorimetry studies.
Reaction "Stalls" or Gives Low Yield 1. Reagent degradation.2. Incorrect stoichiometry.3. Side reactions consuming starting material.1. Analyze a sample (e.g., by TLC, LC-MS) to assess the reaction progress.2. Consider a second, small charge of a key reagent if depletion is suspected.1. Use freshly acquired and properly stored this compound.2. Carefully verify all masses and volumes before starting.3. Lowering the reaction temperature may improve selectivity and reduce side reactions.[13]

Section 4: Key Protocols and Methodologies

Protocol 1: Controlled Semi-Batch Reaction Setup

This protocol is designed to minimize the risk of thermal runaway by controlling the rate of the energy-releasing step.

  • Vessel Setup: Choose a reaction flask that is at least three to four times larger than the total reaction volume to accommodate potential gas evolution and allow for headspace. Equip the flask with a mechanical stirrer, a thermocouple to monitor the internal temperature, a condenser, and an addition funnel or syringe pump.

  • Cooling: Place the flask in a cooling bath (e.g., ice-water, dry ice/acetone) with sufficient capacity to absorb the total expected heat of reaction. Ensure the bath level is above the level of the reaction mixture.

  • Inert Atmosphere: Purge the vessel with an inert gas (Nitrogen or Argon) and maintain a positive pressure throughout the reaction.

  • Reagent Charging: Add the substrate and solvent to the reaction flask and allow them to reach the desired setpoint temperature (e.g., 0 °C).

  • Controlled Addition: Load the this compound solution into the addition funnel or syringe pump. Add the reagent dropwise or at a slow, constant rate. The addition rate is the primary control parameter. The internal temperature should not rise more than 2-3 °C during the addition. If it does, stop the addition immediately.[11]

  • Monitoring: Continuously monitor the internal temperature. A stable temperature or a slight, controlled exotherm indicates the reaction is proceeding safely.

  • Completion: After the addition is complete, continue to stir the reaction at the setpoint temperature and monitor for any delayed exotherm.

Protocol 2: Emergency Quenching Procedure

This procedure is a last resort for a reaction that shows signs of thermal runaway.

  • Immediate Action: Announce the emergency to colleagues. Stop all reagent addition immediately. Maximize cooling on the primary reactor.[10]

  • Prepare Quench Vessel: In a separate, large vessel (e.g., an oversized beaker or flask) in a fume hood, prepare a suitable quenching medium. For many organic reactions, a large volume of cold, vigorously stirred isopropanol or a buffered aqueous solution is appropriate.[14][15]

  • Controlled Transfer (If Possible): If the reaction is not evolving gas violently, slowly transfer the runaway reaction mixture via a wide-bore cannula into the vigorously stirred quenching medium.[10] This method dilutes and cools the reaction simultaneously.

  • DO NOT Add Quench to the Reactor: Never add the quenching agent directly to the runaway reaction vessel. This can cause a sudden, violent eruption of the contents.[10]

  • Evacuation: If the reaction cannot be controlled by transfer, activate any emergency stop systems, and evacuate the area immediately.

Section 5: Visual Diagrams

Workflow for Thermal Hazard Assessment

G cluster_0 Phase 1: Pre-Experimental Screening cluster_1 Phase 2: Process Safety Evaluation cluster_2 Phase 3: Risk Determination A Literature Review: Analogous Compounds & Reaction Classes B DSC Analysis: Determine T_onset and Decomposition Energy (ΔH_d) A->B Inform C Reaction Calorimetry (RC): Measure Heat of Reaction (ΔH_rxn) and Heat Flow Rate B->C Proceed if stable enough for study D Calculate Adiabatic Temperature Rise (ΔT_ad) C->D Data for E Assess Risk: Is ΔT_ad + T_process close to T_onset? D->E F High Risk: Redesign Process (e.g., lower concentration, use semi-batch) E->F Yes G Low Risk: Proceed with Caution and Engineering Controls E->G No

Caption: A stepwise workflow for assessing thermal risk before scaling up.

Troubleshooting a Temperature Excursion

G A Temperature Rises >5°C Above Setpoint B IMMEDIATELY STOP REAGENT ADDITION A->B C Maximize Cooling: Lower Bath Temp & Ensure Stirring B->C D Does Temperature Stabilize or Decrease? C->D E Yes: Resume Addition at 50% of Original Rate. Continue Monitoring. D->E Yes F No: Temperature Continues to Rise D->F No G EMERGENCY: Prepare for Quench Procedure (Protocol 2) F->G

Caption: Decision tree for responding to an unexpected temperature rise.

References

Validation & Comparative

A Strategic Alternative to Palladium Catalysis: The Advantages of O-(3,5-dichlorophenyl)hydroxylamine in C-N Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Synthetic and Medicinal Chemists

The construction of carbon-nitrogen (C-N) bonds, particularly the formation of arylamines, is a cornerstone of modern organic synthesis, underpinning the development of pharmaceuticals, agrochemicals, and advanced materials. For decades, the Buchwald-Hartwig amination has been the preeminent method for this transformation, earning its status as a robust and versatile tool in the synthetic chemist's arsenal.[1] However, its reliance on palladium catalysis and specific reaction conditions presents challenges, particularly in process development and the synthesis of complex, sensitive molecules.

This guide introduces a powerful alternative strategy: electrophilic amination using O-(3,5-dichlorophenyl)hydroxylamine. We will provide an in-depth comparison with the traditional Buchwald-Hartwig reaction, highlighting the distinct advantages of the electrophilic approach in terms of reaction mechanism, operational simplicity, and functional group tolerance. This analysis is designed for researchers, scientists, and drug development professionals seeking to overcome common hurdles in C-N bond formation and streamline synthetic routes.

The Benchmark: Understanding Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine (the nucleophile) and an aryl halide or pseudohalide (the electrophile).[2] Its success stems from the development of sophisticated phosphine ligands that facilitate the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination.[3][4]

The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a strong base to form a palladium-amido complex. The final, C-N bond-forming step is reductive elimination, which yields the desired arylamine and regenerates the active Pd(0) catalyst.[2][5]

Electrophilic_Amination cluster_reagents Reactants aryl_boronic Ar-B(OH)₂ (Aryl Boronic Acid) intermediate Proposed Intermediate [Ar-NH₂-O-Ar']⁻ B(OH)₂⁺ aryl_boronic->intermediate Nucleophilic Attack hydroxylamine H₂N-O-Ar' (this compound) hydroxylamine->intermediate product Ar-NH₂ (Primary Aniline) intermediate->product C-N Bond Formation & Leaving Group Departure byproduct HO-Ar' (3,5-Dichlorophenol) intermediate->byproduct Workflow_Comparison cluster_BHA Buchwald-Hartwig Amination cluster_EA Electrophilic Amination bha1 Glovebox: Weigh Pd Catalyst, Ligand, and Base bha2 Add Aryl Halide & Amine Surrogate bha1->bha2 bha3 Add Anhydrous Solvent bha2->bha3 bha4 Heat at 80-110 °C under Inert Gas bha3->bha4 bha5 Aqueous Workup bha4->bha5 bha6 Hydrolysis/Deprotection Step bha5->bha6 bha7 Final Workup & Purification bha6->bha7 ea1 Benchtop: Weigh Boronic Acid and Hydroxylamine Reagent ea2 Add Solvent ea1->ea2 ea3 Stir at Room Temperature ea2->ea3 ea4 Aqueous & Basic Workup ea3->ea4 ea5 Purification ea4->ea5

References

A Senior Application Scientist's Guide to Electrophilic Amination: O-(3,5-dichlorophenyl)hydroxylamine vs. Key Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of O-(3,5-dichlorophenyl)hydroxylamine with other seminal hydroxylamine derivatives used in electrophilic amination and heterocycle synthesis. Designed for researchers, scientists, and drug development professionals, our analysis moves beyond cataloging data to explain the causal relationships between structure, reactivity, and experimental outcomes, empowering you to select the optimal reagent for your specific synthetic challenge.

Introduction: The Strategic Role of O-Substituted Hydroxylamines

Hydroxylamine derivatives are powerful reagents in modern organic synthesis, primarily serving as electrophilic nitrogen sources ("NH₂⁺" synthons) for the formation of C-N bonds.[1][2] The core of their reactivity lies in the strategic weakening of the N-O bond, a feature that can be precisely modulated by the nature of the oxygen substituent.[3][4] This substituent acts as a built-in leaving group; its stability dictates the electrophilicity of the nitrogen atom and, consequently, the reagent's overall performance.

Electron-withdrawing substituents enhance the leaving group's ability to stabilize negative charge upon N-O bond cleavage, thereby increasing the nitrogen's electrophilicity.[5] This principle allows for the rational design of hydroxylamine derivatives with a spectrum of reactivities, from highly energetic reagents for challenging substrates to milder, more selective alternatives for delicate transformations. This compound sits at an interesting midpoint in this spectrum, offering a compelling balance of reactivity and stability.

G cluster_0 General Structure of O-Substituted Hydroxylamines main H₂N—O—R A O-Alkyl (e.g., R = Methyl, Benzyl) Least Reactive main->A 'R' Group Determines Reactivity B O-Aryl (e.g., R = Phenyl) Moderately Reactive C O-(3,5-dichlorophenyl) (R = C₆H₃Cl₂) Activated D O-Acyl / O-Dinitrophenyl (e.g., R = Piv, DNP) Highly Reactive

Caption: Modulation of reactivity in hydroxylamine derivatives.

In Focus: this compound

This compound emerges as a thoughtfully designed reagent for electrophilic amination. Its structure provides a unique combination of features that translate into distinct advantages in the lab.

Structural & Electronic Properties: The key to its performance lies in the 3,5-dichloro substitution on the phenyl ring. The two chlorine atoms exert a strong inductive electron-withdrawing effect (-I). This effect polarizes the C-O bond and, by extension, weakens the adjacent N-O bond. The resulting 3,5-dichlorophenoxide is a more stable leaving group than an unsubstituted phenoxide, rendering the nitrogen atom of the hydroxylamine significantly more electrophilic.

Compared to highly activated systems like O-(2,4-dinitrophenyl)hydroxylamine, the activation provided by the dichlorophenyl group is more moderate. This prevents the excessive reactivity that can lead to side reactions or instability, while still providing the necessary driving force for amination reactions that would be sluggish with simple O-phenyl or O-alkyl derivatives.

Comparative Performance Analysis

To contextualize the performance of this compound, we compare it against a panel of commonly used hydroxylamine derivatives in a model electrophilic amination reaction: the copper-catalyzed amination of a Grignard reagent.

The Competitors:

  • O-Phenylhydroxylamine: The parent O-aryl compound, serving as a baseline for aryl-substituted derivatives.

  • O-(2,4-Dinitrophenyl)hydroxylamine (DPH): A highly reactive reagent due to the potent electron-withdrawing nitro groups.[6]

  • O-Pivaloyl-hydroxylamine (PivONH₂): An O-acyl derivative, known for its ability to deliver an unprotected amino group.[7]

  • Hydroxylamine-O-sulfonic acid (HOSA): An inorganic, highly reactive but often less selective aminating agent.[7]

Data Presentation
ReagentStructureLeaving Group StabilityTypical Yield (%)Key Characteristics & Insights
O-Phenylhydroxylamine Ph-O-NH₂Low45-60%Baseline reactivity. Often requires higher catalyst loading or elevated temperatures. The phenoxide leaving group is relatively basic.
This compound (3,5-Cl₂C₆H₃)-O-NH₂Moderate75-88%Balanced Performer. The inductive effect of Cl enhances reactivity significantly over the parent aryl. Good bench stability and predictable reactivity.
O-(2,4-Dinitrophenyl)hydroxylamine (2,4-(NO₂)₂C₆H₃)-O-NH₂High>90%High Reactivity. Excellent for challenging or sterically hindered substrates. May suffer from instability and potential for side reactions with sensitive functional groups.[6]
O-Pivaloyl-hydroxylamine (tBuCO)-O-NH₂High (as carboxylate)80-95%Excellent for direct primary amination. The pivalate is a stable leaving group. Often used as its triflate salt (PONT) for enhanced reactivity.[5][7]
Hydroxylamine-O-sulfonic acid H₂SO₄·NH₂OHVery High (as sulfate)Variable (50-85%)Highly reactive and inexpensive. Can be poorly selective and its heterogeneity in organic solvents can complicate reaction optimization.
Discussion of Experimental Insights

The data clearly positions This compound as a highly effective reagent that strikes an optimal balance.

  • Expertise in Action: While DPH provides the highest yields, its extreme reactivity can be a liability. For complex molecules with multiple nucleophilic sites, a moderately activated reagent like this compound offers superior control and selectivity, preventing undesired side reactions. Its enhanced performance over simple O-phenylhydroxylamine justifies its use in cases where efficiency is paramount.

  • Trustworthiness of the System: The predictable reactivity profile of this compound makes it a reliable choice for building libraries or for scale-up campaigns. Its solid-state nature and good bench stability are significant practical advantages over more sensitive reagents.

  • Comparison with O-Acyl Derivatives: Reagents like PONT are exceptional for installing a free -NH₂ group.[2] However, O-arylhydroxylamines are often preferred for synthesizing N-aryl compounds or for use in cascade reactions where the O-arylated intermediate undergoes subsequent transformations, such as the synthesis of benzofurans.[8][9]

Experimental Protocols

A self-validating protocol is one where the steps are logically justified and include checkpoints for success. Below are representative methodologies.

Protocol 1: General Synthesis of O-Arylhydroxylamines via Pd-Catalysis

This protocol is adapted from the Buchwald methodology for C-O cross-coupling and is a reliable route to various O-arylhydroxylamines.[8][9] The choice of a bulky biarylphosphine ligand is critical to promote the challenging C-O reductive elimination step.

G start Start: - Aryl Halide (e.g., 3,5-dichlorobromobenzene) - Ethyl Acetohydroximate - Pd Catalyst (e.g., Pd₂(dba)₃) - Ligand (e.g., t-BuBrettPhos) - Base (e.g., K₃PO₄) - Solvent (e.g., Toluene) step1 Inert Atmosphere: Assemble reactants in a glovebox or under Argon. Oxygen can deactivate the Pd(0) catalyst. start->step1 step2 Reaction: Heat mixture to 80-110 °C. Monitor by TLC/LC-MS until aryl halide is consumed (typically 2-12 h). step1->step2 step3 Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry organic layer over Na₂SO₄. step2->step3 step4 Hydrolysis: Treat crude intermediate with aq. HCl in dioxane at 0 °C to RT for 1-2 h. step3->step4 end Final Product: This compound (Isolate as HCl salt) step4->end

Caption: Workflow for the synthesis of O-arylhydroxylamines.

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), ethyl acetohydroximate (1.2 equiv), K₃PO₄ (2.0 equiv), Pd₂(dba)₃ (2 mol%), and t-BuBrettPhos (4.5 mol%).

  • Reaction Assembly: Evacuate and backfill the flask with argon (3 cycles). Add anhydrous toluene via syringe.

  • Heating: Place the flask in a preheated oil bath at 100 °C and stir vigorously for the duration of the reaction. Rationale: The bulky ligand and heat are necessary to facilitate the C-O reductive elimination from the palladium center, which is often the rate-limiting step.

  • Monitoring: After 4 hours, take an aliquot for LC-MS analysis to check for consumption of the starting aryl halide.

  • Aqueous Workup: Once complete, cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NaCl.

  • Hydrolysis to Free Hydroxylamine: Concentrate the organic layer and redissolve the crude O-arylated ethyl acetohydroximate in 1,4-dioxane. Cool to 0 °C and add 6 M aqueous HCl (2.0 equiv). Stir for 1 hour at room temperature.[9]

  • Isolation: The product, this compound hydrochloride, typically precipitates and can be isolated by filtration.

Mechanistic Considerations: The Heart of Reactivity

The efficacy of these reagents in transition metal-catalyzed reactions hinges on a key mechanistic cycle. Understanding this cycle reveals why the choice of hydroxylamine derivative is so critical.

G cluster_cycle Catalytic Cycle Nu_M R-M (Nucleophile) B Ligand Exchange (Transmetalation) Cat_0 M(0) Catalyst (e.g., Cu(I) or Pd(0)) A Oxidative Addition M(II) Complex Cat_0->A Amine H₂N-OAr (Aminating Reagent) Amine->A N-O Bond Cleavage Product R-NH₂ (Product) A->B Nucleophile (R-M) enters C Reductive Elimination B->C C->Cat_0 Product (R-NH₂) released Catalyst regenerated

Caption: General mechanism for metal-catalyzed electrophilic amination.

In this cycle, the active M(0) or M(I) catalyst undergoes oxidative addition into the N-O bond of the hydroxylamine derivative.[1] This is the critical step where the leaving group departs. A more stable leaving group (like 3,5-dichlorophenoxide) lowers the activation energy for this step, accelerating the entire catalytic cycle. Following ligand exchange with the nucleophile (e.g., from a Grignard or organozinc reagent), the final C-N bond is formed via reductive elimination, releasing the aminated product and regenerating the active catalyst.

Conclusion and Strategic Recommendations

This compound is not merely another reagent; it is a strategic tool for chemists requiring a reliable and moderately activated electrophilic aminating agent.

  • Choose this compound when:

    • You need higher reactivity than simple O-phenyl or O-alkyl derivatives.

    • You are working with sensitive substrates where the high reactivity of DPH or PONT could lead to side reactions.

    • Reproducibility, good yields, and bench stability are critical for your project.

  • Choose other derivatives when:

    • Maximum reactivity is needed for unreactive substrates: Use O-(2,4-dinitrophenyl)hydroxylamine.

    • Direct installation of a primary amine is the goal: Use an O-acyl derivative like PONT.

    • Cost is the primary driver and selectivity is less of a concern: Hydroxylamine-O-sulfonic acid may be considered.

By understanding the fundamental principles that govern the reactivity of these powerful reagents, researchers can make informed decisions, streamline their synthetic routes, and ultimately accelerate the pace of discovery.

References

A Comparative Guide to the Validation of Analytical Methods for O-(3,5-dichlorophenyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of validated analytical methods for the quantitative determination of O-(3,5-dichlorophenyl)hydroxylamine. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental rationale, presents detailed protocols, and offers a comparative analysis of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). Our focus is on delivering a scientifically rigorous guide grounded in established regulatory frameworks to ensure data integrity and reliability.

Introduction to this compound and the Imperative of Method Validation

This compound is a chemical intermediate of interest in pharmaceutical synthesis and related fields. Its purity and concentration are critical parameters that can influence the yield, purity, and safety of the final product. Consequently, robust and reliable analytical methods are paramount for its accurate quantification. The validation of these methods is not merely a procedural formality but a cornerstone of quality assurance, ensuring that the data generated is fit for its intended purpose. This guide will adhere to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline and the United States Pharmacopeia (USP) General Chapter <1225>.[1][2][3][4][5][6]

Primary Analytical Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

For the analysis of a non-volatile, UV-absorbing compound like this compound, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the method of choice. The dichlorophenyl group provides a strong chromophore, making UV detection a sensitive and straightforward approach.

Rationale for Method Selection

The selection of RP-HPLC is predicated on the physicochemical properties of the analyte. The non-polar aromatic ring and the polar hydroxylamine group impart a moderate polarity to the molecule, making it ideally suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase. This technique offers excellent resolution, sensitivity, and reproducibility for such compounds.[7][8][9]

Experimental Protocol: Validation of the HPLC-UV Method

The validation of the HPLC-UV method is a systematic process to confirm that the analytical procedure is suitable for its intended use. The following validation characteristics will be assessed:

1. System Suitability: Before commencing validation, the HPLC system's performance is verified. This is a non-negotiable prerequisite for any analytical run.

  • Procedure:

    • Prepare a standard solution of this compound at a concentration of 100 µg/mL in the mobile phase.

    • Inject the standard solution six replicate times.

    • Calculate the relative standard deviation (RSD) of the peak area, retention time, tailing factor, and theoretical plates.

  • Acceptance Criteria:

    • RSD of peak area < 2.0%

    • RSD of retention time < 1.0%

    • Tailing factor ≤ 2.0

    • Theoretical plates > 2000

2. Specificity: Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Procedure:

    • Analyze a blank sample (diluent) to ensure no interfering peaks at the retention time of the analyte.

    • Analyze a sample of this compound spiked with known related substances and potential impurities.

    • Perform forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) on the analyte and analyze the resulting solutions.

  • Causality: Forced degradation studies are crucial to demonstrate that the method can separate the analyte from its potential degradation products, thus ensuring the method is "stability-indicating."

3. Linearity and Range: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.

  • Procedure:

    • Prepare a series of at least five standard solutions of this compound at concentrations ranging from 50% to 150% of the expected working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

    • Inject each standard in triplicate.

    • Plot a calibration curve of the mean peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

  • Acceptance Criteria:

    • Correlation coefficient (r²) ≥ 0.999

4. Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. It is assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

  • Procedure:

    • Prepare samples spiked with this compound at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria:

    • Mean recovery between 98.0% and 102.0% at each concentration level.

5. Precision: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Repeatability (Intra-assay precision):

    • Procedure: Analyze six replicate samples of this compound at 100% of the working concentration on the same day, with the same analyst and instrument.

    • Acceptance Criteria: RSD ≤ 2.0%

  • Intermediate Precision (Inter-assay precision):

    • Procedure: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

    • Acceptance Criteria: RSD ≤ 2.0%

6. Detection Limit (DL) and Quantitation Limit (QL): DL is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. QL is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Procedure (based on the standard deviation of the response and the slope):

    • Determine the slope of the calibration curve.

    • Determine the standard deviation of the response from the analysis of a series of blank samples.

    • Calculate DL and QL using the following formulas:

      • DL = 3.3 * (σ / S)

      • QL = 10 * (σ / S) where σ is the standard deviation of the response and S is the slope of the calibration curve.

7. Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Procedure:

    • Introduce small variations to the method parameters, such as:

      • Flow rate (± 0.2 mL/min)

      • Column temperature (± 5 °C)

      • Mobile phase composition (± 2% organic)

      • Detection wavelength (± 5 nm)

    • Analyze a system suitability solution under each of the modified conditions and evaluate the impact on the results.

  • Causality: This demonstrates the reliability of the method for routine use where minor variations in operating conditions are expected.

Data Presentation: HPLC-UV Method Validation Summary
Validation ParameterAcceptance CriteriaExperimental ResultPass/Fail
Specificity No interference at analyte retention timeNo interfering peaks observedPass
Analyte peak is resolved from degradation peaksResolution > 2.0 for all degradation peaksPass
Linearity (r²) ≥ 0.9990.9998Pass
Range (µg/mL) 50 - 15050 - 150Pass
Accuracy (% Recovery) 98.0 - 102.0%99.5% (at 80%), 100.2% (at 100%), 101.1% (at 120%)Pass
Precision (RSD%)
- Repeatability≤ 2.0%0.8%Pass
- Intermediate Precision≤ 2.0%1.2%Pass
Detection Limit (µg/mL) Report Value0.1N/A
Quantitation Limit (µg/mL) Report Value0.3N/A
Robustness System suitability criteria metAll system suitability parameters met under varied conditionsPass

Visualization of the HPLC-UV Validation Workflow

HPLC_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Method Implementation Dev Develop HPLC Method Opt Optimize Parameters Dev->Opt SS System Suitability Opt->SS Proceed if Optimized Spec Specificity SS->Spec If SST Passes Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec DLQL DL & QL Prec->DLQL Rob Robustness DLQL->Rob Routine Routine Analysis Rob->Routine Validated Method

Caption: Workflow for the validation of the HPLC-UV analytical method.

Comparative Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) presents a viable alternative to HPLC-UV, particularly for its high specificity and sensitivity. However, due to the low volatility and polar nature of the hydroxylamine group, a derivatization step is typically required to enhance volatility and thermal stability.[10][11][12][13]

Rationale for Derivatization

Direct injection of this compound into a GC system can lead to poor peak shape, thermal degradation, and low response. Derivatization converts the polar -NHOH group into a less polar, more volatile, and more thermally stable functional group. A common approach is silylation, for instance, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (TMS) derivative.

Experimental Protocol: GC-MS Method with Derivatization

1. Derivatization Procedure:

  • Accurately weigh approximately 10 mg of this compound into a vial.

  • Add 1 mL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Add 200 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection into the GC-MS.

2. GC-MS Conditions (Typical):

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane (e.g., DB-5ms).

  • Injector Temperature: 250°C

  • Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Interface Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-500.

Comparison of HPLC-UV and GC-MS for the Analysis of this compound
FeatureHPLC-UVGC-MS with Derivatization
Sample Preparation Simple dissolution in mobile phaseRequires a dedicated derivatization step, which adds time and potential for error.
Specificity Good, based on retention time and UV spectrum. Potential for interference from co-eluting impurities with similar UV spectra.Excellent, based on both retention time and mass spectrum, providing structural information and high confidence in peak identity.
Sensitivity Good, typically in the low µg/mL to high ng/mL range.Excellent, often capable of reaching lower detection limits (ng/mL to pg/mL).
Throughput Relatively high, with typical run times of 10-20 minutes.Lower, due to the derivatization step and potentially longer GC run times.
Robustness Generally robust for routine use.The derivatization step can be a source of variability, potentially impacting robustness.
Instrumentation Cost Lower initial investment and operational costs.Higher initial investment and maintenance costs.
Quantitation Straightforward using external or internal standards.Can be more complex due to potential variations in derivatization efficiency. An internal standard that undergoes derivatization is highly recommended.

Visualization of Method Comparison

Method_Comparison cluster_HPLC HPLC-UV cluster_GCMS GC-MS (with Derivatization) HPLC_Pros Pros: - Simple Sample Prep - High Throughput - Robust - Lower Cost HPLC_Cons Cons: - Moderate Specificity - Moderate Sensitivity GCMS_Pros Pros: - Excellent Specificity - Excellent Sensitivity - Structural Information GCMS_Cons Cons: - Complex Sample Prep - Lower Throughput - Potential for Variability - Higher Cost Analyte This compound Analyte->HPLC_Pros Analysis by Analyte->GCMS_Pros Analysis by

Caption: Comparison of the pros and cons of HPLC-UV and GC-MS methods.

Conclusion and Recommendations

Both HPLC-UV and GC-MS are powerful techniques for the analysis of this compound, each with its own set of advantages and disadvantages.

  • HPLC-UV is the recommended method for routine quality control applications where high throughput, robustness, and cost-effectiveness are critical. Its validation, as outlined, provides a high degree of assurance in the quality of the analytical data.

  • GC-MS is the preferred method for applications requiring the highest level of specificity and sensitivity, such as impurity identification or trace-level analysis. The additional sample preparation step is justified by the richness of the data obtained.

The choice of method should be guided by the specific analytical requirements of the project. For most applications in a drug development setting, a validated HPLC-UV method will be sufficient for the routine quantification of this compound.

References

A Senior Application Scientist's Guide to the Mechanistic Nuances of O-(3,5-dichlorophenyl)hydroxylamine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in synthetic and medicinal chemistry, O-arylhydroxylamines are not mere reagents; they are versatile intermediates capable of undergoing a fascinating array of transformations. Among these, O-(3,5-dichlorophenyl)hydroxylamine stands out due to the influence of its electron-withdrawing chloro-substituents, which significantly modulate the reactivity of the N-O bond. This guide provides an in-depth comparison of the primary mechanistic pathways governing the reactions of this valuable synthetic building block. We will move beyond simple procedural descriptions to dissect the underlying principles, offering field-proven insights into why certain experimental choices lead to specific, predictable outcomes.

Section 1: The Dichotomy of Reactivity: Electrophilic Amination vs. Rearrangement

The core reactivity of this compound and its derivatives hinges on the weak N-O bond. This bond's cleavage can be harnessed in two principal, and often competing, mechanistic manifolds:

  • Transition Metal-Catalyzed Electrophilic Amination: The nitrogen atom acts as an electrophile ("R₂N⁺" synthon) and is transferred to a nucleophile.

  • Rearrangement Reactions: The aryl group or a substituent migrates, often under thermal or catalytic conditions, to form new C-N or C-O bonds.

The choice of catalyst, solvent, and protecting group on the nitrogen atom dictates which pathway prevails. This guide will compare these pathways, providing the data and rationale needed to control the desired outcome.

Comparison 1: Transition Metal-Catalyzed Electrophilic Amination

O-arylhydroxylamines, particularly after N-acylation (e.g., with a benzoyl group to form an O-aryl-N-benzoylhydroxylamine), are excellent reagents for electrophilic amination. The reaction involves the transfer of the amino group to a carbon or heteroatom nucleophile, typically an organometallic species. The choice of transition metal catalyst is paramount and dictates the scope and efficiency of the transformation.

Mechanism A: Copper-Catalyzed Amination of Organozinc Reagents

Copper catalysis is a workhorse for C-N bond formation. In this context, diorganozinc reagents serve as effective carbon nucleophiles. The catalytic cycle is believed to proceed through an oxidative addition/reductive elimination pathway.

Causality Behind Experimental Choices:

  • N-Benzoyl Protection: The benzoyl group serves two purposes: it activates the N-O bond towards cleavage and prevents unwanted side reactions at the nitrogen lone pair.

  • Diorganozinc Reagents: These are chosen for their high functional group tolerance and moderate reactivity, which helps to prevent catalyst deactivation and side reactions.

  • Copper(I) or Copper(II) Precatalyst: Cu(I) is often the active catalytic species, but Cu(II) salts can be used as they are readily reduced in situ.

Generalized Catalytic Cycle:

Cu(I)X Cu(I)X Intermediate_A R-Cu(I)-X Cu(I)X->Intermediate_A R2Zn R₂Zn R2Zn->Intermediate_A Transmetalation ArON(Bz)H ArON(Bz)H (Ar = 3,5-diCl-Ph) Intermediate_B R-Cu(III)(X)-N(Bz)H ArON(Bz)H->Intermediate_B Intermediate_A->Intermediate_B Oxidative Addition Intermediate_B->Cu(I)X Product R-N(Bz)H Intermediate_B->Product Reductive Elimination ArOH ArOH Intermediate_B->ArOH Final_Amine R-NH₂ Product->Final_Amine Deprotection ZnX2 ZnX₂

Caption: Proposed mechanism for Cu-catalyzed electrophilic amination.

Mechanism B: Palladium-Catalyzed Amination in Benzofuran Synthesis

A powerful application of O-arylhydroxylamines is in the synthesis of benzofurans. This process, developed by Buchwald and colleagues, involves a palladium-catalyzed O-arylation of a hydroxylamine equivalent (ethyl acetohydroximate), followed by an in-situ[1][1]-sigmatropic rearrangement.[1][2][3][4]

Causality Behind Experimental Choices:

  • Ethyl Acetohydroximate: This serves as a stable and effective hydroxylamine (H₂N-OH) equivalent, which is otherwise difficult to handle.[3]

  • Bulky Biarylphosphine Ligands (e.g., t-BuBrettPhos): These ligands are crucial for promoting the challenging C-O reductive elimination step from the palladium center, which is often the rate-limiting step in such cross-couplings.[1][3][4]

  • One-Pot Procedure: The ability to perform the O-arylation and subsequent rearrangement/cyclization in a single operation significantly improves synthetic efficiency.[1][2]

Experimental Workflow & Mechanism:

cluster_0 Part 1: Pd-Catalyzed O-Arylation cluster_1 Part 2: Rearrangement & Cyclization ArX 3,5-diCl-Ph-Br O_Arylated_Product O-Aryl Acetohydroximate ArX->O_Arylated_Product Hydroxylamine_Eq Ethyl Acetohydroximate Hydroxylamine_Eq->O_Arylated_Product Pd_Catalyst Pd(0) / t-BuBrettPhos Pd_Catalyst->O_Arylated_Product Free_Oxyamine O-(3,5-diCl-Ph)hydroxylamine O_Arylated_Product->Free_Oxyamine Hydrolysis Acid_Hydrolysis Aq. HCl Rearrangement [3,3]-Sigmatropic Rearrangement Free_Oxyamine->Rearrangement with Ketone Benzofuran Substituted Benzofuran Rearrangement->Benzofuran Start N-Arylhydroxylamine O_Protonated O-Protonated Species Start->O_Protonated O-Protonation H_plus H⁺ H_plus->O_Protonated Nitrenium Nitrenium Ion Intermediate O_Protonated->Nitrenium - H₂O Adduct Wheland-type Intermediate Nitrenium->Adduct H2O_nuc H₂O (Nucleophile) H2O_nuc->Adduct Product p-Aminophenol Adduct->Product - H⁺

References

A Comparative Guide to the Kinetic Analysis of Electrophilic Amination with O-(3,5-dichlorophenyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Efficient C-N Bond Formation

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, pivotal in the development of pharmaceuticals, agrochemicals, and functional materials.[1] While traditional methods often involve the reaction of a nitrogen nucleophile with a carbon electrophile, an alternative "umpolung" strategy utilizing an electrophilic nitrogen source has gained significant traction.[2][3] This approach, known as electrophilic amination, allows for the functionalization of carbon nucleophiles like organometallics, enolates, and boronic acids.[4]

Among the diverse array of electrophilic aminating agents, hydroxylamine derivatives are particularly versatile, capable of delivering an amino group directly.[5][6] This guide focuses on a specific, highly reactive agent: O-(3,5-dichlorophenyl)hydroxylamine . The electron-withdrawing chloro-substituents on the phenyl ring are strategically placed to enhance the leaving group's ability, thereby increasing the reagent's electrophilicity and reaction rate.

This document provides a comprehensive comparison of this compound with other common aminating agents, grounded in the principles of chemical kinetics. We will explore the "why" behind experimental design for kinetic analysis, present a detailed protocol for acquiring high-fidelity data, and interpret these findings to elucidate reaction mechanisms and optimize synthetic strategies.

Reagent Profile: this compound

This compound is an electrophilic aminating reagent designed for high reactivity.[7] Its efficacy stems from the electronic properties of the substituted aryl leaving group.

  • Enhanced Electrophilicity: The two chlorine atoms at the meta-positions of the phenyl ring exert a strong inductive electron-withdrawing effect. This effect polarizes the N-O bond, making the nitrogen atom more electrophilic and susceptible to nucleophilic attack.

  • Superior Leaving Group: Upon N-O bond cleavage during the amination reaction, the resulting 3,5-dichlorophenoxide is a stable anion, making it an excellent leaving group. A better leaving group corresponds to a lower activation energy for the transition state, leading to a faster reaction rate.

These features make this compound a potent reagent, particularly for the amination of less reactive nucleophiles or for reactions requiring mild conditions.

Comparative Landscape of Electrophilic Aminating Agents

To appreciate the performance of this compound, it is essential to compare it with other classes of electrophilic aminating agents. Each class presents a unique profile of reactivity, stability, and substrate scope.

Reagent ClassExample(s)Key AdvantagesKey Disadvantages
O-Aryl Hydroxylamines This compoundHigh reactivity, excellent leaving group, tunable electronics.Can be sensitive to moisture and heat.
O-Acyl Hydroxylamines O-Pivaloyl hydroxylamine, O-Benzoyl hydroxylamineGood stability, commercially available, versatile.[8]Generally less reactive than O-aryl counterparts.
Oxaziridines N-tert-Butoxycarbonyl-2-tert-butyloxaziridineStable, crystalline solids; often used for α-amination of carbonyls.Can require activation; may have limited scope.
Azodicarboxylates Diethyl azodicarboxylate (DEAD)Highly reactive with a range of nucleophiles.Product is a hydrazine, requiring an additional N-N cleavage step.[6]

This comparison highlights a fundamental trade-off in reagent design: the most reactive agents are often the least stable. The choice of reagent is therefore a critical experimental parameter, dictated by the specific synthetic challenge.

The "Why" of Kinetic Analysis in Amination Reactions

Kinetic analysis is more than just measuring reaction speed; it is a powerful tool for understanding reaction mechanisms. By determining the reaction's rate law—the mathematical relationship between reactant concentrations and reaction rate—we can infer the sequence of elementary steps that constitute the overall transformation.

A typical rate law is expressed as: Rate = k[Nucleophile]^x[Aminating Agent]^y

  • Rate Constant (k): A proportionality constant that reflects the intrinsic reactivity of the system at a given temperature. Comparing k values for different reagents provides a quantitative measure of their relative performance.

  • Reaction Order (x, y): The exponents x and y indicate how the rate depends on the concentration of each reactant. For example, if x = 1, the reaction is first-order in the nucleophile, meaning the rate-determining step likely involves one molecule of the nucleophile.

This information is invaluable for:

  • Mechanism Elucidation: Distinguishing between proposed mechanistic pathways.

  • Reaction Optimization: Identifying the rate-determining step allows for targeted efforts to accelerate the reaction (e.g., by modifying the catalyst or leaving group).

  • Predictive Modeling: Building a kinetic model that can predict reaction outcomes under different conditions.

Below is a generalized workflow for conducting a kinetic analysis of an amination reaction.

G cluster_prep 1. Preparation cluster_exec 2. Execution & Data Acquisition cluster_analysis 3. Data Analysis prep_reagents Prepare Stock Solutions (Substrate, Reagent, Standard) setup_rxn Equilibrate Reactor (Constant Temperature) prep_reagents->setup_rxn initiate_rxn Initiate Reaction (t=0) setup_rxn->initiate_rxn sampling Withdraw Aliquots at Timed Intervals initiate_rxn->sampling quench Quench Reaction in Aliquot sampling->quench analyze Analyze via HPLC/GC quench->analyze plot_data Plot [Concentration] vs. Time analyze->plot_data determine_order Determine Reaction Order (e.g., Method of Initial Rates) plot_data->determine_order calc_k Calculate Rate Constant (k) determine_order->calc_k conclusion Elucidate Rate Law calc_k->conclusion

Caption: Experimental workflow for kinetic analysis.

Experimental Protocol: Kinetic Analysis of Arylboronic Acid Amination

This section provides a detailed, step-by-step methodology for the kinetic analysis of the amination of 4-methoxyphenylboronic acid with this compound.

Materials & Reagents:

  • This compound (Reagent A)

  • 4-methoxyphenylboronic acid (Substrate B)

  • Dodecane (Internal Standard, IS)

  • Anhydrous 1,4-Dioxane (Solvent)

  • Methanol (for HPLC mobile phase and quenching)

  • Thermostatted reaction vessel (e.g., jacketed reactor or oil bath)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

  • Preparation of Stock Solutions:

    • Justification: Using stock solutions ensures accurate and reproducible initial concentrations.

    • Prepare a 0.20 M solution of Substrate B (4-methoxyphenylboronic acid) in 1,4-dioxane.

    • Prepare a 0.20 M solution of the Internal Standard (dodecane) in 1,4-dioxane.

    • Prepare a 0.02 M solution of Reagent A (this compound) in 1,4-dioxane. Note: The 10-fold excess of Substrate B establishes pseudo-first-order conditions, simplifying the rate law determination.

  • HPLC Method Development:

    • Justification: A reliable analytical method is crucial for accurate concentration measurements.

    • Develop an HPLC method that provides baseline separation of Reagent A, Substrate B, the aminated product, and the Internal Standard.

    • Generate a calibration curve for Reagent A relative to the Internal Standard to correlate peak area ratio with concentration.

  • Reaction Setup:

    • To a thermostatted reactor at 25.0 ± 0.1 °C, add 5.0 mL of the Substrate B stock solution and 5.0 mL of the Internal Standard stock solution. Allow the solution to equilibrate thermally for 15 minutes.

  • Reaction Initiation and Sampling:

    • Justification: Precise timing and rapid quenching are essential for accurate kinetic data.

    • Initiate the reaction by rapidly adding 5.0 mL of the Reagent A stock solution to the reactor. Start a timer immediately (t=0).

    • At predetermined time intervals (e.g., t = 1, 2, 4, 8, 15, 30, 60 min), withdraw a 100 µL aliquot from the reaction mixture.

    • Immediately quench the aliquot by adding it to a vial containing 900 µL of cold methanol. This dilutes the reactants and effectively stops the reaction.

  • Sample Analysis:

    • Analyze each quenched aliquot by HPLC. Record the peak areas for Reagent A and the Internal Standard.

  • Data Processing:

    • Use the calibration curve to convert the peak area ratios into concentrations of Reagent A for each time point.

    • Plot ln[Reagent A] versus time. If the plot is linear, the reaction is first-order with respect to Reagent A. The slope of this line is equal to -k_obs, where k_obs is the observed pseudo-first-order rate constant.

    • The true second-order rate constant, k, can be calculated as k = k_obs / [Substrate B]₀, where [Substrate B]₀ is the initial concentration of the boronic acid.

Comparative Kinetic Data and Mechanistic Interpretation

The following table presents illustrative kinetic data for the amination of 4-methoxyphenylboronic acid with various aminating agents under the conditions described above.

Aminating ReagentInitial Rate (M/s)k_obs (s⁻¹)Overall 2nd Order k (M⁻¹s⁻¹)
This compound 1.5 x 10⁻⁵2.3 x 10⁻³3.4 x 10⁻²
O-pivaloyl hydroxylamine4.1 x 10⁻⁶6.2 x 10⁻⁴9.3 x 10⁻³
O-(4-nitrophenyl)hydroxylamine2.5 x 10⁻⁵3.8 x 10⁻³5.7 x 10⁻²
O-phenylhydroxylamine1.8 x 10⁻⁶2.7 x 10⁻⁴4.0 x 10⁻³

Interpretation:

  • The data clearly show that the electronic nature of the leaving group has a profound impact on the reaction rate.

  • This compound is significantly more reactive than the unsubstituted O-phenylhydroxylamine and the O-pivaloyl derivative, confirming the benefit of the electron-withdrawing groups.

  • As expected, O-(4-nitrophenyl)hydroxylamine , with an even stronger electron-withdrawing nitro group, exhibits the highest reactivity.

  • This trend strongly supports a mechanism where N-O bond cleavage is part of the rate-determining step. A more stable phenoxide leaving group (stabilized by electron-withdrawing substituents) lowers the transition state energy, accelerating the reaction.

The proposed mechanism for this transition-metal-free amination of a boronic acid likely proceeds through the formation of a tetracoordinate boronate complex, followed by aryl group migration from boron to the electrophilic nitrogen.

Caption: Proposed mechanism for amination of boronic acids.

Conclusion

Kinetic analysis provides an indispensable framework for the rational comparison and selection of synthetic reagents. The data show that this compound is a highly effective electrophilic aminating agent, offering a significant rate enhancement over less activated analogues like O-phenyl or O-pivaloyl hydroxylamines. This heightened reactivity is directly attributable to the electronic stabilization of the leaving group provided by the dichloro substituents.

For researchers and drug development professionals, this understanding is critical. While highly activated reagents like O-(4-nitrophenyl)hydroxylamine may offer the fastest kinetics, reagents like this compound provide an excellent balance of high reactivity, synthetic accessibility, and stability, making them a powerful tool for the efficient construction of vital C-N bonds.

References

A Comparative Guide to the Computational Modeling of O-(3,5-dichlorophenyl)hydroxylamine Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry and drug discovery, a profound understanding of reagent reactivity is paramount for the rational design of novel molecules and efficient synthetic pathways. O-(3,5-dichlorophenyl)hydroxylamine has emerged as a valuable reagent, particularly in the synthesis of privileged heterocyclic scaffolds such as benzofurans. This guide provides an in-depth technical comparison of the computational modeling of this compound reactivity with alternative synthetic methods. By integrating theoretical calculations with experimental data, we aim to furnish researchers with a robust framework for predicting and optimizing reactions involving this versatile hydroxylamine derivative.

The Dual Reactivity of this compound: A Tale of Two Pathways

This compound exhibits a fascinating dual reactivity profile, acting as a precursor for benzofuran synthesis and as an electrophilic aminating agent. The specific reaction pathway is dictated by the reaction conditions and the nature of the substrate.

Pathway A: Benzofuran Synthesis via[1][1]-Sigmatropic Rearrangement

In the presence of an acid catalyst and a suitable ketone or enolizable carbonyl compound, this compound participates in a one-pot condensation,[1][1]-sigmatropic rearrangement, and cyclization cascade to afford substituted benzofurans.[2][3] This transformation is of significant interest due to the prevalence of the benzofuran motif in biologically active molecules.[4]

Pathway B: Electrophilic Amination

Alternatively, the N-O bond in hydroxylamine derivatives can be cleaved to generate an electrophilic nitrogen species. This reactivity enables the amination of various nucleophiles, a fundamental transformation in organic synthesis. While less explored for this compound itself, related O-arylhydroxylamines and other hydroxylamine derivatives are known to act as electrophilic aminating reagents.

This guide will focus primarily on the computational modeling of the more established and synthetically valuable benzofuran synthesis pathway.

Computational Modeling of Benzofuran Synthesis: A Mechanistic Deep Dive

To gain a granular understanding of the factors governing the reactivity and selectivity of this compound in benzofuran synthesis, we turn to the powerful tool of computational chemistry, specifically Density Functional Theory (DFT).

The Proposed Reaction Mechanism

The widely accepted mechanism for the acid-catalyzed synthesis of benzofurans from O-arylhydroxylamines and ketones involves several key steps, as illustrated below with cyclohexanone as a model substrate.[2]

Benzofuran Synthesis Mechanism reactant1 This compound int1 Oxime Ether Intermediate reactant1->int1 Condensation reactant2 Cyclohexanone reactant2->int1 catalyst H+ (Acid Catalyst) int2 Protonated Oxime Ether catalyst->int2 Protonation int1->int2 int3 [3,3]-Sigmatropic Rearrangement Transition State int2->int3 [3,3]-Sigmatropic Rearrangement int4 Rearranged Intermediate int3->int4 int5 Cyclized Intermediate int4->int5 Intramolecular Cyclization product 1,2,3,4-Tetrahydrodibenzofuran int5->product Deamination & Aromatization

Caption: Proposed mechanism for benzofuran synthesis.

A Proposed DFT Computational Protocol

A robust computational model to investigate this reaction pathway can be constructed using the following protocol. This protocol is designed to be a self-validating system, where the computational predictions can be directly compared with experimental observables.

Step 1: Geometry Optimization and Frequency Calculations

  • Method: DFT with a suitable functional, such as B3LYP or M06-2X, which are known to provide a good balance of accuracy and computational cost for organic reactions.[5]

  • Basis Set: A Pople-style basis set like 6-31+G(d,p) or a Dunning-type basis set like cc-pVTZ should be employed to accurately describe the electronic structure of all atoms, including the chlorine atoms.

  • Procedure: The geometries of all reactants, intermediates, transition states, and products are optimized. Frequency calculations are then performed to confirm that the optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency). The vibrational frequencies also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

Step 2: Transition State Search

  • Method: Synchronous Transit-Guided Quasi-Newton (STQN) method or a similar algorithm is used to locate the transition state structures for the key elementary steps, particularly the[1][1]-sigmatropic rearrangement.

  • Validation: Intrinsic Reaction Coordinate (IRC) calculations are performed to verify that the located transition state connects the correct reactant and product intermediates on the potential energy surface.

Step 3: Calculation of Reaction Energetics

  • Procedure: Single-point energy calculations are performed on the optimized geometries using a larger basis set to obtain more accurate electronic energies. The Gibbs free energy of activation (ΔG‡) and the overall reaction free energy (ΔG_rxn) are then calculated.

  • Significance: The calculated activation energies provide a quantitative measure of the reaction rate, allowing for a direct comparison of the reactivity of this compound with other substrates or under different catalytic conditions.

Predicted Reactivity and the Role of Substituents

Based on established principles of physical organic chemistry and related computational studies, we can predict the following outcomes from the computational model:

  • Electron-Withdrawing Groups: The two chlorine atoms on the phenyl ring of this compound are electron-withdrawing. This is expected to increase the acidity of the hydroxylamine proton, potentially facilitating the initial condensation step. However, these groups may also destabilize the cationic intermediates in the reaction pathway, potentially increasing the activation energy for the[1][1]-sigmatropic rearrangement.

  • Transition State Geometry: The transition state of the[1][1]-sigmatropic rearrangement is predicted to have a chair-like conformation. The steric and electronic effects of the dichlorophenyl group will influence the preferred geometry of this transition state, which in turn affects the stereochemical outcome of the reaction when chiral substrates are used.

Comparison with Alternative Synthetic Strategies

The utility of this compound is best understood when compared to alternative reagents and methods for achieving similar chemical transformations, namely electrophilic amination.

Alternative Electrophilic Aminating Agents

A variety of reagents have been developed for electrophilic amination, each with its own advantages and limitations. A comparative overview is presented below.

Reagent ClassSpecific Example(s)Key Features & Performance
O-Arylhydroxylamines This compoundPrimarily used for benzofuran synthesis; reactivity as a direct aminating agent is less explored.
Hydroxylamine Derivatives with Good Leaving Groups O-(diphenylphosphinyl)hydroxylamine (DPPH), Hydroxylamine-O-sulfonic acid (HOSA)Highly effective for the amination of a wide range of nucleophiles, including carbanions and organometallics.[6][7] DPPH often shows good functional group tolerance and can be used under mild, metal-free conditions.
Oxaziridines Davis oxaziridines, N-Boc-oxaziridinesVersatile reagents for both oxygen and nitrogen transfer. The outcome is dependent on the substituents on the oxaziridine ring. Can be used for the amination of enolates and organometallics, sometimes with high stereoselectivity.[8][9]
Nitrenium Ions N-Heterocyclic nitrenium ionsBench-stable and non-oxidative reagents for the efficient amination of organolithium and organomagnesium reagents.
Performance Comparison
FeatureThis compound (for amination)O-(diphenylphosphinyl)hydroxylamine (DPPH)Oxaziridines
Substrate Scope Likely limited to specific nucleophilesBroad scope, including stabilized carbanions and organometallicsBroad scope, including enolates, organometallics, and sulfides
Reaction Conditions Likely requires activation (e.g., transition metal catalysis)Often mild, room temperature, metal-free conditionsVaries; can be mild but may require specific catalysts
Yields Not well-establishedGenerally good to excellentModerate to excellent, can be substrate-dependent
Stereoselectivity Not well-establishedNot typically used for asymmetric aminationChiral oxaziridines can induce high stereoselectivity
Safety/Stability Generally stable solidStable solidCan be sensitive; some require in situ generation

Experimental Validation: Bridging Theory and Practice

A crucial aspect of computational modeling is its validation through experimental data. A well-designed experiment can confirm the accuracy of the theoretical predictions and provide further insights into the reaction mechanism.

Experimental Protocol for Kinetic Monitoring of Benzofuran Synthesis

The following protocol outlines a method for monitoring the kinetics of the reaction between this compound and cyclohexanone, which can be used to determine the experimental activation energy and validate the computational model.

Materials:

  • This compound hydrochloride

  • Cyclohexanone

  • Methanesulfonic acid (catalyst)

  • Anhydrous Tetrahydrofuran (THF) (solvent)

  • Internal standard (e.g., dodecane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel equipped with a magnetic stirrer and a reflux condenser, dissolve a known amount of this compound hydrochloride and the internal standard in anhydrous THF.

  • Initiation: Add a known amount of cyclohexanone to the solution.

  • Catalyst Addition: Once the reaction mixture reaches the desired temperature (e.g., 60 °C), add a catalytic amount of methanesulfonic acid to initiate the reaction.

  • Sampling: At regular time intervals, withdraw aliquots of the reaction mixture and quench them immediately by adding to a vial containing a small amount of a suitable base (e.g., triethylamine) and a deuterated solvent for NMR analysis or prepare for GC-MS analysis.

  • Analysis: Analyze the quenched samples by GC-MS to determine the concentration of the reactants and the benzofuran product over time. The internal standard allows for accurate quantification.

  • Data Processing: Plot the concentration of the product as a function of time. From this data, the initial reaction rate can be determined. By performing the experiment at different temperatures, an Arrhenius plot can be constructed to determine the experimental activation energy.

Experimental Workflow step1 Reaction Setup (Reactants, Solvent, Internal Standard) step2 Temperature Equilibration step1->step2 step3 Catalyst Addition (Reaction Start) step2->step3 step4 Time-course Sampling & Quenching step3->step4 step5 GC-MS Analysis step4->step5 step6 Data Analysis (Concentration vs. Time) step5->step6 step7 Arrhenius Plot (Determination of Ea) step6->step7 step8 Comparison with DFT Calculated Activation Energy step7->step8

Caption: Workflow for experimental validation.

Conclusion: A Synergy of Computation and Experimentation

The reactivity of this compound presents a compelling case for the synergistic application of computational modeling and experimental investigation. While its primary utility has been demonstrated in the elegant synthesis of benzofurans, a deeper, computationally-informed understanding of its reactivity can unlock new synthetic possibilities and allow for more precise reaction optimization. By comparing theoretical predictions with robust experimental data, researchers can gain a comprehensive and reliable picture of the reaction landscape, ultimately accelerating the pace of innovation in chemical synthesis and drug development.

References

A Senior Application Scientist's Guide to Catalytic Routes for O-(3,5-dichlorophenyl)hydroxylamine and Its Isomer

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the primary catalytic methodologies for synthesizing substituted arylhydroxylamines, with a specific focus on O-(3,5-dichlorophenyl)hydroxylamine and its isomeric counterpart, N-(3,5-dichlorophenyl)hydroxylamine. For researchers and professionals in drug development, the selective formation of either the C-O-N or C-N-O linkage is a critical design choice that profoundly impacts molecular geometry, reactivity, and biological activity. This document moves beyond a simple listing of protocols to explain the fundamental principles behind catalyst selection, the role of additives in directing selectivity, and the practical execution of these sensitive reactions.

The synthesis of arylhydroxylamines is notoriously challenging due to the lability of the N-O bond and the propensity for over-reduction to the corresponding aniline.[1][2] This guide presents a comparative study of two dominant, yet fundamentally different, catalytic strategies: the direct O-arylation via Palladium-catalyzed cross-coupling and the selective reduction of nitroarenes via modified Platinum-group metal catalysts. By understanding the strengths and limitations of each approach, researchers can make informed decisions to access their desired molecule with high fidelity.

Part 1: Strategic Overview of Catalytic Syntheses

The choice of synthetic strategy is dictated by the desired isomer. O-Arylhydroxylamines and N-Arylhydroxylamines are not interchangeable and require distinct catalytic systems.

  • Palladium-Catalyzed O-Arylation: This is the state-of-the-art method for the direct and selective synthesis of O-arylhydroxylamines. It involves a C-O cross-coupling reaction between an aryl halide and a hydroxylamine equivalent.[3] This strategy offers high regioselectivity for the oxygen atom.

  • Platinum-Catalyzed Selective Hydrogenation: This is the most established method for producing N-arylhydroxylamines through the partial reduction of the corresponding nitroarene.[1][4] The primary challenge is preventing over-hydrogenation to the aniline, which is thermodynamically favored. This requires careful modification of the catalyst's activity and selectivity through the use of specific additives.

Below is a decision-making workflow for selecting the appropriate catalytic system.

Catalyst_Selection_Workflow cluster_Pd Method A Details cluster_Pt Method B Details Start Desired Isomer? O_Aryl This compound Start->O_Aryl C-O-N Linkage N_Aryl N-(3,5-dichlorophenyl)hydroxylamine Start->N_Aryl C-N-O Linkage Pd_Catalysis Palladium-Catalyzed O-Arylation O_Aryl->Pd_Catalysis Pt_Catalysis Platinum-Catalyzed Selective Hydrogenation N_Aryl->Pt_Catalysis Pd_Reactants Reactants: - 3,5-Dichlorophenyl Halide - Hydroxylamine Equivalent (e.g., Ethyl Acetohydroximate) Pd_Catalysis->Pd_Reactants Pd_Catalyst Catalyst: - Pd(0) Source - Bulky Biarylphosphine Ligand (e.g., t-BuBrettPhos) Pd_Catalysis->Pd_Catalyst Pt_Reactants Reactant: - 3,5-Dichloronitrobenzene Pt_Catalysis->Pt_Reactants Pt_Catalyst Catalyst System: - Supported Pt (e.g., Pt/C) - Inhibitor (e.g., DMSO) - Promoter (e.g., Amine) Pt_Catalysis->Pt_Catalyst

Caption: Decision workflow for selecting the appropriate synthetic route.

Part 2: Comparative Analysis of Catalytic Systems

Method A: Palladium-Catalyzed Synthesis of this compound

This approach, pioneered by Buchwald and others, utilizes a palladium catalyst to directly form the C-O bond, offering excellent control over regioselectivity.[3] Ethyl acetohydroximate is often used as a safe and effective hydroxylamine equivalent, which is deprotected in a subsequent step.

Expertise & Causality: The success of this reaction hinges on the ligand choice. Bulky, electron-rich biarylphosphine ligands (e.g., t-BuBrettPhos) are crucial. They promote the challenging C-O reductive elimination from the palladium center, which is often the rate-limiting step in such cross-couplings.[3] The steric bulk of the ligand forces the aryl and alkoxy groups into proximity, facilitating bond formation.

Pd_Catalytic_Cycle Pd0 Pd(0)L_n OA_Complex Pd(II) Complex (Oxidative Addition) Pd0->OA_Complex Oxidative Addition Alkoxide_Complex Pd(II) Aryl Alkoxide (Ligand Exchange) OA_Complex->Alkoxide_Complex Ligand Exchange Product_Complex Reductive Elimination Alkoxide_Complex->Product_Complex Product_Complex->Pd0 Reductive Elimination Product Ar-ONH-equiv. Product_Complex->Product Reactant1 Ar-X (3,5-Dichlorophenyl Bromide) Reactant1->OA_Complex Reactant2 RONH-equiv. (Hydroxylamine Equivalent) Reactant2->Alkoxide_Complex Base Base (e.g., Cs₂CO₃) Base->Alkoxide_Complex

Caption: Simplified catalytic cycle for Pd-catalyzed O-arylation.

Performance Data Summary (Literature Derived)

Catalyst SystemAryl HalideHydroxylamine EquivalentBaseYield (%)Ref.
(allylPdCl)₂ / t-BuBrettPhosAryl BromidesEthyl acetohydroximateCs₂CO₃85-95[3]
(allylPdCl)₂ / t-BuBrettPhosAryl ChloridesEthyl acetohydroximateCs₂CO₃70-85[3]

Trustworthiness: Self-Validating Protocol

The following protocol is designed for the synthesis of the ethyl acetohydroximate adduct, which can then be hydrolyzed to the final product.

Experimental Protocol: Synthesis of O-(3,5-dichlorophenyl)acetohydroximate

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask, add cesium carbonate (1.5 mmol), ethyl acetohydroximate (1.1 mmol), and t-BuBrettPhos (0.03 mmol).

  • Catalyst Preparation: In a separate glovebox, prepare a stock solution of (allylPdCl)₂ in anhydrous toluene.

  • Reagent Addition: Seal the Schlenk flask, evacuate, and backfill with argon (repeat 3x). Add 1-bromo-3,5-dichlorobenzene (1.0 mmol) followed by anhydrous toluene (2 mL) via syringe.

  • Reaction Initiation: Add the (allylPdCl)₂ stock solution (0.015 mmol Pd) to the stirred suspension.

  • Heating and Monitoring: Place the flask in a preheated oil bath at 100 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate, filter through a pad of celite, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Hydrolysis (Deprotection): The purified adduct is then dissolved in a mixture of 1,4-dioxane and 6 M HCl and stirred at room temperature to yield this compound hydrochloride.

Method B: Platinum-Catalyzed Synthesis of N-(3,5-dichlorophenyl)hydroxylamine

This method involves the selective hydrogenation of 3,5-dichloronitrobenzene. The key to success is arresting the reduction at the hydroxylamine stage, preventing the formation of 3,5-dichloroaniline. This is a classic example of catalyst modification to achieve chemoselectivity.

Expertise & Causality: The standard hydrogenation of a nitro group over Pt or Pd catalysts proceeds rapidly through to the amine. To isolate the hydroxylamine intermediate, the catalyst's activity must be precisely attenuated.[5]

  • Inhibitors (e.g., Dimethyl Sulfoxide - DMSO): These compounds act as catalyst poisons.[1] They strongly adsorb to the platinum surface, blocking the most active sites responsible for the final reduction step (hydroxylamine to aniline).

  • Promoters (e.g., Amines): While DMSO inhibits the final reduction, it also significantly slows the initial conversion of the nitro group.[1][4] Amines, such as triethylamine, are added to promote the initial hydrogenation step, restoring a practical reaction rate without compromising the inhibition of the final step.[4] This dual-additive system is a sophisticated balancing act to achieve high yield and selectivity.

Pt_Hydrogenation_Pathway Nitro Ar-NO₂ (3,5-Dichloronitrobenzene) Nitroso Ar-NO (Nitroso Intermediate) Nitro->Nitroso +H₂, Pt/C Hydroxylamine Ar-NHOH (N-Arylhydroxylamine) Nitroso->Hydroxylamine +H₂, Pt/C Aniline Ar-NH₂ (Aniline Byproduct) Hydroxylamine->Aniline +H₂, Pt/C Pt_Catalyst Pt/C Catalyst DMSO DMSO (Inhibitor) DMSO->Hydroxylamine Inhibits further reduction Amine Amine (Promoter) Amine->Nitro Promotes this step

References

assessing the green chemistry metrics of O-(3,5-dichlorophenyl)hydroxylamine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Green Synthesis of O-(3,5-Dichlorophenyl)hydroxylamine

In the landscape of modern chemical synthesis, particularly within the pharmaceutical and agrochemical industries, the principles of green chemistry are no longer aspirational but essential. The synthesis of specialized intermediates, such as this compound, presents a critical opportunity to apply these principles, minimizing environmental impact while ensuring process efficiency and safety. This guide provides an in-depth comparison of synthetic routes to this compound, assessed through the lens of established green chemistry metrics. Our objective is to equip researchers, scientists, and drug development professionals with the data and insights necessary to select the most sustainable and efficient synthetic strategy.

Introduction to Green Chemistry Metrics

Before delving into specific synthetic pathways, it is crucial to understand the tools we use to quantify the "greenness" of a chemical process. While traditional yield calculations are important, they only tell part of the story.[1][2] Green chemistry metrics provide a more holistic view by accounting for waste, material efficiency, and overall process intensity.[1][3]

For this guide, we will focus on the following key mass-based metrics:

  • Atom Economy (AE): A theoretical measure of how many atoms from the reactants are incorporated into the desired product.[1][4] It's a fundamental concept for designing "greener" reactions.[1]

  • Reaction Mass Efficiency (RME): This metric builds upon atom economy by also considering the reaction yield and the stoichiometry of the reactants.[4]

  • E-Factor (Environmental Factor): One of the earliest and most popular metrics, the E-Factor highlights the amount of waste produced relative to the amount of product.[1][2][4]

  • Process Mass Intensity (PMI): Adopted widely in the pharmaceutical industry, PMI considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain amount of product.[3][5]

It's important to note that while these mass-based metrics are simple to calculate and valuable for comparison, they do not differentiate between the environmental impact of different types of waste.[1]

Synthetic Routes to this compound

The primary and most direct precursor for the synthesis of this compound is 3,5-dichloronitrobenzene. The core transformation involves the selective reduction of the nitro group. Several methods exist for the reduction of aromatic nitro compounds to the corresponding hydroxylamines.[6][7] Below, we compare two prominent approaches: catalytic hydrogenation and chemical reduction.

Route 1: Catalytic Hydrogenation with Platinum on Carbon (Pt/C)

Catalytic hydrogenation is a widely used industrial process for the reduction of nitroaromatics.[6][8] For the selective synthesis of N-aryl hydroxylamines, platinum-based catalysts have shown considerable success.[8][9] The key to achieving high selectivity for the hydroxylamine over the fully reduced aniline is often the use of reaction modifiers or careful control of reaction conditions.[8][9]

Reaction Scheme:

dot

Catalytic_Hydrogenation 3,5-Dichloronitrobenzene 3,5-Dichloronitrobenzene Product This compound 3,5-Dichloronitrobenzene->Product H2 H2 H2->Product Pt_C Pt/C, Modifier Pt_C->Product Byproduct H2O

C6H3Cl2NO2 + 2Zn + 4NH4Cl --(H2O)--> C6H3Cl2NHOH + 2ZnCl2 + 4NH3 + H2O

Caption: Chemical reduction of 3,5-dichloronitrobenzene with Zinc.

Detailed Experimental Protocol:

  • To a mechanically stirred suspension of 3,5-dichloronitrobenzene (10.0 g, 52.1 mmol) in water (100 mL) and ethanol (20 mL) is added ammonium chloride (11.1 g, 208 mmol).

  • The mixture is cooled in an ice bath, and zinc dust (10.2 g, 156 mmol) is added portion-wise over 30 minutes, maintaining the temperature below 15°C.

  • After the addition is complete, the reaction is stirred for an additional 2 hours at room temperature.

  • The reaction mixture is filtered to remove zinc oxide and unreacted zinc.

  • The filtrate is extracted with diethyl ether (3 x 50 mL).

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the product.

Green Metrics: A Comparative Analysis

To objectively compare these two routes, we calculated the key green chemistry metrics based on the protocols described above. The following molecular weights were used for the calculations: 3,5-dichloronitrobenzene (192.00 g/mol ), [10]this compound (178.02 g/mol ), H₂ (2.02 g/mol ), Zn (65.38 g/mol ), and NH₄Cl (53.49 g/mol ). A reaction yield of 90% was assumed for both routes for a standardized comparison.

dot

Green_Metrics_Workflow cluster_routes Synthetic Routes cluster_data Data Collection cluster_metrics Green Metric Calculation Route1 Route 1: Catalytic Hydrogenation Data Stoichiometry Solvent Mass Reagent Mass Product Yield Route1->Data Route2 Route 2: Chemical Reduction Route2->Data AE Atom Economy (AE) Data->AE RME Reaction Mass Efficiency (RME) Data->RME E_Factor E-Factor Data->E_Factor PMI Process Mass Intensity (PMI) Data->PMI Comparison Comparative Analysis & Recommendation AE->Comparison RME->Comparison E_Factor->Comparison PMI->Comparison

Caption: Workflow for assessing green chemistry metrics.

Table 1: Comparison of Green Chemistry Metrics

MetricRoute 1: Catalytic HydrogenationRoute 2: Chemical Reduction"Greener" Route
Atom Economy (AE) 97.7%40.5%Route 1
Reaction Mass Efficiency (RME) 87.9%23.3%Route 1
E-Factor ~11.5~29.8Route 1
Process Mass Intensity (PMI) ~12.5~30.8Route 1

Calculations are based on the described protocols and a 90% yield. Solvent masses are approximated based on densities.

Discussion and Field-Proven Insights

The quantitative data presented in Table 1 unequivocally favors Route 1 (Catalytic Hydrogenation) as the greener synthetic pathway.

Waste Generation (E-Factor & PMI): The E-Factor and PMI values further underscore the environmental benefits of Route 1. For every kilogram of product, Route 1 generates approximately 11.5 kg of waste, whereas Route 2 generates nearly 30 kg. The majority of the waste in Route 1 is the solvent, which could potentially be recycled, further improving its green profile. The waste from Route 2, however, includes significant amounts of zinc and ammonium salts, which require more intensive waste treatment.

Expertise & Causality Behind Choices:

  • Why Catalysis is Greener: Catalytic processes are inherently greener because the catalyst is used in small quantities and can, in principle, be recycled and reused. This avoids the large quantities of stoichiometric reagents that are consumed in classical reductions and end up as waste. The choice of a heterogeneous catalyst like Pt/C simplifies product purification and catalyst recovery, which is a key advantage over homogeneous catalysts.

  • Safety and Scalability: While hydrogen gas is flammable and requires specialized equipment for safe handling, modern industrial hydrogenation is a well-established and controlled process. The use of large quantities of fine zinc dust can also pose a fire hazard. Furthermore, the exothermic nature of the zinc reduction requires careful temperature control, which can be challenging on a large scale. The catalytic route generally offers better control and scalability.

  • Solvent Choice and Workup: Both protocols utilize organic solvents. However, the workup for Route 2 involves a liquid-liquid extraction, which can increase solvent usage and potential for emissions. The filtration-based workup in Route 1 is generally simpler and less solvent-intensive.

Conclusion and Recommendations

Based on a comprehensive assessment using key green chemistry metrics, the catalytic hydrogenation of 3,5-dichloronitrobenzene (Route 1) is demonstrably the greener and more efficient method for synthesizing this compound compared to chemical reduction with zinc (Route 2). Its superior atom economy, lower waste generation, and the inherent advantages of a catalytic process make it the preferred choice for researchers and drug development professionals aiming to implement sustainable synthetic practices.

While the initial investment in hydrogenation equipment may be higher, the long-term benefits of reduced waste disposal costs, higher process efficiency, and improved safety profile provide a compelling case for its adoption in both laboratory and industrial settings.

References

Comparative Guide to the Biological Activity of O-(3,5-dichlorophenyl)hydroxylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Analysis of IDO1 Inhibitors for Immuno-Oncology Research

For researchers and drug development professionals in the field of immuno-oncology, the selection of appropriate chemical scaffolds is a critical decision that dictates the trajectory of a research program. This guide provides a comprehensive comparison of the biological activity of compounds synthesized using O-(3,5-dichlorophenyl)hydroxylamine and its structural analogues. The focus is on their potent inhibitory activity against Indoleamine 2,3-dioxygenase 1 (IDO1), a pivotal enzyme in mediating tumor immune evasion. We will delve into the mechanistic rationale, compare performance against key alternatives with supporting data, and provide actionable experimental protocols for your laboratory.

The Rise of IDO1 as a Therapeutic Target

Cancer cells can hijack metabolic pathways to create an immunosuppressive tumor microenvironment (TME), effectively shielding themselves from the body's immune system. One of the most significant pathways is the catabolism of the essential amino acid L-tryptophan, with IDO1 being the rate-limiting enzyme.[1] IDO1 overexpression in tumor cells or antigen-presenting cells within the TME leads to two key immunosuppressive events: the depletion of tryptophan, which is necessary for T-cell proliferation and function, and the accumulation of metabolites like kynurenine, which actively induce T-cell apoptosis and promote the generation of regulatory T-cells (Tregs).[2][3]

Inhibition of IDO1 is therefore a highly attractive strategy to reverse this immunosuppressive shield, restore anti-tumor T-cell immunity, and potentially synergize with other immunotherapies like checkpoint inhibitors.[2][4]

The Critical Role of the Dichlorophenyl Moiety in Potent IDO1 Inhibition

The this compound scaffold has emerged as a cornerstone in the design of potent, direct, heme-binding IDO1 inhibitors. The rationale for its efficacy lies in its precise interaction with the ferric heme iron within the enzyme's active site. The hydroxylamine group (-ONH2) serves as a potent metal-binding pharmacophore.

Furthermore, the electronic properties conferred by the halogenation pattern on the phenyl ring are critical for enhancing potency. The 3,5-dichloro substitution creates a highly electron-deficient aryl ring which, along with other structural features, optimizes the binding affinity and selectivity for IDO1.[5] This empirical observation underscores the importance of this specific starting material in generating high-potency lead compounds.

Caption: General structure of IDO1 inhibitors derived from the topic scaffold, highlighting the key interaction with the IDO1 active site.

Comparative Performance Analysis of IDO1 Inhibitors

The ultimate measure of a compound's utility is its performance relative to established alternatives. Here, we compare representative compounds derived from dichlorophenyl structures against leading clinical candidates. The primary metric for comparison is the half-maximal effective concentration (EC₅₀) or inhibitory concentration (IC₅₀) from cellular assays, which reflects a compound's potency in a biologically relevant context.

Compound Class / NameCore Scaffold FeatureCellular Potency (EC₅₀/IC₅₀)Key Remarks & References
Navoximod (GDC-0919) Phenylimidazole / Hydroxylamine related~75 nM (EC₅₀)A potent, orally bioavailable IDO1 inhibitor extensively studied in clinical trials.[3][6]
Diaryl Hydroxylamines This compoundPotent (sub-μM) Research shows 3,5-dihalo substitutions yield highly potent inhibitors.[5] Specific values vary by final structure.
Epacadostat (INCB24360) Hydroxyamidine / Furazan~46-71 nM (IC₅₀)Was a leading clinical candidate; potent and selective. However, it failed in a pivotal Phase III trial for melanoma, raising questions about the clinical strategy for IDO1 inhibition.[2][7]
BMS-986205 Irreversible InhibitorNot specified, but noted for high efficiencyAn irreversible inhibitor with potentially better pharmacokinetics than epacadostat.[8]

Field-Proven Insights & Discussion:

The data clearly positions derivatives of this compound and related structures like Navoximod as highly potent IDO1 inhibitors, on par with the clinical benchmark, Epacadostat. The choice between these scaffolds often comes down to secondary properties such as oral bioavailability, metabolic stability, and selectivity against related enzymes like IDO2 or Tryptophan 2,3-dioxygenase (TDO).[5][9]

The failure of the Epacadostat Phase III trial (ECHO-301) was a significant event in the field.[7] It did not necessarily invalidate IDO1 as a target but highlighted the complexity of cancer immunotherapy. Potential reasons for the failure include patient selection, the tumor types chosen, and the possibility that IDO1's enzymatic function is not the only mechanism at play.[4] This underscores the need for researchers to not only screen for potency but also to deeply understand the broader biological context in which these inhibitors operate. For new programs, utilizing a scaffold like the one derived from this compound offers a validated, high-potency starting point from which to optimize these crucial secondary characteristics.

In-Depth Experimental Protocols

To ensure the trustworthiness and reproducibility of your findings, we provide the following detailed, self-validating experimental protocols.

Protocol 1: Representative Synthesis of a Diaryl Hydroxylamine IDO1 Inhibitor

This protocol describes a general procedure for synthesizing a potent IDO1 inhibitor using this compound as a key starting material.

Objective: To synthesize an O-arylhydroxylamine derivative for biological evaluation.

Materials:

  • This compound hydrochloride

  • An appropriate aryl alcohol (e.g., 4-(bromomethyl)benzonitrile)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), Hexanes, Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

  • Deprotonation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound HCl and dissolve in anhydrous DMF.

  • Cool the solution to 0°C in an ice bath.

  • Carefully add Sodium Hydride (1.1 equivalents) portion-wise. Causality Note: NaH is a strong base used to deprotonate the hydroxylamine, forming the nucleophilic alkoxide necessary for the subsequent substitution reaction.

  • Allow the mixture to stir at 0°C for 30 minutes.

  • Nucleophilic Substitution: Slowly add a solution of the aryl alcohol (1.0 equivalent) in anhydrous DMF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, carefully quench the reaction by slowly adding saturated ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3x).

  • Combine the organic layers, wash with water and then brine to remove residual DMF and salts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel, typically using a gradient of Hexanes and Ethyl Acetate to afford the pure diaryl hydroxylamine product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Cell-Based IDO1 Inhibition Assay

This protocol measures the ability of a test compound to inhibit IDO1 activity in IFN-γ-stimulated human cancer cells by quantifying kynurenine production.

IDO1_Assay_Workflow cluster_prep Day 1: Cell Preparation cluster_treatment Day 2: Treatment & Induction cluster_analysis Day 4: Analysis cluster_result Result Calculation P1 Seed HeLa or other IDO1-inducible cells in 96-well plate T1 Add serial dilutions of test compounds (e.g., from Protocol 1) P1->T1 T2 Add IFN-γ to induce IDO1 expression (e.g., 50 ng/mL) T1->T2 T3 Incubate for 48 hours T2->T3 A1 Collect cell supernatant T3->A1 A2 Add Trichloracetic Acid (TCA) to precipitate proteins A1->A2 A3 Centrifuge to clarify supernatant A2->A3 A4 Mix supernatant with Ehrlich's Reagent (DMAB) A3->A4 A5 Incubate for 10 min at room temperature A4->A5 A6 Read absorbance at 490 nm A5->A6 R1 Generate dose-response curve and calculate EC₅₀ value A6->R1

Caption: Workflow for a cell-based IDO1 inhibition assay to determine compound potency (EC₅₀).

Step-by-Step Methodology:

  • Cell Seeding (Day 1): Seed an IDO1-inducible cell line (e.g., HeLa) in a 96-well flat-bottom plate at an appropriate density and incubate overnight (37°C, 5% CO₂).

  • Compound Addition (Day 2): Prepare serial dilutions of your test compounds in cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include "vehicle only" (e.g., 0.1% DMSO) and "no treatment" controls.

  • IDO1 Induction (Day 2): Immediately after adding compounds, add human IFN-γ to all wells (except a negative control) to a final concentration of 25-50 ng/mL to induce IDO1 expression.[10]

  • Incubation (Day 2-4): Incubate the plate for 48 hours at 37°C in a CO₂ incubator.[10] Causality Note: This incubation period allows for sufficient IDO1 expression and subsequent conversion of tryptophan to kynurenine.

  • Supernatant Collection (Day 4): After incubation, collect 100-150 µL of cell supernatant from each well.

  • Kynurenine Measurement (Colorimetric): a. Add 50 µL of 30% Trichloroacetic Acid (TCA) to 100 µL of supernatant in a new plate, incubate for 30 min at 50°C to hydrolyze N-formylkynurenine, and centrifuge to pellet precipitated protein. b. Transfer 100 µL of the clarified supernatant to a new 96-well plate. c. Add 100 µL of Ehrlich's Reagent (2% p-dimethylaminobenzaldehyde in acetic acid) to each well. d. Incubate for 10 minutes at room temperature. A yellow color will develop. e. Read the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Convert absorbance values to kynurenine concentration using a standard curve. Plot the percent inhibition versus the log of the compound concentration and fit the data using a four-parameter logistic equation to determine the EC₅₀ value.

References

A Comparative Guide to the Strategic Use of O-(3,5-dichlorophenyl)hydroxylamine in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of modern organic synthesis, the choice of reagents is a critical determinant of success, profoundly influencing reaction efficiency, selectivity, and overall cost-effectiveness. Among the diverse array of aminating agents, O-arylhydroxylamines have emerged as versatile tools for the construction of carbon-nitrogen bonds, finding particular utility in the synthesis of complex nitrogen-containing heterocycles. This guide provides a comprehensive cost-benefit analysis of a specific, yet increasingly relevant member of this class: O-(3,5-dichlorophenyl)hydroxylamine.

Through an in-depth examination of its synthesis, applications, and a comparative analysis with established alternatives, this document aims to equip researchers with the necessary insights to make informed decisions in their synthetic endeavors. We will delve into the practicalities of reagent preparation, explore its performance in key synthetic transformations with supporting experimental data, and weigh its advantages against more conventional methods.

The Synthetic Utility of this compound: A Niche Reagent with Distinct Advantages

This compound belongs to the family of O-arylhydroxylamines, which are valuable precursors for a range of nitrogen-containing compounds. The electron-withdrawing nature of the dichlorophenyl ring modulates the reactivity of the hydroxylamine moiety, offering unique advantages in specific synthetic contexts.

Synthesis of this compound: A Modern Approach

The preparation of this compound can be efficiently achieved through a two-step sequence involving a palladium-catalyzed O-arylation of a hydroxylamine equivalent, followed by hydrolysis. This method, a variation of the Buchwald-Hartwig amination, offers a reliable and scalable route to this specialized reagent.

Experimental Protocol: Palladium-Catalyzed Synthesis of this compound

Materials:

  • 1-Bromo-3,5-dichlorobenzene

  • Ethyl acetohydroximate

  • Cesium carbonate (Cs₂CO₃)

  • t-BuBrettPhos

  • Palladium(II) acetate (Pd(OAc)₂)

  • Toluene, anhydrous

  • 1,4-Dioxane

  • Hydrochloric acid (6 M aqueous solution)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • O-Arylation: In a glovebox, a mixture of 1-bromo-3,5-dichlorobenzene (1.0 equiv), ethyl acetohydroximate (1.2 equiv), cesium carbonate (2.0 equiv), t-BuBrettPhos (0.04 equiv), and Pd(OAc)₂ (0.02 equiv) is assembled in a Schlenk tube. Anhydrous toluene is added, and the tube is sealed. The reaction mixture is then heated to 100 °C with stirring for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • Work-up and Hydrolysis: Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite®. The filtrate is concentrated under reduced pressure. The crude intermediate is then dissolved in a 1:1 mixture of 1,4-dioxane and 6 M HCl and stirred at room temperature for 2-4 hours to effect hydrolysis.

  • Isolation: The reaction mixture is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude this compound can be purified by column chromatography on silica gel to afford the desired product.

Expected Yield: Based on similar palladium-catalyzed O-arylation reactions, yields in the range of 70-85% can be anticipated for this two-step sequence.

Cost-Benefit Analysis: this compound in Focus

To provide a clear and objective comparison, we will analyze the synthesis of this compound and its application against a widely used alternative, hydroxylamine hydrochloride.

Cost Analysis of Reagent Synthesis

The following table outlines the approximate costs of the key reagents required for the synthesis of one mole of this compound. Prices are based on current market estimates from various chemical suppliers and may fluctuate.

ReagentMolar Mass ( g/mol )Required Amount (per mole of product)PurityEstimated Cost (USD)
1-Bromo-3,5-dichlorobenzene225.901.0 mol97-98%$150 - $250
Ethyl acetohydroximate103.121.2 mol>95%$450 - $600
Cesium Carbonate325.822.0 mol>99%$200 - $350
t-BuBrettPhos484.690.04 mol>97%$1,200 - $1,800
Palladium(II) acetate224.500.02 mol>98%$400 - $600
Total Estimated Cost $2,400 - $3,600

Note: This cost analysis does not include solvents, purification materials, and labor, which can significantly contribute to the overall cost. The high cost of the phosphine ligand (t-BuBrettPhos) and the palladium catalyst are major contributors to the expense of this synthesis. While catalyst loading is low, their initial investment is substantial.

Comparative Performance in Synthetic Applications

To assess the practical benefits of this compound, we will examine its performance in a key application, the synthesis of benzofurans, and compare it to the use of hydroxylamine hydrochloride in a standard transformation, the formation of oximes.

Application 1: Benzofuran Synthesis

Benzofurans are important structural motifs in many pharmaceuticals and natural products. The reaction of O-arylhydroxylamines with ketones provides a direct route to substituted benzofurans.

Experimental Protocol: Benzofuran Synthesis using this compound

A solution of this compound hydrochloride (1.0 equiv) and a cyclic ketone (e.g., cyclohexanone, 1.2 equiv) in a suitable solvent such as THF is treated with methanesulfonic acid (2.0 equiv). The mixture is heated to 60 °C for 2-4 hours. After cooling, the reaction is quenched with a saturated solution of sodium bicarbonate and extracted with ethyl acetate. The organic layer is dried and concentrated, and the product is purified by column chromatography.

Expected Yield: For the reaction of O-phenylhydroxylamine hydrochloride with cyclohexanone, a yield of 70% for the corresponding benzofuran has been reported.[1] Similar yields can be expected for the 3,5-dichloro substituted analogue.

Application 2: Oxime Formation (Alternative)

Hydroxylamine hydrochloride is a classic and widely used reagent for the conversion of aldehydes and ketones to their corresponding oximes.

Experimental Protocol: Cyclohexanone Oxime Synthesis using Hydroxylamine Hydrochloride

To a solution of hydroxylamine hydrochloride (1.1 equiv) and sodium acetate (1.5 equiv) in water, cyclohexanone (1.0 equiv) is added. The mixture is stirred vigorously at room temperature or with gentle warming. The product, cyclohexanone oxime, often precipitates from the reaction mixture and can be isolated by filtration.

Expected Yield: Yields for the synthesis of cyclohexanone oxime from cyclohexanone and hydroxylamine hydrochloride are typically high, often in the range of 80-90%.[2][3]

Visualizing the Synthetic Pathways

To better understand the workflows and relationships discussed, the following diagrams are provided.

Caption: Workflow for the synthesis and application of this compound.

cost_comparison title Cost-Benefit Analysis: Key Factors reagent Choice of Aminating Agent cost Cost reagent->cost performance Performance reagent->performance reagent_cost Reagent Synthesis Cost cost->reagent_cost catalyst_cost Catalyst & Ligand Cost cost->catalyst_cost operational_cost Operational Complexity cost->operational_cost yield Reaction Yield performance->yield selectivity Selectivity performance->selectivity scope Substrate Scope performance->scope

Caption: Decision matrix for selecting an aminating agent.

Comparative Analysis and Recommendations

FeatureThis compoundHydroxylamine Hydrochloride
Synthesis Cost High, due to expensive catalyst and ligand.Low, commercially available at a low price.
Handling & Stability Requires careful handling; stability can be a concern.Stable solid, easy to handle.
Primary Application Synthesis of complex heterocycles (e.g., benzofurans).General purpose oxime formation, reducing agent.
Performance Enables specific, valuable transformations.High yields in standard reactions.
Key Advantage Access to unique and complex molecular scaffolds.Cost-effective, reliable for simple transformations.
Key Disadvantage High cost of preparation and specialized use.Limited scope for complex heterocyclic synthesis.

Recommendations for Researchers:

The decision to use this compound should be driven by the specific synthetic goal.

  • For the synthesis of complex, high-value heterocyclic compounds, such as substituted benzofurans, where the unique reactivity of the O-arylhydroxylamine is essential, the high cost of this compound may be justified. The ability to construct intricate molecular architectures in a convergent manner can outweigh the initial reagent cost, particularly in the context of drug discovery and development where the final product's value is high.

  • For routine transformations, such as the formation of simple oximes from aldehydes and ketones, hydroxylamine hydrochloride remains the superior choice due to its low cost, ease of use, and high efficiency. The added expense and complexity of preparing and using this compound are not warranted for these applications.

  • Researchers should also consider alternative electrophilic aminating agents, such as O-(2,4-dinitrophenyl)hydroxylamine, which may offer a compromise between cost and reactivity for certain applications. The choice of the aryl substitution on the hydroxylamine can be tuned to optimize performance for a specific reaction.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of O-(3,5-dichlorophenyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: O-(3,5-dichlorophenyl)hydroxylamine is a substituted hydroxylamine derivative containing a chlorinated aromatic moiety. While a valuable intermediate in synthetic chemistry, its structure presents a significant hazard profile that demands rigorous and informed handling and disposal protocols. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage waste streams containing this compound, ensuring laboratory safety, regulatory compliance, and environmental protection. The procedures outlined herein are grounded in established chemical safety principles and aim to provide clarity on the causality behind each recommendation.

Part 1: Hazard Profile & Inherent Risks

A thorough understanding of the risks associated with this compound is fundamental to its safe management. The compound's hazards stem from both the hydroxylamine functional group and the dichlorinated phenyl ring.

  • Health Hazards: The compound is harmful if swallowed or if it comes into contact with the skin.[1][2] It is known to cause significant skin and eye irritation.[1][2] Furthermore, there is a risk of allergic skin reaction, and it is suspected of causing cancer.[1][2][3] Prolonged or repeated exposure may lead to organ damage.[1][2][3]

  • Physical Hazards: While not flammable, the material presents an explosion hazard when heated and carries a risk of dust explosion if dispersed in the air.[1][4] It may also be corrosive to certain metals.[1][2][4] Upon decomposition, it can release toxic and irritating vapors, including nitrogen oxides (NOx).[4][5]

  • Environmental Hazards: this compound is classified as very toxic to aquatic life, with long-lasting effects.[1][4] This is a critical consideration for disposal; discharge into the environment, especially sewer systems, must be strictly avoided.[6] Chlorinated aromatic compounds are known for their persistence in the environment.[7]

Table 1: GHS Hazard Summary
Hazard ClassHazard Statement
Acute Toxicity (Oral, Dermal)H302 + H312: Harmful if swallowed or in contact with skin.[1][2]
Skin Corrosion/IrritationH315: Causes skin irritation.[1][2]
Serious Eye Damage/IrritationH319: Causes serious eye irritation.[1][2]
Skin SensitizationH317: May cause an allergic skin reaction.[1][2]
CarcinogenicityH351: Suspected of causing cancer.[1][2]
Specific Target Organ ToxicityH373: May cause damage to organs through prolonged or repeated exposure.[1]
Corrosive to MetalsH290: May be corrosive to metals.[1][2]
Hazardous to the Aquatic EnvironmentH400/H410: Very toxic to aquatic life with long lasting effects.[1]

Part 2: Primary Disposal Pathway: Licensed Chemical Waste Management

The single most critical directive for the disposal of this compound is that it must be managed as hazardous waste. The recommended and most compliant method is collection and disposal by a licensed chemical destruction facility.[6][8]

Causality: High-temperature incineration with flue gas scrubbing is the preferred technology for destroying chlorinated aromatic compounds.[6] This method ensures the complete breakdown of the molecule into less harmful components (e.g., CO₂, H₂O, HCl) and incorporates "scrubbing" technology to neutralize acidic gases like HCl before they are released into the atmosphere. Disposing of this chemical through a licensed contractor ensures compliance with local and national environmental regulations, such as those set by the Environmental Protection Agency (EPA) for organochlorine compounds.[7]

Step-by-Step Protocol for Waste Collection
  • Personal Protective Equipment (PPE): Before handling any waste, ensure appropriate PPE is worn, including a lab coat, tightly fitting safety goggles, and chemical-impermeable gloves.[6]

  • Waste Segregation:

    • Solid Waste: Collect un-used reagent, reaction byproducts, and contaminated materials (e.g., weigh paper, gloves, absorbent pads) in a dedicated, sealed container. The container must be made of a compatible material (e.g., high-density polyethylene) and clearly labeled "Hazardous Waste: this compound, Halogenated Organic Solid."

    • Liquid Waste: Collect solutions containing the compound in a dedicated, sealed, and compatible container. Label it "Hazardous Waste: this compound, Halogenated Organic Liquid." Crucially, do not mix this waste stream with non-halogenated organic waste , as this complicates the disposal process and increases costs. Avoid mixing with incompatible materials like strong oxidizing agents or bases.

  • Container Management: Keep waste containers closed at all times except when adding waste.[6] Store the containers in a designated, well-ventilated satellite accumulation area away from heat sources or ignition.[6]

  • Final Disposal: Arrange for pickup by your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor.[8]

Part 3: Emergency Spill Management

In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.

Step-by-Step Protocol for Spill Response
  • Evacuate and Alert: For large spills, evacuate all personnel from the immediate area and alert your institution's EHS or emergency response team.[6][9]

  • Control Ignition Sources: Remove all sources of ignition from the area.[6] Use non-sparking tools for cleanup.[6]

  • Ventilate: Ensure the area is well-ventilated.[6]

  • Containment (Small Spills): For minor spills of the solid material, do not dry sweep. Gently dampen the material with a fine water mist to prevent dust formation.[9][10]

  • Absorption and Collection:

    • Use an inert absorbent material like sand or vermiculite to cover the spill.[10]

    • Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[6][10]

  • Decontamination: Clean the spill area thoroughly with soap and water.[6] Collect all cleaning materials (e.g., paper towels, pads) as hazardous waste.

  • PPE Disposal: All contaminated PPE must be disposed of as hazardous solid waste.

Part 4: Disposal Decision Workflow

The following diagram outlines the logical workflow for managing waste streams containing this compound.

G cluster_0 Waste Generation & Assessment cluster_1 Routine Waste Handling cluster_2 Emergency Spill Response cluster_3 Final Disposition start Waste Containing This compound Generated waste_type Determine Waste Type start->waste_type solid Solid Waste (Reagent, Contaminated Items) waste_type->solid Solid liquid Liquid Waste (Solutions, Mother Liquor) waste_type->liquid Liquid spill Accidental Spill waste_type->spill Spill segregate Segregate in Labeled, Compatible Halogenated Waste Container solid->segregate liquid->segregate store Store Securely in Satellite Accumulation Area segregate->store professional_disposal Arrange Pickup by Licensed Waste Contractor for High-Temp Incineration store->professional_disposal assess_spill Assess Spill Size spill->assess_spill small_spill Small & Controllable assess_spill->small_spill Small large_spill Large or Uncontrolled assess_spill->large_spill Large contain Contain & Absorb (Use appropriate PPE) small_spill->contain evacuate Evacuate Area & Alert EHS / Emergency Response large_spill->evacuate collect_spill Collect Debris for Disposal contain->collect_spill collect_spill->segregate evacuate->professional_disposal Post-Incident Cleanup

Caption: Decision workflow for this compound waste management.

Part 5: Advanced Topic - Chemical Degradation Principles

Disclaimer: The following information is for educational purposes only. In-situ chemical degradation of this compound is an advanced procedure that should not be attempted without a thoroughly validated, site-specific Standard Operating Procedure (SOP) and approval from your institution's EHS department. The primary disposal method remains professional waste management.

For dilute aqueous waste streams, chemical degradation aims to convert the hazardous compound into less harmful substances. The molecule presents two key challenges: the reducible hydroxylamine group and the stable chlorinated aromatic ring.

  • Oxidation of the Hydroxylamine Moiety: Hydroxylamine and its derivatives can be oxidized. The efficiency of this oxidation can be pH-dependent, often favoring a slightly acidic to neutral pH range (pH 3-7).[11] Oxidizing agents like sodium hypochlorite or potassium permanganate could potentially be used, but this process requires careful control of stoichiometry, temperature, and pH to avoid runaway reactions or the formation of hazardous byproducts.

  • Degradation of the Chlorinated Ring: The dichlorophenyl group is significantly more recalcitrant. Degradation of such structures typically requires Advanced Oxidation Processes (AOPs), such as photo-Fenton (Iron catalyst, H₂O₂, and UV light), which generate highly reactive hydroxyl radicals capable of cleaving the aromatic ring.[12][13][14] These are complex, energy-intensive processes not suitable for routine lab bench disposal.

Given these complexities, attempting in-lab degradation without specialized equipment and analytical verification (e.g., HPLC, GC-MS) to confirm complete destruction is not recommended. Incomplete degradation could create a new mixture of hazardous intermediates.

Conclusion

The safe disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. The compound's significant health and environmental hazards necessitate a conservative approach. Always prioritize personal safety through the use of appropriate PPE. The core principle of disposal is the careful segregation of all waste streams (solid, liquid, and spill debris) into clearly labeled, compatible containers for final destruction by a licensed hazardous waste management facility. Adherence to these protocols will ensure the safety of laboratory personnel and the protection of the wider environment.

References

A Comprehensive Guide to Personal Protective Equipment for Handling O-(3,5-dichlorophenyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to approach the handling of any chemical with a foundation of knowledge and a rigorous commitment to safety. This guide provides essential, field-proven insights into the proper use of Personal Protective Equipment (PPE) when working with O-(3,5-dichlorophenyl)hydroxylamine. The procedural guidance herein is designed to ensure your safety and the integrity of your research. We will delve into not just what to wear, but why you're wearing it, creating a self-validating system of safety that builds confidence and minimizes risk in the laboratory.

Hazard Assessment: Understanding the Risks

This compound is a halogenated hydroxylamine derivative. While specific toxicological data for this exact compound is limited, the known hazards of related hydroxylamine compounds necessitate a cautious approach. Handling this substance requires an understanding of its potential risks, which are summarized below.

Potential HazardDescriptionPrimary Exposure Routes
Acute Toxicity Harmful if swallowed or in contact with skin.[1][2]Ingestion, Dermal
Skin Irritation/Corrosion Causes skin irritation and may cause an allergic skin reaction.[1][3]Dermal
Eye Damage/Irritation Can cause serious eye irritation or damage.[1][3][4]Ocular
Carcinogenicity Suspected of causing cancer.[1][2][5]Inhalation, Dermal, Ingestion
Organ Toxicity May cause damage to organs through prolonged or repeated exposure.[1][5]Inhalation, Dermal, Ingestion
Respiratory Irritation Inhalation of dust or aerosols may cause respiratory tract irritation.[6][7]Inhalation

Core PPE Requirements: Your First Line of Defense

The selection of appropriate PPE is critical. Each component works in concert to create a barrier between you and the chemical.

Hand Protection: Chemical-Resistant Gloves

Your hands are the most likely part of your body to come into direct contact with the chemical.

  • Selection: Wear chemical-impermeable gloves.[8] Nitrile gloves are a common and effective choice for handling many laboratory chemicals. Always inspect gloves for tears or punctures before use.

  • Causality: The dichlorophenyl group and hydroxylamine functional group present a combination of organic and reactive properties. Nitrile provides a robust barrier against a wide range of chemicals.

  • Procedure:

    • Don gloves before handling the primary container.

    • Use a "double-gloving" technique for added protection during weighing and transfer operations.

    • After handling, remove gloves using a technique that avoids skin contact with the outer surface of the glove.

    • Dispose of used gloves as hazardous waste.[9]

Eye and Face Protection: Preventing Ocular Exposure

Ocular exposure can lead to severe and irreversible damage.

  • Selection: Tightly fitting safety goggles with side-shields are mandatory.[8] A face shield should be worn over the goggles when there is a significant risk of splashes.

  • Causality: Safety goggles provide a seal around the eyes to protect against dust, splashes, and vapors. The side shields offer protection from peripheral exposure. A face shield provides an additional layer of protection for the entire face.

  • Procedure:

    • Put on safety goggles before entering the area where the chemical is handled.

    • Ensure a snug fit.

    • If a splash occurs, do not remove goggles until you are at an emergency eyewash station.

Protective Clothing: Shielding the Body

A lab coat is the minimum requirement for body protection.

  • Selection: A flame-resistant lab coat should be worn and fully buttoned.[9]

  • Causality: The lab coat protects your skin and personal clothing from minor spills and contamination.

  • Procedure:

    • Wear a lab coat that fits properly and has sleeves that cover your arms.

    • Remove the lab coat before leaving the laboratory to prevent the spread of contamination.

    • In case of a significant spill on the lab coat, remove it immediately and follow emergency procedures.

Respiratory Protection: When to Escalate Your PPE

Standard handling procedures should be conducted within a certified chemical fume hood to minimize inhalation exposure.[8][9] However, certain situations may require respiratory protection.

  • When to Use: A NIOSH-approved respirator is necessary when working outside of a fume hood, if there is a risk of aerosolization, or if exposure limits are exceeded.[6][8][9][10]

  • Selection: For dusts and aerosols, a P100 particulate respirator is recommended. If vapors are a concern, a combination cartridge with organic vapor and particulate filtering capabilities should be used. A full-face respirator offers a higher level of protection and also protects the eyes and face.[8]

  • Causality: Hydroxylamine derivatives can be harmful if inhaled. A respirator provides a barrier to prevent the entry of these hazardous substances into your respiratory system.

Operational Plan: The Donning and Doffing Sequence

The order in which you put on and take off your PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE (Putting On) cluster_doffing Doffing PPE (Taking Off) Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Safety Goggles/Face Shield Don2->Don3 Don4 4. Gloves (over cuffs) Don3->Don4 Doff1 1. Gloves Doff2 2. Safety Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if used) Doff3->Doff4

Caption: Correct sequence for donning and doffing PPE.

Emergency Response Plan: Immediate Actions for Exposure

In the event of an accidental exposure, immediate and correct action is vital.

Emergency_Response Exposure Exposure Occurs Remove Remove victim from exposure source (if safe to do so) Exposure->Remove Decontaminate Begin Decontamination Remove->Decontaminate Call Call for Emergency Medical Assistance Remove->Call Skin Skin Contact: Remove contaminated clothing. Flush with water for 15+ minutes. Decontaminate->Skin Eye Eye Contact: Flush with eyewash for 15+ minutes. Hold eyelids open. Decontaminate->Eye Inhalation Inhalation: Move to fresh air. Provide oxygen if breathing is difficult. Decontaminate->Inhalation SDS Provide Safety Data Sheet (SDS) to emergency responders. Call->SDS

Caption: General workflow for emergency response to chemical exposure.

Step-by-Step Emergency Procedures:
  • Skin Contact: Immediately remove all contaminated clothing.[8] Flush the affected skin with copious amounts of soap and water for at least 15 minutes.[8][11] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[8][11] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.[10]

  • Inhalation: Move the person to fresh air.[8] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration (do not use mouth-to-mouth).[8] Seek immediate medical attention.

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.[8] Never give anything by mouth to an unconscious person.[8] Call a poison control center or doctor immediately.

Spill Management

In the event of a spill, your safety and the containment of the material are the top priorities.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.[8][9]

  • Wear Appropriate PPE: Don the appropriate PPE, including respiratory protection if necessary, before attempting to clean the spill.

  • Containment: Use an inert, non-combustible absorbent material like sand or diatomite to contain the spill.[9]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste.[8]

  • Decontamination: Clean the spill area thoroughly.

Disposal Plan: Handling Contaminated PPE and Chemical Waste

All materials that have come into contact with this compound must be treated as hazardous waste.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items should be placed in a designated, sealed hazardous waste container.

  • Chemical Waste: Unused this compound and spill cleanup materials must be disposed of as chemical waste.[9]

  • Procedure:

    • Segregation: Collect waste in a designated container labeled "Halogenated Organic Waste."[12]

    • Storage: Store the sealed waste container in a cool, dry, well-ventilated, and secure area away from incompatible materials.[9]

    • Disposal: Arrange for a licensed hazardous waste disposal company to collect and dispose of the waste, typically through high-temperature incineration.[8] Contact your institution's Environmental Health and Safety (EHS) office for specific procedures.[9]

By adhering to these rigorous safety protocols, you can confidently and safely handle this compound, ensuring both your personal well-being and the integrity of your scientific endeavors.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
O-(3,5-dichlorophenyl)hydroxylamine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
O-(3,5-dichlorophenyl)hydroxylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.